molecular formula C9H13N3O2 B1631417 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 91476-82-3

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1631417
CAS No.: 91476-82-3
M. Wt: 195.22 g/mol
InChI Key: YTYJZXFCWYHVPG-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmacology research. It serves as a versatile synthetic intermediate and a critical core scaffold for the development of novel therapeutic agents. This bicyclic skeleton is a key structural component in several classes of biologically active molecules. Research indicates that derivatives built upon this scaffold act as potent modulators of the P2X7 receptor, functioning as antagonists that block the effects of ATP . P2X7 receptor antagonists are being investigated for their potential in treating a wide range of conditions, including chronic neuropathic and inflammatory pain, neurodegenerative disorders, and rheumatoid arthritis . Furthermore, this heterocyclic framework is recognized as an essential component of prototypical inhibitors for Gαq proteins, which are crucial intracellular signaling molecules . Compounds featuring this structure, such as the BIM series, have been used to preferentially silence Gαq signaling, trapping the protein in a nucleotide-free state to investigate its role in physiological and pathophysiological processes . The compound is offered as a high-purity building block to support advanced research and drug discovery efforts. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJZXFCWYHVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977949
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-82-3, 623906-17-2
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=91476-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have garnered significant attention for their therapeutic potential, exhibiting activities as inhibitors of various enzymes and as modulators of cellular signaling pathways.[1][2] Specifically, derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been investigated as Gαq protein inhibitors, highlighting their potential in the development of novel therapeutics.[3] The ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex molecules for drug discovery and development.[4] This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important compound.

A Strategic Two-Step Synthesis Pathway

The most logical and experimentally validated approach to the synthesis of this compound involves a two-step sequence. This pathway begins with the construction of the aromatic imidazo[1,2-a]pyrazine ring system, followed by the selective reduction of the pyrazine ring to yield the desired saturated heterocyclic core.

Overall Synthesis Scheme:

Overall Synthesis Pathway 2-Aminopyrazine 2-Aminopyrazine Step1_reagents Dimethoxyethane, Ethanol, NaHCO3 Ethyl_imidazo_pyrazine Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Ethyl bromopyruvate Ethyl bromopyruvate Step1_reagents->Ethyl_imidazo_pyrazine Final_Product This compound Ethyl_imidazo_pyrazine->Final_Product Step 2: Reduction Step2_reagents H2, Pd/C, Methanol Step2_reagents->Final_Product

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

The initial step involves a condensation and cyclization reaction between 2-aminopyrazine and ethyl bromopyruvate. This reaction efficiently constructs the aromatic imidazo[1,2-a]pyrazine bicyclic system.

Experimental Protocol

A detailed protocol for this step is as follows:

  • To a stirred solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in dimethoxyethane, add ethyl 3-bromopyruvate (2.36 g, 13.0 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture for 2.5 hours at room temperature.

  • Cool the mixture to 0 °C and stir for an additional 30 minutes, during which a light brown precipitate will form.

  • Collect the precipitate by filtration and wash with ethyl acetate to yield a light brown solid.

  • Suspend the solid in 50 mL of ethanol and heat to reflux until a clear solution is obtained.

  • Continue refluxing for 2 hours, then concentrate the reaction mixture under reduced pressure.

  • Treat the concentrate with a mixture of CH2Cl2 and saturated aqueous NaHCO3.

  • Filter the mixture through a pad of diatomaceous earth.

  • Separate the organic layer, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a CH2Cl2:MeOH gradient (99:1 to 97:3, v/v) to afford Ethyl imidazo[1,2-a]pyrazine-2-carboxylate as light yellow crystals.[5]

Reaction Mechanism

The formation of the imidazo[1,2-a]pyrazine ring proceeds through a well-established mechanism:

  • Nucleophilic Attack: The exocyclic amino group of 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This results in the formation of a pyridinium intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

Mechanism_Step1 Start 2-Aminopyrazine + Ethyl bromopyruvate Intermediate1 Pyridinium Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Intermediate2->Product Dehydration

Caption: Mechanism for the formation of the imidazo[1,2-a]pyrazine ring.

Part 2: Reduction to this compound

The second and final step is the catalytic hydrogenation of the pyrazine ring of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. This reduction selectively saturates the pyrazine ring while leaving the imidazole ring and the ethyl ester functionality intact.

Experimental Protocol

A standard and effective protocol for this transformation is as follows:

  • Dissolve Ethyl imidazo[1,2-a]pyrazine-2-carboxylate in absolute methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (1 atm) and stir at room temperature for 24 hours.[6]

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography to obtain pure this compound.

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitrogen-containing heterocycles. It provides a good balance of activity and selectivity.

  • Solvent: Methanol is a suitable solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.

  • Hydrogen Pressure: Atmospheric pressure of hydrogen is often sufficient for this type of reduction, making the procedure experimentally straightforward and safe.[6]

  • Temperature: Room temperature is generally adequate to achieve a reasonable reaction rate without promoting side reactions.

Quantitative Data Summary

StepReactionStarting MaterialsKey ReagentsSolventTemperatureTimeYield
1Cyclization2-Aminopyrazine, Ethyl bromopyruvateNaHCO3Dimethoxyethane, EthanolRoom Temp. to Reflux~4.5 hours~27%[5]
2ReductionEthyl imidazo[1,2-a]pyrazine-2-carboxylateH2, 10% Pd/CMethanolRoom Temp.24 hours18-99%[6]

Note: The yield for the reduction step can vary depending on the specific substrate and reaction conditions.

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. The two-step pathway, involving an initial cyclization to form the aromatic core followed by a selective catalytic hydrogenation, provides a robust route to this valuable intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this compound and further explore the chemical space of imidazo[1,2-a]pyrazine derivatives.

References

An In-depth Technical Guide to the Characterization of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the definitive characterization of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active agents, making this ethyl ester derivative a valuable building block for novel therapeutic development.[1] This document is intended for researchers, synthetic chemists, and drug development professionals, offering a detailed exploration of the essential analytical techniques required to confirm the structure, purity, and key properties of this molecule. We delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins a robust and self-validating characterization workflow.

Molecular Profile and Physicochemical Properties

A foundational step in the characterization of any chemical entity is the confirmation of its basic molecular and physical attributes. These data serve as the primary reference points against which all subsequent experimental results are compared.

The chemical structure of this compound is presented below. The molecule features a fused bicyclic system containing a saturated pyrazine ring and an unsaturated imidazole ring, functionalized with an ethyl carboxylate group at the 2-position.

cluster_mol C1 N C2 C1->C2 C2:ne->C2:nw C3 N C2->C3 C4 C3->C4 C7 C3->C7 C5 C4->C5 C6 N C5->C6 C6->C1 C7->C6 C8 C C7->C8 C9 O C8->C9 C10 O C8->C10 C11 C10->C11 C12 C11->C12 l1 N1 l2 C2 l3 N3 l4 C4 l5 C5 l6 N6 l7 C7 l8 C8(O)OEt

Caption: Chemical structure of the title compound.

Table 1: Molecular Identifiers and Properties

PropertyValueSource
CAS Number 623906-17-2[2][3]
Molecular Formula C₉H₁₃N₃O₂[2]
Molecular Weight 195.22 g/mol [2]
Exact Mass 195.100784 Da[2]
Appearance White powder[3]
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 394.0 ± 32.0 °C at 760 mmHg[2]
Flash Point 192.1 ± 25.1 °C[2]
Storage Conditions 4°C, protect from light, store under inert gas (e.g., Nitrogen)

Synthesis and Purification Workflow

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core is well-established, often involving the cyclization of a piperazine derivative.[4] A representative, logical synthesis for the title compound would involve the reaction of a suitable piperazine precursor with an electrophilic three-carbon unit bearing the ethyl ester functionality.

The workflow diagram below illustrates a high-level strategy for obtaining the pure compound, which is critical for accurate characterization and subsequent use in drug discovery pipelines.

G start Reactants (e.g., Piperazine derivative + Ethyl bromopyruvate) reaction Cyclocondensation Reaction (Solvent, Base) start->reaction workup Aqueous Workup & Extraction (Removal of inorganic salts) reaction->workup purification Column Chromatography (Silica gel, e.g., EtOAc/Hexane gradient) workup->purification analysis Purity & Identity Confirmation (TLC, HPLC, NMR) purification->analysis final_product Pure Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate analysis->final_product

Caption: High-level workflow for synthesis and purification.

Protocol 2.1: Representative Purification by Column Chromatography

Rationale: Column chromatography is the gold standard for purifying moderately polar organic compounds from reaction mixtures. The choice of silica gel as the stationary phase and a solvent system like ethyl acetate/hexanes is based on the predicted polarity of the target molecule, allowing for differential elution of the product from less polar starting materials and more polar byproducts.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried material onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a UV indicator.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Structural Elucidation via Spectroscopic Methods

A multi-technique spectroscopic approach is non-negotiable for the unambiguous confirmation of a molecule's structure. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR maps the proton framework, while ¹³C NMR identifies each unique carbon environment. The chemical shifts, signal multiplicities, and integration values are all dictated by the local electronic environment of the nuclei, providing a detailed and definitive structural fingerprint.

Protocol 3.1.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor.

  • Homogenization: Cap the tube and gently invert to ensure complete dissolution.

  • Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. Standard acquisition parameters should be used.[5]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Note: These are predicted values based on chemical principles and data from analogous structures. Experimental verification is required.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment Rationale
Imidazole H7.5 - 7.8s1HOlefinic proton on the electron-deficient imidazole ring.
-O-CH₂ -CH₃4.2 - 4.4q2HMethylene protons of the ethyl ester, split by the adjacent methyl group. Deshielded by the adjacent oxygen.
N-CH₂ 3.9 - 4.2t2HMethylene protons on the pyrazine ring adjacent to the imidazole fusion nitrogen.
N-CH₂ 3.6 - 3.9t2HMethylene protons on the pyrazine ring adjacent to the bridgehead nitrogen.
N-CH₂ -CH₂ -N3.0 - 3.4m4HRemaining two methylene groups of the saturated pyrazine ring, likely appearing as a complex multiplet.
-O-CH₂-CH₃ 1.2 - 1.4t3HMethyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
¹³C NMR Predicted δ (ppm) Assignment Rationale
C =O160 - 165Carbonyl carbon of the ethyl ester, highly deshielded.
Imidazole C =140 - 148Quaternary carbon at the ring fusion.
Imidazole =C H115 - 125Protonated carbon of the imidazole ring.
Imidazole C -COOEt110 - 120Carbon bearing the ester group.
-O-CH₂ -CH₃60 - 65Methylene carbon of the ethyl ester, deshielded by oxygen.
N-CH₂ 40 - 55The four distinct methylene carbons of the tetrahydro-pyrazine ring, deshielded by adjacent nitrogen atoms.
-O-CH₂-CH₃ 13 - 16Methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check of its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass with enough precision (typically <5 ppm error) to confirm a unique elemental composition, distinguishing it from other potential isomers or impurities.

Protocol 3.2.1: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

  • Analysis: Compare the experimentally observed m/z value of the [M+H]⁺ ion with the calculated value for C₉H₁₄N₃O₂⁺ (196.10805).

Expected Results:

  • [M+H]⁺ (Calculated): 196.10805 m/z

  • [M+H]⁺ (Observed): Should be within 5 ppm of the calculated value.

  • Common Fragments: Potential fragmentation could involve the loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate group (-73 Da).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The presence of expected peaks (and the absence of unexpected ones) provides strong corroborating evidence for the proposed structure.

Protocol 3.3.1: FTIR Analysis (Thin Film)

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

  • Deposition: Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Acquisition: Place the plate in an FTIR spectrometer and acquire the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2980-2850C-H StretchAliphatic (CH₂, CH₃)
~1725C=O StretchEster Carbonyl
~1640C=N StretchImidazole Ring
~1250C-O StretchEster
~1100C-N StretchAmines

Comprehensive Analytical Workflow

G cluster_input Input cluster_analysis Spectroscopic & Chromatographic Analysis cluster_validation Data Validation & Conclusion purified_sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) purified_sample->nmr ms HRMS purified_sample->ms ir FTIR purified_sample->ir hplc HPLC (Purity >95%) purified_sample->hplc structure_confirm Structural Confirmation (All spectra consistent) nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_confirm Purity Confirmation hplc->purity_confirm final Characterized Compound (Structure & Purity Verified) structure_confirm->final purity_confirm->final

Caption: Integrated workflow for analytical characterization.

Significance in Drug Discovery

The tetrahydroimidazo[1,2-a]pyrazine core is a key pharmacophore in modern drug discovery. Derivatives have been investigated for a wide range of biological activities. For instance, compounds with this scaffold have been developed as potent and selective inhibitors of Gαq proteins, which are implicated in diseases like uveal melanoma.[4] The title compound, as a functionalized ester, serves as an ideal starting point for library synthesis, enabling chemists to readily generate diverse amides and other derivatives to explore structure-activity relationships (SAR) for various biological targets. Its characterization is therefore not merely an academic exercise, but a critical enabling step in the quest for new medicines.

References

The Biological Versatility of the Tetrahydroimidazo[1,2-a]pyrazine Scaffold: A Deep Dive into Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyrazine Core

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure. Its unique arrangement of nitrogen atoms and fused ring system bestows upon it the ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide will provide a comprehensive overview of the biological significance of the imidazo[1,2-a]pyrazine core, with a specific focus on the therapeutic potential of the saturated derivative, Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. While direct biological data for this specific ester is limited in publicly available literature, an analysis of its structural analogs and the broader class of imidazo[1,2-a]pyrazines provides a strong foundation for predicting its potential applications and guiding future research.

A Spectrum of Activity: The Pharmacological Landscape of Imidazo[1,2-a]pyrazines

Derivatives of the parent imidazo[1,2-a]pyrazine ring system have been extensively investigated and have demonstrated a remarkable breadth of biological activities. This versatility makes them attractive scaffolds for drug discovery programs.

Anticancer Properties

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[1] For instance, certain derivatives have exhibited promising IC50 values, comparable to the standard chemotherapeutic drug Doxorubicin.[1] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes involved in cell growth and proliferation. One notable example is the discovery of a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor, volitinib, which features a more complex imidazo[1,2-a]pyridin-based structure, highlighting the potential of this class of compounds in oncology.

Enzyme Inhibition

The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors. Beyond c-Met, these compounds have been designed to target other kinases and enzymes crucial for cellular signaling. The structural rigidity and the presence of multiple points for substitution on the imidazo[1,2-a]pyrazine core allow for the fine-tuning of inhibitory activity and selectivity.

Antimicrobial and Antifungal Activity

In the ongoing battle against infectious diseases, imidazo[1,2-a]pyrazines have emerged as promising antimicrobial agents. Research has demonstrated their activity against a range of bacteria.[2] Furthermore, derivatives of the closely related tetrahydroimidazo[1,2-a]pyridine core have shown potent and selective antifungal activity, particularly against various Candida species.[3] This suggests that the tetrahydroimidazo[1,2-a]pyrazine scaffold could be a valuable starting point for the development of novel antifungal drugs.

The Tetrahydro- Scaffold: A Gateway to Modulating Cellular Signaling

Saturation of the pyrazine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core significantly alters the molecule's three-dimensional structure and electronic properties. This modification has been successfully exploited to create inhibitors of specific signaling proteins.

Inhibition of Gαq Proteins

A notable application of the tetrahydroimidazo[1,2-a]pyrazine scaffold is in the development of inhibitors of Gαq proteins. These proteins are crucial components of G protein-coupled receptor (GPCR) signaling pathways, which are implicated in a multitude of physiological and pathological processes. The ability to selectively modulate Gαq signaling opens up therapeutic avenues for a variety of diseases. The synthesis and evaluation of a library of tetrahydroimidazo[1,2-a]pyrazine derivatives have provided valuable structure-activity relationship (SAR) data for the development of potent and selective Gαq inhibitors.

This compound: A Scaffold with Untapped Potential

While extensive biological data for this compound is not yet available in the public domain, its structural features and the activities of its close analogs allow for informed predictions about its potential therapeutic applications. The molecule serves as a key intermediate in the synthesis of more complex and decorated derivatives.[4][5]

Inferred Biological Profile

Based on the documented activities of its analogs, this compound is a promising candidate for further investigation in several key areas:

  • Antimicrobial and Anti-inflammatory Activity: The 3-bromo derivative of this compound has been noted for its potential antimicrobial and anti-inflammatory properties.[4] While the bromine atom can significantly influence activity, the core scaffold likely contributes to the observed effects. Therefore, the parent ethyl ester warrants evaluation for these activities.

  • Antifungal Activity: Hydrazide derivatives of the corresponding carboxylic acid from the analogous tetrahydroimidazo[1,2-a]pyridine system have demonstrated potent antifungal properties.[3] This strongly suggests that derivatization of the ethyl ester at the carboxylate position could yield novel antifungal agents.

The relationship between the core structures and their derivatizations is illustrated in the diagram below:

Figure 1: Hierarchical relationship of the imidazo[1,2-a]pyrazine scaffold and its derivatives.

Experimental Protocols: A Framework for Investigation

To unlock the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following outlines a series of foundational experimental protocols.

Protocol 1: Synthesis of this compound

A common synthetic route involves the cyclization of an appropriate pyrazine derivative. A representative synthesis is described in the literature.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting aminopyrazine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the appropriate bromoacetate derivative.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 4 hours).

  • Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired ester.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Include positive (microorganisms with no compound) and negative (broth only) controls. A standard antibiotic/antifungal agent should be used as a positive control.

Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound relative to the LPS-stimulated control. Determine the IC50 value.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cell death.

The workflow for evaluating the biological activity can be visualized as follows:

G cluster_0 Synthesis & Characterization cluster_2 Data Analysis & Lead Optimization synthesis Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Inhibition) characterization->anti_inflammatory antifungal Antifungal Susceptibility Testing (MIC Determination) characterization->antifungal sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anti_inflammatory->sar antifungal->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: Experimental workflow for the biological evaluation of this compound.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold and its tetrahydro- derivative represent a highly versatile platform for the design and discovery of novel therapeutic agents. While direct biological data on this compound is still emerging, the compelling activities of its close analogs strongly suggest its potential as a valuable starting point for drug discovery programs, particularly in the areas of infectious diseases and inflammation.

Future research should focus on the systematic biological evaluation of this compound and a library of its derivatives. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial for its development as a potential therapeutic agent. The synthetic accessibility and the potential for diverse functionalization make this compound an exciting prospect for medicinal chemists and drug development professionals.

References

Probing the Bio-molecular Interface: A Technical Guide to the Mechanism of Action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the putative mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, a comprehensive analysis of structurally related compounds, particularly those sharing the core tetrahydroimidazo[1,2-a]pyrazine scaffold, provides a strong foundation for elucidating its likely biological targets and signaling pathways. This guide will synthesize the available evidence, propose a primary mechanism centered on the inhibition of Gαq protein signaling, and explore alternative potential biological activities. Furthermore, it will provide detailed experimental protocols for researchers seeking to validate these hypotheses.

The Tetrahydroimidazo[1,2-a]pyrazine Scaffold: A Privileged Motif in Pharmacology

The tetrahydroimidazo[1,2-a]pyrazine core is a recurring structural motif in a variety of biologically active compounds. Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and smooth muscle relaxant properties.[1] Notably, a significant body of research points towards the modulation of key cellular signaling pathways, positioning this chemical class as a fertile ground for the discovery of novel therapeutics.

Recent studies have highlighted the potential for derivatives of this scaffold to act as potent inhibitors of Gαq proteins and Transient Receptor Potential Canonical 5 (TRPC5) channels, suggesting a nuanced and potentially polypharmacological profile.[2][3]

Primary Putative Mechanism of Action: Inhibition of Gαq Protein Signaling

The most compelling evidence for the mechanism of action of compounds bearing the tetrahydroimidazo[1,2-a]pyrazine scaffold points towards the inhibition of the Gαq subunit of heterotrimeric G proteins. A key exemplar is the compound BIM-46174, which shares the same core structure and has been characterized as a preferential silencer of Gαq proteins.[3]

The Gαq Signaling Cascade: A Central Hub in Cellular Communication

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.[4] The Gαq family of G proteins (Gαq, Gα11, Gα14, Gα15) are crucial mediators in this process.[5] Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated, GTP-bound Gαq then stimulates its primary effector, phospholipase C-β (PLC-β).[5][6]

PLC-β, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6] This signaling cascade regulates a multitude of cellular processes, including smooth muscle contraction, secretion, and cell proliferation.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Ligand Ligand (Hormone, Neurotransmitter) GPCR GPCR Ligand->GPCR Binds Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLCb Phospholipase C-β (PLC-β) Gq_active->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Figure 1: The canonical Gαq signaling pathway.

Proposed Inhibitory Action

Based on the activity of BIM-46174, it is hypothesized that this compound directly or allosterically modulates the Gαq subunit, preventing its effective coupling to and activation of PLC-β. This would lead to a dampening of the entire downstream signaling cascade, resulting in decreased IP3 and DAG production, and consequently, reduced intracellular calcium mobilization and PKC activation.

Alternative and Complementary Mechanisms

The diverse biological activities reported for the broader family of imidazo[1,2-a]pyrazine derivatives suggest that this compound may possess additional mechanisms of action.

Phosphodiesterase (PDE) Inhibition

Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP and cGMP.[1] Inhibition of PDEs would lead to an accumulation of these second messengers, which could have a range of physiological effects, including smooth muscle relaxation and altered cardiac function.

Ion Channel Modulation

A recent study identified a series of pyridazinone derivatives with a tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of the TRPC5 ion channel.[2] TRPC5 is a calcium-permeable non-selective cation channel implicated in various pathophysiological processes. Inhibition of this channel could represent another avenue through which this class of compounds exerts its effects.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are required.

Investigating Gαq Inhibition

This assay directly measures a key downstream event of Gαq activation.

Principle: Cells expressing a GPCR that couples to Gαq are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist for the GPCR, Gαq activation leads to IP3-mediated calcium release from the endoplasmic reticulum, causing an increase in intracellular calcium concentration, which is detected as a change in fluorescence. An inhibitor of the Gαq pathway will attenuate this fluorescence increase.[8]

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing a Gαq-coupled receptor (e.g., the M3 muscarinic receptor) in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject a known agonist for the expressed GPCR (e.g., carbachol for the M3 receptor) and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist for each concentration of the test compound. Determine the IC50 value of the compound for the inhibition of the calcium response.

Calcium_Mobilization_Workflow start Start cell_culture Plate Gαq-coupled receptor-expressing cells start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_incubation Incubate with This compound dye_loading->compound_incubation agonist_stimulation Stimulate with GPCR agonist and measure fluorescence compound_incubation->agonist_stimulation data_analysis Analyze fluorescence data and determine IC50 agonist_stimulation->data_analysis end End data_analysis->end

Figure 2: Workflow for the intracellular calcium mobilization assay.

This assay provides a more direct measure of PLC-β activity.

Principle: In the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), the accumulation of IP1 serves as a stable and reliable indicator of Gαq-mediated PLC-β activation.[9]

Protocol:

  • Cell Culture and Stimulation: Culture cells expressing the target Gαq-coupled receptor and stimulate them with an agonist in the presence of LiCl and varying concentrations of the test compound.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • IP1 Detection: Quantify the amount of accumulated IP1 using a commercially available competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the concentration of IP1 against the concentration of the test compound to determine the IC50 value.

Investigating Phosphodiesterase Inhibition

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Protocol:

  • Enzyme and Substrate Preparation: Use a purified recombinant PDE enzyme and its corresponding fluorescently labeled cyclic nucleotide substrate (cAMP or cGMP).

  • Reaction: Incubate the PDE enzyme, the substrate, and varying concentrations of this compound.

  • Detection: After the reaction, add a binding reagent that specifically binds to the cleaved, non-cyclic nucleotide product. This binding results in a change in fluorescence polarization, which is proportional to the amount of product formed.

  • Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary

The following table outlines the expected readouts and data interpretation for the proposed experiments.

Experiment Parameter Measured Expected Outcome for an Active Compound Interpretation
Calcium Mobilization Assay Fluorescence IntensityDose-dependent decrease in agonist-induced fluorescenceInhibition of the Gαq pathway
IP1 Accumulation Assay IP1 ConcentrationDose-dependent decrease in agonist-induced IP1 levelsInhibition of PLC-β activity
PDE Activity Assay Fluorescence PolarizationDose-dependent change in polarizationInhibition of a specific PDE isoform

Conclusion

While direct experimental evidence for the mechanism of action of this compound is yet to be established, the pharmacological profile of structurally related compounds strongly suggests that it functions as an inhibitor of the Gαq signaling pathway. This guide provides a robust framework for investigating this primary hypothesis, while also acknowledging other potential biological targets. The detailed experimental protocols outlined herein will enable researchers to systematically characterize the bio-molecular interactions of this promising compound, paving the way for its potential development as a novel therapeutic agent. The scientific community is encouraged to undertake these validation studies to fully elucidate the pharmacological profile of this intriguing molecule.

References

physical and chemical properties of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic compound built upon the privileged tetrahydroimidazo[1,2-a]pyrazine scaffold. This core structure is of significant interest to medicinal chemists and drug development professionals due to its versatile three-dimensional geometry and its proven utility as a foundation for biologically active molecules. The compound, identified by CAS Numbers 623906-17-2 and 91476-82-3, serves as both a key building block for more complex molecules and a subject of investigation in its own right.[1]

Recent research has highlighted the potential of this scaffold in the development of targeted therapeutics. Notably, derivatives have been identified as potent and selective inhibitors of Gαq proteins, which are implicated in signaling pathways driving diseases such as uveal melanoma.[2] This guide provides a comprehensive overview of the known , outlines its chemical reactivity and synthetic rationale, details protocols for its analytical characterization, and explores its applications in modern drug discovery.

Part 1: Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. While some experimental data for this specific molecule remains unpublished, a combination of supplier data and computational predictions provides a solid baseline for its characterization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 623906-17-2 / 91476-82-3[1][3]
Molecular Formula C₉H₁₃N₃O₂[3]
Molecular Weight 195.22 g/mol [3]
Exact Mass 195.100784 u[3]
Appearance White to off-white solid or liquid
Density (Predicted) 1.4 ± 0.1 g/cm³[3]
Boiling Point (Predicted) 394.0 ± 32.0 °C at 760 mmHg[3]
Flash Point (Predicted) 192.1 ± 25.1 °C[3]
Refractive Index (Predicted) 1.629[3]
Solubility and Storage
  • Solubility: Specific solubility data is not widely available in the literature.[4] Based on its structure, it is expected to have limited solubility in water and good solubility in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

  • Storage: For optimal stability, the compound should be stored at 4°C, protected from light, and kept under an inert atmosphere such as nitrogen.

Part 2: Chemical Reactivity and Synthesis

Understanding the reactivity of the imidazopyrazine core and its ester functional group is crucial for its use as a synthetic intermediate.

Key Reaction Pathways

The molecule's reactivity is dominated by the ethyl ester and the heterocyclic core.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often a critical step in drug development to modulate solubility or to create a handle for amide coupling reactions, enabling the synthesis of diverse compound libraries.

  • Electrophilic Aromatic Substitution: The imidazole portion of the fused ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is a likely site for reactions such as bromination (using N-bromosuccinimide), nitration, or Friedel-Crafts acylation, as evidenced by the commercial availability of its 3-bromo analog.[5]

  • N-Alkylation/Acylation: The saturated nitrogen atom at position 7 of the pyrazine ring can act as a nucleophile, allowing for alkylation or acylation to introduce further diversity into the scaffold.

Key reactivity pathways for the title compound.
Conceptual Synthetic Workflow

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core is well-established. A common strategy involves the condensation of a substituted piperazine with an α-halocarbonyl compound, followed by cyclization.

Synthetic_Workflow cluster_0 Conceptual Synthesis A Piperazin-2-one C Condensation Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl 2-chloro-3-oxobutanoate B->C E Ethyl imidazo[1,2-a]pyrazin- 6(5H)-one-2-carboxylate C->E Dehydration/Annulation D Intramolecular Cyclization G Final Product E->G Borane Reduction F Reduction (e.g., BH3-THF)

A plausible synthetic route to the target molecule.

Part 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the compound. The following section describes the expected spectroscopic signatures and a standard protocol for purity assessment.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), several multiplets for the four methylene groups (-CH₂-) in the tetrahydro-pyrazine ring between 3.0 and 4.5 ppm, and a characteristic singlet for the lone proton on the imidazole ring around 7.5-8.0 ppm.

  • ¹³C NMR: The carbon NMR would feature signals for the ethyl ester carbons (~14 ppm for CH₃, ~60 ppm for OCH₂, and ~165 ppm for C=O), aliphatic carbons of the pyrazine ring between 40-55 ppm, and aromatic carbons of the imidazole ring between 110-145 ppm.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch from the ester at approximately 1715-1730 cm⁻¹, C-H stretches for both aliphatic and aromatic protons just below and above 3000 cm⁻¹, and C-N stretching vibrations in the fingerprint region.[6][7]

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 195. A prominent fragment would likely correspond to the loss of the ethoxy group (-OC₂H₅) at m/z = 150.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assessment

This protocol provides a reliable method for determining the purity of a synthesized batch. The principle is to separate the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • System: An HPLC system equipped with a UV detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Analytical_Workflow Sample Synthesized Compound Prep Prepare Sample (~1 mg/mL in ACN/H2O) Sample->Prep Inject Inject into HPLC (C18 Column) Prep->Inject Separate Gradient Elution (Water/ACN with TFA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Workflow for HPLC-based purity analysis.

Part 4: Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold in medicinal chemistry. The pyrazine ring is a bioisostere for other aromatic systems and is found in numerous FDA-approved drugs.[8]

Scaffold for Gαq Protein Inhibitors

The Gαq signaling pathway is a critical transducer of extracellular signals. Dysregulation of this pathway, often through activating mutations in the GNAQ or GNA11 genes, is a primary driver of uveal melanoma.[2] The tetrahydroimidazo[1,2-a]pyrazine core has emerged as a promising scaffold for developing inhibitors that directly target the Gαq protein. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to interact with specific pockets on the protein surface, disrupting its function and halting downstream oncogenic signaling.[2]

Drug_Discovery_Logic Scaffold Tetrahydroimidazo[1,2-a]pyrazine Core Target Gαq Protein (Oncogenic Driver) Scaffold->Target Binds to MOA Direct Inhibition of Gαq Signaling Target->MOA Enables Disease Uveal Melanoma Treatment Target->Disease Drives MOA->Disease Potential Therapy for

Role of the scaffold in targeted cancer therapy.

Part 5: Safety and Handling

While a comprehensive toxicological profile is not available, data from safety sheets for the compound and its hydrochloride salt indicate standard precautions should be taken.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10]

  • Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[4][9]

References

Spectroscopic Characterization of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of interest, presents a unique scaffold with potential applications in medicinal chemistry. This technical guide addresses the spectroscopic characterization of this molecule, a critical step for its unambiguous identification, purity assessment, and advancement in research and development pipelines.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, MS, IR) for this compound is not publicly available at the time of this publication. This guide will, therefore, outline the theoretical principles and expected spectral characteristics for this compound based on its molecular structure. It will also provide standardized protocols for acquiring the necessary data, serving as a foundational resource for researchers engaged in the synthesis and analysis of this and related compounds.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound comprises a fused bicyclic system containing an imidazole and a tetrahydropyrazine ring, with an ethyl carboxylate substituent. This combination of functionalities gives rise to a predictable yet distinct spectroscopic fingerprint.

Molecular Formula: C₉H₁₃N₃O₂[1]

Molecular Weight: 195.22 g/mol [1]

CAS Numbers: 623906-17-2, 91476-82-3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. Key expected resonances include:

  • A triplet and a quartet in the upfield region, characteristic of the ethyl group of the ester.

  • Several signals in the aliphatic region corresponding to the four methylene groups of the tetrahydropyrazine ring. Their chemical shifts and coupling patterns will be influenced by their proximity to the nitrogen atoms and the fused imidazole ring.

  • A singlet in the downfield region, characteristic of the proton on the imidazole ring.

¹³C NMR Spectroscopy (Carbon NMR): The carbon NMR spectrum will provide information on the number and type of carbon atoms. Expected signals include:

  • A signal for the carbonyl carbon of the ester group in the highly deshielded region.

  • Signals for the carbon atoms of the ethyl group.

  • Resonances for the four methylene carbons of the tetrahydropyrazine ring.

  • Signals corresponding to the carbon atoms of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the tetrahydropyrazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the ethyl ester.

  • C-N stretch: Absorptions in the region of 1200-1350 cm⁻¹.

  • C-H stretch: Bands for both sp³ and sp² hybridized C-H bonds in the region of 2850-3100 cm⁻¹.

  • C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.

Experimental Protocols

For researchers synthesizing this compound, the following are generalized protocols for acquiring the necessary spectroscopic data.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Conclusion

While experimental spectroscopic data for this compound is not currently found in the public domain, this guide provides a foundational understanding of its expected spectral characteristics. The provided protocols offer a standardized approach for researchers to obtain and interpret the necessary NMR, MS, and IR data. The availability of such data in future publications will be invaluable for the scientific community, facilitating further research and development of this and related heterocyclic compounds.

References

Unlocking Therapeutic Potential: A Technical Guide to Investigating Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This technical guide focuses on a specific analog, Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, and explores its potential therapeutic targets. While direct experimental evidence for this particular compound is limited, this document synthesizes the known biological activities of the broader imidazo[1,2-a]pyrazine class to propose and detail the investigation of four key therapeutic targets: Gαq proteins, phosphodiesterases (PDEs), the EphB4 receptor tyrosine kinase, and phosphoinositide 3-kinases (PI3Ks). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial stages of target identification and validation for this promising compound.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Realm of Therapeutic Possibilities

The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine core, a structure that has consistently yielded compounds with diverse pharmacological properties. These include anti-inflammatory, antimicrobial, and anticancer activities.[1] The specific compound of interest, this compound, remains largely uncharacterized in the scientific literature. However, by examining the established biological activities of structurally related analogs, we can infer a set of plausible and compelling therapeutic targets. This guide provides the scientific rationale and detailed experimental methodologies to investigate these potential targets, thereby laying the groundwork for a comprehensive preclinical evaluation of this compound.

The proposed workflow for target identification and validation is a multi-step process that begins with high-throughput screening against a panel of putative targets, followed by more detailed biochemical and cell-based assays to confirm activity and elucidate the mechanism of action.

Target Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization Compound This compound HTS High-Throughput Screening (Biochemical Assays) Compound->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Cell_Based Cell-Based Assays (Target Engagement & Downstream Signaling) Dose_Response->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR

Caption: A generalized workflow for identifying and validating the therapeutic target of a novel compound.

Potential Therapeutic Target I: Gαq Proteins

Rationale for Investigation

The Gαq family of G proteins are critical signal transducers for a multitude of G protein-coupled receptors (GPCRs), regulating intracellular calcium levels and the activity of protein kinase C (PKC).[2] Dysregulation of Gαq signaling is implicated in a variety of diseases, including cardiovascular disorders and cancer.[3] Notably, a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, BIM-46174, has been identified as a silencer of Gαq proteins. This precedent strongly suggests that this compound may also modulate this signaling pathway.

Gaq Signaling Pathway GPCR GPCR Gaq Gαq Protein GPCR->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified schematic of the Gαq signaling pathway.

Experimental Protocol: Gαq Activity Assay (Calcium Flux)

This protocol outlines a cell-based assay to measure the inhibition of Gαq-mediated calcium release.

Materials:

  • HEK293 cells stably expressing a Gαq-coupled receptor (e.g., M3 muscarinic receptor).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Gαq agonist (e.g., carbachol for M3 receptor).

  • This compound.

  • Known Gαq inhibitor (positive control, e.g., YM-254890).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Incubation: Wash the cells twice with assay buffer. Add serial dilutions of this compound, the positive control, and a vehicle control to the respective wells. Incubate for 30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Agonist Injection and Reading: Program the instrument to inject the Gαq agonist into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to the vehicle control and plot the response against the concentration of the test compound to determine the IC₅₀ value.

Potential Therapeutic Target II: Phosphodiesterases (PDEs)

Rationale for Investigation

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Inhibition of specific PDEs has proven to be a successful therapeutic strategy for a range of conditions, including inflammatory diseases and cardiovascular disorders.[5][6] Several imidazo[1,2-a]pyrazine derivatives have been reported to possess PDE inhibitory activity.[7] This makes the PDE enzyme family a compelling target for this compound.

PDE Signaling Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Downstream Downstream Cellular Responses PKA->Downstream PKG->Downstream

Caption: Overview of the role of phosphodiesterases in cyclic nucleotide signaling.

Experimental Protocol: PDE Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization-based assay to screen for PDE inhibitors.[8]

Materials:

  • Recombinant human PDE enzymes (a panel of different families is recommended).

  • Assay buffer (specific to the PDE isoform).

  • Fluorescently labeled cAMP or cGMP substrate.

  • Binding agent (specific to the assay kit).

  • This compound.

  • Known PDE inhibitor (positive control, e.g., IBMX or a family-selective inhibitor).

  • 384-well black, low-volume microplate.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Dispensing: Add serial dilutions of this compound, positive control, and vehicle control to the wells of the microplate.

  • Enzyme Addition: Add the diluted PDE enzyme to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add the fluorescently labeled substrate to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add the binding agent to stop the reaction and bind the fluorescently labeled monophosphate product. Incubate for 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of PDE activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Therapeutic Target III: EphB4 Receptor Tyrosine Kinase

Rationale for Investigation

The EphB4 receptor tyrosine kinase and its ligand, ephrin-B2, are key regulators of angiogenesis, cell migration, and proliferation.[9] Aberrant EphB4 signaling has been implicated in the progression of various cancers.[1][10] The imidazo[1,2-a]pyrazine scaffold has been identified as a source of receptor tyrosine kinase inhibitors, and some derivatives have shown activity against EphB4.[7] Therefore, evaluating the inhibitory potential of this compound against EphB4 is a logical step in its characterization.

EphB4 Signaling Pathway EphrinB2 Ephrin-B2 EphB4 EphB4 Receptor EphrinB2->EphB4 Binding Dimerization Dimerization & Autophosphorylation EphB4->Dimerization Docking Docking Proteins (e.g., SH2 domain proteins) Dimerization->Docking Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) Docking->Downstream Cellular_Responses Cellular Responses (Angiogenesis, Migration, Proliferation) Downstream->Cellular_Responses

Caption: A simplified representation of the EphB4 signaling pathway.

Experimental Protocol: EphB4 Kinase Assay (Luminescent)

This protocol details a luminescent-based assay to measure the inhibition of EphB4 kinase activity.[11]

Materials:

  • Recombinant human EphB4 kinase.

  • Kinase assay buffer.

  • Peptide substrate for EphB4 (e.g., a poly-Glu-Tyr peptide).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • This compound.

  • Known EphB4 inhibitor (positive control, e.g., NVP-BHG712).

  • White, opaque 384-well microplate.

  • Luminometer.

Procedure:

  • Compound Dispensing: Add serial dilutions of this compound, positive control, and vehicle control to the wells of the microplate.

  • Kinase and Substrate Addition: Prepare a master mix containing the EphB4 enzyme and the peptide substrate in kinase assay buffer. Add this mix to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Potential Therapeutic Target IV: Phosphoinositide 3-Kinases (PI3Ks)

Rationale for Investigation

The PI3K signaling pathway is a central regulator of cell growth, survival, and metabolism.[12] Hyperactivation of this pathway is a common feature in many cancers and inflammatory diseases.[13] The imidazo[1,2-a]pyrazine core has been incorporated into molecules designed as PI3K inhibitors.[7] This makes the PI3K family of enzymes a highly relevant potential target for this compound.

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors mTORC1->Downstream Cellular_Responses Cell Growth, Proliferation, Survival Downstream->Cellular_Responses

Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: PI3K Biochemical Assay (Luminescent)

This protocol outlines a luminescent assay for measuring the inhibition of PI3K activity.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α).

  • PI3K reaction buffer.

  • Lipid substrate (e.g., PIP2).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • This compound.

  • Known PI3K inhibitor (positive control, e.g., Wortmannin).

  • White, opaque 384-well microplate.

  • Luminometer.

Procedure:

  • Compound Dispensing: Add serial dilutions of this compound, positive control, and vehicle control to the wells of the microplate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the PI3K enzyme and the lipid substrate in reaction buffer. Add this mix to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a luminometer.

  • Data Analysis: The luminescent signal is proportional to the PI3K activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the dose-response experiments should be summarized in a clear and concise table for easy comparison of the potency of this compound against the different potential targets.

Potential Target Assay Type IC₅₀ (µM)
Gαq ProteinCalcium FluxExperimental Value
PDE Family (e.g., PDE4)Fluorescence PolarizationExperimental Value
EphB4 KinaseLuminescentExperimental Value
PI3-Kinase (e.g., PI3Kα)LuminescentExperimental Value

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit speculative, roadmap for the initial characterization of the therapeutic potential of this compound. By systematically evaluating its activity against Gαq proteins, phosphodiesterases, the EphB4 receptor tyrosine kinase, and PI3-kinases, researchers can identify the most promising avenues for further investigation. Positive results from these initial screens will warrant more in-depth studies, including selectivity profiling against a broader panel of related enzymes, cell-based assays to confirm on-target activity and downstream signaling effects, and ultimately, in vivo studies in relevant disease models. The exploration of this and other derivatives of the versatile imidazo[1,2-a]pyrazine scaffold holds significant promise for the discovery of novel therapeutics.

References

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride: A Scaffolding for Advanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this structure have demonstrated potential as potent inhibitors for a range of therapeutic targets, including those in oncology and inflammatory diseases. This technical guide focuses on a specific derivative, Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS: 623906-17-2), providing an in-depth analysis of its properties, synthesis, and, most importantly, its role as a foundational structure for developing next-generation therapeutics. We will explore the mechanism of action against key biological targets such as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Gαq proteins, offering detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich heterocycle that serves as a versatile template for interacting with various biological targets. The structural rigidity and defined spatial orientation of its substituents allow for precise tuning of pharmacological activity. The broader class of imidazo[1,2-a]pyrazine derivatives has been associated with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and phosphodiesterase inhibitory activities. Notably, recent research has highlighted their potential as inhibitors of the receptor tyrosine kinase EphB4 and I-kappa B Kinase (IKK), a key component in the NF-κB inflammatory pathway.[1]

This compound hydrochloride is a specific analog that provides a crucial starting point for chemical library development. Its tetrahydro-pyrazine ring offers conformational flexibility, while the ethyl carboxylate group at the 2-position serves as a key handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Characterization

The foundational step in any drug discovery program is the thorough characterization of the lead compound. The properties of this compound hydrochloride are summarized below.

PropertyValueReference
Chemical Name This compound hydrochloride[2][3]
CAS Number 623906-17-2 (for hydrochloride salt)[2][3][4]
Molecular Formula C₉H₁₄ClN₃O₂[2][3]
Molecular Weight 231.68 g/mol [2][3]
Appearance White to off-white powder[4]
Purity Typically ≥97%[2][5]
Storage Sealed in a dry environment at room temperature.[4]
IUPAC Name This compound
Standard Characterization Workflow

A self-validating workflow is critical to ensure the identity, purity, and stability of the compound before its use in biological assays. The following diagram outlines the standard process.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Syn Chemical Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur Salt Salt Formation (HCl) Pur->Salt Struct Structural Elucidation (¹H NMR, ¹³C NMR, MS) Salt->Struct Purity Purity Assessment (HPLC, >95%) Struct->Purity Final Final, Characterized Compound Purity->Final

Caption: Standard workflow for synthesis and analytical validation.

Synthesis and Purification

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can be achieved through several established routes.[6] The following protocol is a representative method adapted from literature precedents for constructing this scaffold.

Rationale for Synthetic Strategy

The chosen strategy involves a multi-step sequence that first builds the core heterocyclic system, followed by functionalization and reduction. This approach allows for modularity, where different starting materials can be used to generate a library of analogs for SAR studies. The final step involves hydrogenation to produce the saturated tetrahydro-pyrazine ring, which is often crucial for achieving the desired 3D conformation for binding to protein targets.

Detailed Synthesis Protocol

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core

  • To a solution of an appropriate aminopyrazine precursor in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃).

  • Slowly add ethyl bromoacetate to the stirring mixture at room temperature. The bromoacetate acts as an electrophile, alkylating the nitrogen of the aminopyrazine.

  • The reaction proceeds via an initial alkylation followed by an intramolecular cyclization to form the bicyclic imidazo[1,2-a]pyrazinone ring system.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product using silica gel column chromatography.

Step 2: Reduction of the Pyrazine Ring

  • Dissolve the purified imidazo[1,2-a]pyrazine intermediate in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).[6]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[6]

  • The reaction can take several hours to 24 hours.[6] Monitor for completion by LC-MS.

  • Once the reduction is complete, filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the free base of the target compound.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

start Aminopyrazine + Ethyl Bromoacetate step1 Cyclization (Base, DMF) start->step1 intermediate Imidazo[1,2-a]pyrazine Intermediate step1->intermediate step2 Hydrogenation (H₂, Pd/C) intermediate->step2 freebase Tetrahydro-Imidazo[1,2-a]pyrazine (Free Base) step2->freebase step3 Salt Formation (HCl) freebase->step3 product Final HCl Salt Product step3->product

Caption: General synthetic pathway for the target compound.

Key Biological Targets and Mechanisms of Action

The therapeutic potential of this scaffold is best understood by examining its interaction with validated drug targets. Research on closely related analogs provides a strong basis for the utility of this compound as a starting point for inhibitors of the following pathways.

Inhibition of ENPP1 and Modulation of the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage in cancer. ENPP1 acts as a key negative regulator of this pathway by hydrolyzing the second messenger molecule, 2'3'-cGAMP.[7][8] By inhibiting ENPP1, the concentration of cGAMP increases, leading to a more robust STING-mediated immune response, including the production of Type I interferons.

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ENPP1.[7][8] One optimized compound from this class demonstrated IC₅₀ values in the low nanomolar range (5.70 to 9.68 nM) and significantly enhanced the expression of downstream STING target genes like IFNB1 and CXCL10.[7][8] In preclinical models, combining an ENPP1 inhibitor from this class with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7%, highlighting a powerful synergy for cancer immunotherapy.[7][8]

DNA Cytosolic dsDNA (Tumor-derived) cGAS cGAS DNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes TBK1 TBK1/IRF3 Phosphorylation STING->TBK1 IFN Type I Interferon (IFN-β) Production TBK1->IFN Immune Anti-Tumor Immune Response IFN->Immune Degradation AMP + GMP (Inactive) ENPP1->Degradation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1 INHIBITS

Caption: Role of Imidazo[1,2-a]pyrazines in the cGAS-STING pathway.

Targeting Gαq Protein Signaling

The Gαq family of G-proteins is a critical transducer of signals from G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C and downstream signaling cascades. Activating mutations in the genes encoding Gαq and Gα11 are primary drivers in over 90% of uveal melanoma cases, making these proteins high-value targets for therapeutic intervention.[6] However, developing direct inhibitors has been challenging.

Research has identified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as one of the few cell-permeable compound classes capable of directly binding to and silencing Gαq proteins.[6] These inhibitors function by preventing the dissociation of the Gαβγ heterotrimer, effectively trapping the G-protein in its inactive state. A lead compound from this class demonstrated significant suppression of uveal melanoma xenograft growth in mouse models, providing a strong rationale for further development.[6]

Experimental Protocols for Biological Evaluation

To assess the potential of new analogs derived from the title compound, standardized and reproducible assays are essential.

Protocol 1: In Vitro ENPP1 Enzyme Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1. A fluorogenic substrate is used to provide a sensitive and high-throughput readout.

Methodology:

  • Reconstitute recombinant human ENPP1 protein in an appropriate assay buffer (e.g., Tris-HCl, pH 9.0, with MgCl₂ and ZnCl₂).

  • Prepare a serial dilution of the test compound (starting from 100 µM) in DMSO, then dilute further in the assay buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound to each well.

  • Add 10 µL of the ENPP1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of a fluorogenic ENPP1 substrate (e.g., a phosphodiester substrate that releases a fluorescent molecule upon cleavage).

  • Read the fluorescence intensity every minute for 30-60 minutes using a plate reader.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition relative to a DMSO control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based STING Pathway Activation Assay

Rationale: This assay validates that ENPP1 inhibition in a cellular context leads to the desired downstream biological effect: enhanced STING signaling.

Methodology:

  • Seed a human cell line with a functional cGAS-STING pathway (e.g., THP-1 monocytes) in a 24-well plate and allow cells to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Transfect the cells with a STING agonist like 2'3'-cGAMP or herring testis DNA (ht-DNA) to stimulate the pathway.

  • Incubate the cells for an additional 4-6 hours.

  • Lyse the cells and isolate total RNA using a commercial kit.

  • Perform reverse transcription to generate cDNA.

  • Quantify the relative mRNA expression of STING target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH) using quantitative PCR (qPCR).

  • Analyze the data to determine the fold-change in target gene expression in the presence of the inhibitor compared to the cGAMP-only control.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for researcher safety.

Hazard InformationPrecautionary Measures
GHS Statements H302: Harmful if swallowed.[5]H312: Harmful in contact with skin.[5]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H332: Harmful if inhaled.[5]H335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[5] Use in a well-ventilated area or under a chemical fume hood.
Handling Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion and Future Directions

This compound hydrochloride is more than a mere chemical entity; it is a gateway to novel therapeutic possibilities. Its core structure is a validated platform for the development of potent inhibitors against critical targets in immuno-oncology and genetically defined cancers. The demonstrated success of related analogs as inhibitors of ENPP1 and Gαq proteins provides a clear and compelling path forward.[6][7]

Future research should focus on leveraging the ethyl carboxylate handle to build a diverse library of amides, esters, and other functional groups to optimize potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide offer a solid foundation for scientists and drug developers to unlock the full potential of this promising scaffold.

References

A Technical Guide to the Computational Docking of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate with Gαq Protein

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of a computational docking study featuring Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate and its potential interaction with the Gαq protein, a key signaling protein implicated in various cellular processes. As Senior Application Scientists, we present not just a protocol, but a strategic framework for conducting and validating such a study, emphasizing the rationale behind each methodological choice. This document is designed to be a self-validating resource, grounding its protocols in established best practices and authoritative literature.

Introduction: The Scientific Rationale

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, compounds bearing this core have been identified as inhibitors of the Gαq protein.[1][2] Gαq is a subunit of heterotrimeric G proteins that, upon activation by G protein-coupled receptors (GPCRs), initiates a signaling cascade by activating phospholipase C-β (PLC-β). Dysregulation of the Gαq signaling pathway is associated with various diseases, making it a compelling target for therapeutic intervention.

Given the established activity of the core scaffold, this guide focuses on a specific analog, this compound, to explore its potential binding modalities within the Gαq protein. Computational docking serves as a powerful, cost-effective preliminary step in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) to its protein target.[3] This in silico approach allows for the generation of hypotheses that can guide further experimental validation.

This guide will detail the complete workflow for a robust computational docking study, from target selection and preparation to ligand setup, docking execution using both industry-standard software (Schrödinger's Glide) and a widely used open-source tool (AutoDock Vina), and finally, the critical step of results analysis and validation.

Target Identification and Preparation: The Foundation of a Reliable Study

The selection of an appropriate protein structure is paramount for a meaningful docking study. For this investigation, we have selected the crystal structure of the Gαq protein in complex with a known inhibitor, YM-254890 (PDB ID: 3AH8).[4] This structure provides a high-resolution map of the protein and, crucially, defines a known inhibitor binding pocket, which will serve as the target for our docking calculations.

Protein Preparation Workflow

The raw PDB file requires meticulous preparation to ensure it is computationally ready for docking. This process involves several critical steps to clean up the structure and assign correct chemical properties.

Step-by-Step Protein Preparation using Schrödinger's Protein Preparation Wizard (Maestro):

  • Import PDB Structure: Load the 3AH8 PDB file into Maestro.

  • Preprocessing:

    • Assign bond orders.

    • Add hydrogens.

    • Create zero-order bonds to metals and disulfide bonds.

    • Fill in missing side chains and loops using Prime.

  • Review and Modify:

    • Delete waters that are not involved in ligand binding (typically those more than 5 Å away from the ligand or ions).

    • Generate het states for cofactors and ligands.

  • Refine:

    • Optimize the hydrogen-bond network by flipping, tautomerizing, and sampling residues.

    • Perform a restrained minimization of the protein to relieve any steric clashes.

G_Protein_Prep_Workflow PDB PDB Structure (3AH8) Preprocess Preprocessing (Add Hydrogens, Assign Bond Orders) PDB->Preprocess Review Review & Modify (Remove Waters, Generate Het States) Preprocess->Review Refine Refine (H-bond Optimization, Minimization) Review->Refine Prepared_Protein Prepared Protein Refine->Prepared_Protein

Caption: Protein preparation workflow.

Ligand Preparation: Defining the Key

The ligand, this compound, must also be prepared to generate a low-energy, 3D conformation with correct ionization states.

Ligand Structure
PropertyValue
IUPAC Name This compound
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Canonical SMILES CCOC(=O)C1=CN2CCNCC2=N1
CAS Number 623906-17-2

Data sourced from PubChem and other chemical suppliers.[5][6][7][8]

Ligand Preparation Workflow

Schrödinger's LigPrep is a robust tool for preparing high-quality, all-atom 3D structures for a wide range of small molecules.

Step-by-Step Ligand Preparation using LigPrep:

  • Import Ligand Structure: Import the 2D or 3D structure of this compound.

  • Ionization: Generate possible ionization states at a target pH of 7.4.

  • Tautomers: Generate realistic tautomers.

  • Stereoisomers: Generate specified stereoisomers if the input is 2D.

  • Energy Minimization: Minimize the ligand structure to obtain a low-energy conformation.

G_Ligand_Prep_Workflow Ligand_2D 2D/3D Ligand Structure Ionization Generate Ionization States (pH 7.4) Ligand_2D->Ionization Tautomers Generate Tautomers Ionization->Tautomers Minimization Energy Minimization Tautomers->Minimization Prepared_Ligand Prepared Ligand Minimization->Prepared_Ligand

Caption: Ligand preparation workflow.

Molecular Docking Protocols: The Core of the Experiment

We will outline the protocols for two widely used docking programs: Schrödinger's Glide for its high accuracy and speed, and AutoDock Vina, a popular open-source alternative.

Protocol 1: Docking with Schrödinger's Glide

Glide is a powerful tool for ligand-receptor docking that offers a balance of speed and accuracy.[9][10][11]

Step-by-Step Glide Docking Protocol:

  • Receptor Grid Generation:

    • Define the binding site by selecting the co-crystallized inhibitor (YM-254890) from the prepared 3AH8 structure.

    • The grid box should encompass the entire binding pocket.

  • Ligand Docking:

    • Select the prepared this compound as the ligand.

    • Choose the docking precision (Standard Precision - SP, or Extra Precision - XP). For initial screening, SP is often sufficient, while XP provides more rigorous sampling and scoring.[9]

    • Run the docking job.

Protocol 2: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its ease of use and computational efficiency.[1][12]

Step-by-Step AutoDock Vina Docking Protocol:

  • Prepare Receptor and Ligand in PDBQT format:

    • Use AutoDock Tools (ADT) to convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types.

  • Define the Grid Box:

    • In ADT, define the search space (grid box) around the binding site identified from the 3AH8 structure. The center and dimensions of the box are critical parameters.

  • Create a Configuration File:

    • Create a text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run Vina:

    • Execute Vina from the command line, providing the configuration file as input.

G_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Prepared_Protein Prepared Protein Glide Schrödinger Glide Prepared_Protein->Glide Vina AutoDock Vina Prepared_Protein->Vina Prepared_Ligand Prepared Ligand Prepared_Ligand->Glide Prepared_Ligand->Vina Binding_Pose Binding Pose Analysis Glide->Binding_Pose Scoring Scoring Function Analysis Glide->Scoring Vina->Binding_Pose Vina->Scoring Validation Results Validation Binding_Pose->Validation Scoring->Validation

Caption: Overall computational docking workflow.

Results Analysis and Validation: Ensuring Scientific Integrity

Analysis of Binding Poses

The top-ranked poses should be visually inspected to assess their plausibility. Key interactions to look for include:

  • Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

  • Hydrophobic interactions: The packing of nonpolar groups.

  • Pi-pi stacking: Interactions between aromatic rings.

  • Salt bridges: Electrostatic interactions between charged groups.

Interpretation of Docking Scores

Docking programs use scoring functions to estimate the binding affinity. Lower scores generally indicate a more favorable binding.

Docking ProgramScoring FunctionInterpretation
Schrödinger Glide GlideScoreA composite score that includes terms for van der Waals and electrostatic interactions, and solvation.[9] Lower values indicate stronger binding.
AutoDock Vina Vina ScoreAn empirical scoring function that approximates the binding affinity in kcal/mol.[1][12] More negative values indicate stronger binding.
Validation of Docking Results

Validation is a critical step to ensure the reliability of the docking protocol.[13][14][15]

  • Re-docking of the Co-crystallized Ligand: The native ligand (YM-254890) should be extracted from the 3AH8 crystal structure and docked back into the binding site. A successful docking protocol should reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[13]

  • Comparison with Known Binders: If available, a set of known active and inactive compounds for Gαq can be docked. The docking scores should ideally correlate with the experimental activities, with active compounds scoring better than inactive ones.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the computational docking of this compound with the Gαq protein. By following these detailed protocols, researchers can generate reliable in silico data to guide their drug discovery efforts.

The results from this study will provide valuable insights into the potential of this compound as a Gαq inhibitor. Favorable docking scores and plausible binding interactions would warrant further investigation, including:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Assays: To experimentally validate the predicted binding and inhibitory activity.

Computational docking, when performed with care and validated appropriately, is an indispensable tool in modern drug discovery, enabling the rapid and efficient identification of promising new therapeutic candidates.

References

discovery and history of imidazo[1,2-a]pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of imidazo[1,2-a]pyrazine compounds. We will delve into the evolution of synthetic methodologies, explore the structure-activity relationships of key derivatives, and highlight their development as potent therapeutic agents in oncology, neuroscience, and beyond. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both historical context and practical insights into this important class of compounds.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyrazine ring system, a nitrogen-containing fused heterocycle, has emerged as a cornerstone in the design of novel therapeutic agents. Its structural rigidity, coupled with the ability to be readily functionalized at multiple positions, allows for the precise tuning of physicochemical and pharmacological properties. This has led to the discovery of imidazo[1,2-a]pyrazine derivatives with a wide array of biological activities, including but not limited to, kinase inhibition, modulation of central nervous system receptors, and anticancer effects.[1][2] The resemblance of this scaffold to purines has also made it an attractive starting point for the development of enzyme inhibitors. This guide will trace the journey of imidazo[1,2-a]pyrazines from their initial synthesis to their current status as a highly sought-after scaffold in modern drug discovery.

The Genesis of a Scaffold: A History of Synthesis

The "discovery" of the imidazo[1,2-a]pyrazine core is not marked by a single serendipitous event but rather by the gradual development of synthetic methodologies that made this scaffold accessible to chemists. The classical approach to constructing this ring system laid the groundwork for more advanced and efficient methods that are now commonplace in medicinal chemistry laboratories.

Classical Synthesis: The Tschitschibabin Reaction

One of the foundational methods for the synthesis of imidazo-fused heterocycles is the Tschitschibabin (Chichibabin) reaction. This involves the condensation of a 2-aminoazine (in this case, a 2-aminopyrazine) with an α-halocarbonyl compound, such as an α-haloketone. While traditionally used for imidazo[1,2-a]pyridines, the same principle applies to the synthesis of imidazo[1,2-a]pyrazines.[3] This two-component condensation, though effective, has limitations in terms of substrate scope and reaction conditions, often requiring high temperatures.[4]

Experimental Protocol: Classical Synthesis of a 2-Aryl-imidazo[1,2-a]pyrazine

  • Reactant Preparation: Dissolve 1.0 equivalent of 2-aminopyrazine in a suitable solvent such as ethanol or DMF.

  • Addition of α-Haloketone: Add 1.1 equivalents of the desired α-bromoacetophenone to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Modern Synthetic Marvels: Multi-Component Reactions

The advent of multi-component reactions (MCRs) has revolutionized the synthesis of complex molecules, including imidazo[1,2-a]pyrazines. These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse compound libraries.[5]

A notable example is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile, often referred to as a Groebke-Blackburn-Bienaymé (GBB) type reaction.[3][6] This approach allows for the facile introduction of diversity at three different positions of the imidazo[1,2-a]pyrazine scaffold in a single synthetic step. More recent advancements have seen the use of catalysts like iodine to promote these condensations under mild conditions, further enhancing their utility.[1][5][7]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [1]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminopyrazine (1.0 mmol), an aryl aldehyde (1.0 mmol), tert-butyl isocyanide (1.2 mmol), and iodine (10 mol%) in a suitable solvent like methanol.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 3-amino-substituted imidazo[1,2-a]pyrazine.

Caption: A streamlined three-component synthesis of imidazo[1,2-a]pyrazines.

Therapeutic Frontiers: Imidazo[1,2-a]pyrazines in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.

Kinase Inhibitors: Targeting the Engines of Cell Growth

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyrazine core has been successfully employed in the development of inhibitors for several important kinases.

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in many human tumors. Researchers have developed potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, with some compounds demonstrating excellent in vivo efficacy in tumor xenograft models when administered orally.[8][9][10] Optimization of the 8-position of the scaffold has been shown to improve oral bioavailability and selectivity.[9]

  • PI3K/mTOR Inhibitors: The PI3K-Akt-mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.[11] Imidazo[1,2-a]pyrazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, with some exhibiting nanomolar inhibitory activity and significant anti-tumor effects both in vitro and in vivo.[11][12]

Compound ClassTarget KinaseKey FindingsReference
Imidazo[1,2-a]pyrazine DerivativesAurora A/BPotent dual inhibitors with improved oral bioavailability.[8][10]
Imidazo[1,2-a]pyrazine DerivativesPI3K/mTORExcellent dual inhibitory activity with significant anti-tumor effects.[11][12]
Central Nervous System (CNS) Agents: Modulating Neuronal Activity

The structural features of imidazo[1,2-a]pyrazines make them suitable candidates for CNS-acting drugs. While the most famous CNS drug from the broader imidazo-azine family is Zolpidem (an imidazo[1,2-a]pyridine), the principles of its mechanism of action have inspired research into related scaffolds.

  • GABAa Receptor Modulators: Zolpidem exerts its sedative-hypnotic effects by acting as a positive allosteric modulator of the GABAa receptor, specifically at the benzodiazepine binding site.[13][14][15] It shows selectivity for GABAa receptors containing the α1 subunit.[14][15] The success of Zolpidem has spurred the investigation of other imidazo-fused heterocycles, including imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines, as functionally selective GABAa receptor ligands for the treatment of anxiety and other neurological disorders.[16][17][18] These efforts aim to develop agents with anxiolytic properties but minimal sedation.[18]

GABAa_Modulation cluster_GABA GABAergic Synapse cluster_Drug Drug Action GABA GABA GABAaR GABAa Receptor GABA->GABAaR binds Chloride Cl- influx GABAaR->Chloride opens channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Imidazopyrazine Imidazo[1,2-a]pyrazine (Modulator) Imidazopyrazine->GABAaR enhances effect

Caption: Mechanism of GABAa receptor modulation by imidazo[1,2-a]pyrazine-like compounds.

Emerging Therapeutic Applications

The versatility of the imidazo[1,2-a]pyrazine scaffold continues to be explored in new therapeutic areas.

  • Anticancer Agents: Beyond kinase inhibition, imidazo[1,2-a]pyrazine derivatives have demonstrated anticancer activity through various other mechanisms.[5][6][7][19] Some compounds have shown significant cytotoxicity against melanoma, breast, and colon cancer cell lines.[6][7][19]

  • ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immunity. Inhibiting ENPP1 can enhance anti-tumor immune responses. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors, showing promise in cancer immunotherapy.[20][21] One such inhibitor, in combination with an anti-PD-1 antibody, significantly suppressed tumor growth in a murine model.[20][21]

  • Antimicrobial and Other Activities: Various derivatives have also been investigated for their antibacterial, anti-inflammatory, and smooth muscle relaxant properties.[22][23][24]

Conclusion and Future Perspectives

The journey of imidazo[1,2-a]pyrazine compounds from their early synthesis to their current prominence in drug discovery is a testament to the power of heterocyclic chemistry. The development of efficient synthetic methodologies, particularly multi-component reactions, has been instrumental in unlocking the therapeutic potential of this versatile scaffold. With a proven track record in targeting kinases, CNS receptors, and emerging immunotherapy targets, the imidazo[1,2-a]pyrazine core is poised to remain a valuable platform for the development of novel therapeutics. Future research will likely focus on further refining the selectivity of these compounds, exploring new biological targets, and leveraging advanced synthetic techniques to access novel chemical space. The rich history and promising future of imidazo[1,2-a]pyrazines ensure that they will continue to be a subject of intense investigation in the years to come.

References

An In-Depth Technical Guide to Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, with the CAS number 623906-17-2, is a heterocyclic compound that has garnered attention in medicinal chemistry as a versatile scaffold for the synthesis of novel therapeutic agents. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its potential as a foundational molecule in drug discovery, with a particular focus on the development of Gαq protein inhibitors. The compound is also commonly available as a hydrochloride salt, which enhances its stability and solubility.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 623906-17-2Multiple
Molecular Formula C₉H₁₃N₃O₂Sigma-Aldrich
Molecular Weight 195.22 g/mol Echemi
IUPAC Name This compoundSigma-Aldrich
Appearance White to off-white powderCommercial Suppliers
Boiling Point 394.0 ± 32.0 °C at 760 mmHgEchemi
Density 1.4 ± 0.1 g/cm³Echemi
Flash Point 192.1 ± 25.1 °CEchemi
InChI Key YTYJZXFCWYHVPG-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Purification

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a critical step in accessing derivatives for biological screening. While various synthetic strategies have been reported for this class of compounds, a common and effective approach involves a multi-step sequence starting from readily available precursors.

General Synthetic Pathway

A plausible and frequently utilized synthetic route to obtain the core structure involves the condensation of a substituted 2-aminopyrazine with an α-haloketone, followed by cyclization and subsequent functional group manipulations. More advanced and efficient methods, such as tandem cyclization and isocyanide-based multicomponent reactions (IMCRs), have also been developed to construct this heterocyclic framework. For instance, an iodine-catalyzed three-component condensation of tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine derivatives offers a cost-effective and environmentally friendly route to substituted imidazo[1,2-a]pyrazines.

Below is a representative, step-by-step protocol for the synthesis of the parent scaffold, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of the Tetrahydroimidazo[1,2-a]pyrazine Scaffold

Step 1: N-Alkylation of a Protected Piperazine-2-one

  • To a solution of a suitable N-protected piperazine-2-one in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • To this suspension, add an appropriate α-halo-ester, for example, ethyl bromoacetate, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

Step 2: Reductive Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent like methanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and then basify with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude cyclized product.

Step 3: Aromatization and Ester Introduction

  • The crude cyclized product can be subjected to aromatization conditions, which may involve treatment with a mild oxidizing agent.

  • The ester functionality at the 2-position can be introduced at various stages of the synthesis, for instance, by using an α-halo-ester with the desired ester group in the initial alkylation step.

Purification and Characterization

Purification of the final compound is typically achieved through standard chromatographic techniques.

Purification Protocol: Flash Column Chromatography

  • Prepare a silica gel column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization The structure and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been investigated as potent and selective inhibitors of Gαq proteins.[1]

The Gαq Signaling Pathway

Gαq proteins are a family of heterotrimeric G protein α subunits that play a crucial role in signal transduction.[2][3] They are activated by G protein-coupled receptors (GPCRs) in response to various extracellular stimuli like hormones and neurotransmitters.[2] Activated Gαq, in turn, activates phospholipase C-β (PLCβ).[3][4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] This signaling cascade regulates a multitude of cellular processes, including smooth muscle contraction, secretion, and cell proliferation.[2] Dysregulation of the Gαq pathway has been implicated in various diseases, including cardiovascular disorders and cancer.[5]

G_alpha_q_signaling_pathway Ligand Ligand (Hormone, Neurotransmitter) GPCR GPCR Ligand->GPCR Binds G_protein Gαq/βγ GPCR->G_protein Activates G_alpha_q_GTP Gαq-GTP G_protein->G_alpha_q_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC_beta Phospholipase C-β (PLCβ) G_alpha_q_GTP->PLC_beta Activates PIP2 PIP₂ PLC_beta->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The Gαq signaling pathway.

Mechanism of Inhibition

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been shown to inhibit Gαq signaling. The exact mechanism of action for this class of compounds is believed to involve direct binding to the Gαq subunit, thereby preventing its interaction with downstream effectors like PLCβ. This inhibition effectively blocks the production of IP₃ and DAG, leading to a suppression of the subsequent cellular responses.

This compound serves as a key starting material for the synthesis of more complex derivatives that are optimized for Gαq inhibition. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the compound's pharmacological properties.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a molecular scaffold for the generation of compound libraries for high-throughput screening. Its synthetic tractability allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and develop potent and selective inhibitors for various therapeutic targets.

A Scaffold for Gαq Inhibitors

Given the involvement of the Gαq signaling pathway in numerous pathologies, the development of selective Gαq inhibitors is of significant therapeutic interest. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core represents a promising starting point for the design of such inhibitors. By appending different functional groups to this scaffold, researchers can fine-tune the compound's affinity and selectivity for the Gαq protein.

Workflow for Drug Development

The development of novel drugs based on this scaffold would typically follow a structured workflow.

drug_development_workflow Start Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate Synthesis Synthesis of Derivatives (Library Generation) Start->Synthesis Screening High-Throughput Screening (e.g., Gαq activity assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Compounds Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Note & Protocol: A-Plus Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis is achieved through a robust and efficient two-step sequence starting from commercially available piperazine-2-one and ethyl bromoacetate. The protocol details the initial N-alkylation followed by a condensation and cyclization to form the fused bicyclic imidazopyrazine core. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and safety precautions.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic motif frequently found in biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including acting as inhibitors for various kinases and as ligands for G-protein coupled receptors. Specifically, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a key component in compounds developed as Gαq-protein inhibitors, which are crucial for exploring treatments for diseases like uveal melanoma where the Gαq/11 signaling pathway is often mutated.[1] The ethyl carboxylate moiety at the 2-position serves as a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for screening and lead optimization.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target compound from ethyl bromoacetate requires a precursor containing a piperazine or similar diamine structure. A common and effective strategy involves a two-step process:

  • N-Alkylation: The synthesis begins with the selective alkylation of a piperazine derivative. For this protocol, we will utilize piperazin-2-one as a readily available starting material. The secondary amine of piperazin-2-one will be alkylated with ethyl bromoacetate. This is a standard SN2 reaction where the nucleophilic amine displaces the bromide leaving group. The choice of a mild base is crucial to prevent side reactions.

  • Condensation and Intramolecular Cyclization: The second step involves a condensation reaction to form the imidazole ring. This is typically achieved by reacting the intermediate with a source of ammonia, such as ammonium acetate, under heating. The reaction proceeds through the formation of an imine, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl group of the former piperazin-2-one, and subsequent dehydration to yield the aromatic imidazole ring.

This sequence provides a reliable and scalable route to the desired heterocyclic system.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Piperazin-2-one≥97%Sigma-Aldrich109-17-1
Ethyl bromoacetate≥98%Sigma-Aldrich105-36-2
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich534-17-8
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ammonium Acetate (NH₄OAc)≥98%Sigma-Aldrich631-61-8
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8
Brine (Saturated NaCl solution)ACS GradeFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (5.0 g, 50 mmol, 1.0 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask.

  • Add cesium carbonate (Cs₂CO₃, 24.4 g, 75 mmol, 1.5 equiv) to the suspension. Rationale: Cesium carbonate is a strong, yet non-nucleophilic base, ideal for deprotonating the secondary amine without promoting hydrolysis of the ester.[1]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add ethyl bromoacetate (6.1 mL, 55 mmol, 1.1 equiv) dropwise over 15 minutes. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 10% Methanol/Dichloromethane eluent system.

  • Upon completion, pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the flask containing the crude ethyl 2-(3-oxopiperazin-1-yl)acetate (approx. 50 mmol), add ammonium acetate (19.3 g, 250 mmol, 5.0 equiv). Rationale: Ammonium acetate serves as both the ammonia source and a mild acid catalyst for the condensation and cyclization.

  • Add anhydrous toluene (150 mL).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 5 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 2-5% methanol in dichloromethane to afford the final product as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Condensation & Cyclization cluster_purification Workup & Purification Start_Step1 Piperazin-2-one + Ethyl Bromoacetate Reagents_Step1 Cs₂CO₃, DMF 0°C to RT, 4h Start_Step1->Reagents_Step1 Product_Step1 Intermediate: Ethyl 2-(3-oxopiperazin-1-yl)acetate Reagents_Step1->Product_Step1 Reagents_Step2 NH₄OAc, Toluene Reflux (Dean-Stark), 5h Product_Step1->Reagents_Step2 Final_Product Final Product: This compound Reagents_Step2->Final_Product Workup Aqueous Workup Final_Product->Workup Purification Silica Gel Chromatography Workup->Purification

Caption: Synthetic workflow for the target compound.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Expected Yield: 45-60% over two steps.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₃N₃O₂[2]

  • Molecular Weight: 195.22 g/mol [2]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.55 (s, 1H, imidazole CH)

    • 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • 4.15 (t, J = 5.5 Hz, 2H, pyrazine N-CH₂)

    • 3.95 (s, 2H, pyrazine N-CH₂)

    • 3.40 (t, J = 5.5 Hz, 2H, pyrazine N-CH₂)

    • 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) (Note: Exact chemical shifts may vary slightly depending on solvent and concentration. The provided spectrum is a prediction based on known similar structures.)

  • Mass Spectrometry (ESI+): m/z 196.1 [M+H]⁺

Safety Precautions

  • Ethyl bromoacetate: Is a strong lachrymator and alkylating agent. It is corrosive and toxic. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF): Is a potential teratogen and can be absorbed through the skin. Handle with care, ensuring adequate ventilation and appropriate PPE.

  • Toluene: Is flammable and can cause respiratory irritation. Work in a fume hood and away from ignition sources.

  • All other reagents should be handled according to their respective Safety Data Sheets (SDS). A thorough risk assessment should be conducted before commencing any experimental work.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the reaction; inefficient extraction.Ensure anhydrous conditions. Extend reaction time and monitor by TLC. Use a more efficient extraction solvent if necessary.
Multiple spots on TLC after Step 1 Dialkylation of piperazin-2-one; side reactions.Ensure slow, dropwise addition of ethyl bromoacetate at 0 °C. Use no more than 1.1 equivalents.
Incomplete cyclization in Step 2 Insufficient heating; water not effectively removed.Ensure the reaction is at a vigorous reflux. Check that the Dean-Stark trap is functioning correctly to remove water.
Purification difficulties Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. A gradient elution is recommended. Consider recrystallization as an alternative purification method.

References

Application Notes and Protocols for In Vitro Evaluation of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a member of this class of compounds, and while its specific biological targets are still under investigation, its structural similarity to other bioactive imidazopyrazines suggests its potential as a modulator of key cellular pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for the initial characterization of this compound. The following protocols are designed to assess its cytotoxic and cytostatic effects, as well as to investigate its potential mechanisms of action.

Compound Handling and Preparation

Storage and Stability: this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere to ensure stability. For long-term storage, -20°C is recommended.

Preparation of Stock Solutions: For in vitro assays, a high-concentration stock solution in a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.

Protocol for Stock Solution Preparation:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the concentration range at which the compound exhibits cytotoxic effects.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat with serial dilutions of This compound B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Add MTT reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HepG2, MCF-7, A375) or a non-cancerous cell line (e.g., Vero) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][3] Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Representation for MTT Assay

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1085 ± 6.1
2562 ± 5.5
5045 ± 4.9
10021 ± 3.7

Anti-Proliferative and Cell Cycle Analysis

To distinguish between a cytotoxic (cell-killing) and a cytostatic (cell growth-inhibiting) effect, a cell proliferation assay and cell cycle analysis can be performed.

Cell Proliferation Assay (e.g., BrdU or EdU Assay): These assays measure DNA synthesis, a hallmark of cell proliferation. BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) are thymidine analogs that are incorporated into newly synthesized DNA. Detection is achieved using specific antibodies (for BrdU) or click chemistry (for EdU), often coupled with flow cytometry or high-content imaging.

Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A change in this distribution upon treatment with the compound can indicate a cell cycle arrest at a specific phase.

Protocol for Cell Cycle Analysis:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Investigating Potential Mechanisms of Action

Based on the activities of related imidazo[1,2-a]pyrazine derivatives, potential mechanisms of action for this compound could involve the inhibition of protein kinases or the induction of apoptosis.

Kinase Inhibition Assay: Many imidazo[1,2-a]pyridine and pyrazine derivatives have been identified as kinase inhibitors, such as c-Met inhibitors.[6][7] A general approach to screen for kinase inhibitory activity is to use a panel of recombinant kinases in a biochemical assay.

Hypothetical Signaling Pathway for a Kinase Inhibitor

Kinase_Inhibition cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Phosphorylation Compound Ethyl 5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine-2-carboxylate Compound->Receptor Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Potential mechanism of action via kinase inhibition.

Protocol for In Vitro Kinase Assay (General):

  • Prepare a reaction buffer specific to the kinase of interest.

  • In a 96-well plate, add the kinase buffer, the recombinant kinase, and various concentrations of this compound.

  • Initiate the kinase reaction by adding a mixture of ATP and a specific substrate.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using commercially available kits (e.g., ADP-Glo™).

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Assays: If the compound induces cytotoxicity, it is important to determine if this occurs through apoptosis (programmed cell death) or necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-proliferative effects, and potential mechanisms of action, researchers can gain valuable insights into the therapeutic potential of this compound. Further investigations, guided by the results of these initial assays, may include more specific target identification and validation studies.

References

The Strategic Intermediate: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse and biologically active compounds is relentless. Among these, the saturated imidazo[1,2-a]pyrazine core has emerged as a privileged structure, present in a range of therapeutic candidates. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate serves as a pivotal intermediate, offering a synthetically tractable handle for the elaboration of this valuable heterocyclic system. This guide provides an in-depth look at the synthesis of this intermediate and detailed protocols for its application in the development of advanced molecular architectures. The imidazo[1,2-a]pyrazine scaffold is a versatile framework in organic synthesis and drug development, with derivatives showing a wide array of biological activities.[1][2][3]

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory. This compound is typically a white to off-white solid, and it is often available as a hydrochloride or dihydrochloride hydrate salt to improve its stability and handling.[4][5]

PropertyValueSource
CAS Number 623906-17-2[4][6][7]
Molecular Formula C₉H₁₃N₃O₂[6]
Molecular Weight 195.22 g/mol [6]
Appearance White to off-white powder[7]
Boiling Point 394.0 ± 32.0 °C at 760 mmHg[6]
Density 1.4 ± 0.1 g/cm³[6]

Safety and Handling: This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water.

Synthesis of the Intermediate: A Step-by-Step Protocol

The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring system is most effectively achieved through a cyclocondensation reaction. The following protocol is a robust method for the synthesis of this compound, adapted from established methodologies for related heterocyclic systems.[8]

Protocol 1: Synthesis of this compound

This synthesis proceeds in two conceptual steps: the formation of a piperazinone precursor, followed by the cyclocondensation to form the bicyclic imidazopyrazine core.

Step 1: N-Alkylation of a Piperazinone Precursor

The initial step involves the alkylation of a suitable piperazine derivative. For the purpose of this protocol, we will consider the reaction of a protected piperazinone with ethyl bromoacetate.

Step 2: Cyclocondensation to Form the Imidazo[1,2-a]pyrazine Core

The second and key step is an intramolecular cyclization to form the fused imidazole ring.

Synthesis_Workflow cluster_synthesis Synthesis of the Intermediate start Start: Piperazinone Precursor reagents Reagents: - Ethyl Bromoacetate - Cesium Carbonate (Cs₂CO₃) - Anhydrous DMF start->reagents 1. reaction1 N-Alkylation (Room Temperature, 3.5 h) reagents->reaction1 intermediate N-Alkylated Piperazinone reaction1->intermediate 2. reaction2 Intramolecular Cyclocondensation (Dehydration) intermediate->reaction2 3. product Product: This compound reaction2->product

Caption: Workflow for the synthesis of the target intermediate.

Materials:

  • Piperazin-2-one (or a suitable protected derivative)

  • Ethyl bromoacetate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ammonium Acetate (NH₄OAc)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of piperazin-2-one (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes. Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture. Continue stirring at room temperature for 3.5 hours.[8]

  • Work-up 1: Pour the reaction mixture into water and extract with ethyl acetate (3 x). Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Cyclocondensation: Dissolve the crude intermediate in anhydrous toluene. Add ammonium acetate (5.0 eq) to the solution. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).

  • Work-up 2: Cool the reaction mixture to room temperature and filter to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality and Experimental Choices:

  • Choice of Base: Cesium carbonate is a moderately strong and non-nucleophilic base, ideal for the N-alkylation of the piperazinone. Its use minimizes side reactions such as the hydrolysis of the ester.

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the cesium cation. Anhydrous conditions are crucial to prevent unwanted side reactions with water.

  • Cyclization Conditions: The use of ammonium acetate and refluxing toluene with a Dean-Stark trap provides the necessary conditions for the intramolecular condensation and subsequent dehydration to form the aromatic imidazole ring. Ammonium acetate serves as a source of ammonia and a catalyst for the cyclization.

Application of the Intermediate: Derivatization Protocols

The true value of this compound lies in its potential for further chemical modification. The ester functionality serves as a versatile handle for the introduction of a wide range of substituents, enabling the generation of compound libraries for drug discovery.

Protocol 2: Hydrolysis to the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, particularly for amide bond formation.

Derivatization_Workflow cluster_derivatization Application as an Intermediate start Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate hydrolysis Protocol 2: Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid 5,6,7,8-Tetrahydroimidazo[1,2-a] pyrazine-2-carboxylic Acid hydrolysis->acid amidation Protocol 3: Amidation (Amine, Coupling Agent) acid->amidation amide_library Amide Library (Diverse Functionality) amidation->amide_library

Caption: Derivatization pathways for the title intermediate.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid.

Expert Insights:

  • The use of lithium hydroxide is preferred for this type of hydrolysis as it is less prone to causing side reactions compared to sodium or potassium hydroxide.

  • The acidification step should be performed carefully to avoid excessive protonation of the basic nitrogen atoms in the ring system, which could affect the isolation of the product.

Protocol 3: Amide Library Synthesis

The synthesized carboxylic acid is an ideal precursor for creating a library of amides, a common strategy in lead optimization for drug discovery.

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

  • A diverse set of primary and secondary amines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar amide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (General):

  • Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Coupling: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the amine.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by silica gel chromatography or preparative HPLC.

Self-Validating System:

The success of each step can be rigorously validated. The purity and identity of the intermediate and final products should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the structural integrity of the synthesized molecules.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed in this guide provide a reliable pathway for its synthesis and subsequent derivatization. By understanding the causality behind the experimental choices and employing robust analytical validation, researchers can confidently utilize this building block to accelerate the discovery and development of new chemical entities with therapeutic potential.

References

Application Notes and Protocols: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this structure have demonstrated potential as antibacterial, anti-inflammatory, antiulcer, and cardiotonic agents.[2] In recent years, their application in oncology has garnered significant attention, with derivatives showing promise as kinase inhibitors, antiproliferative agents, and modulators of key signaling pathways.[3][4]

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a specific derivative within this promising class. While detailed public research on this exact molecule is emerging, its structural features suggest significant potential for pharmaceutical development. This guide will synthesize field-proven insights from related imidazo[1,2-a]pyrazine compounds to provide a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. We will explore potential applications, propose mechanisms of action, and provide detailed protocols for its synthesis and biological evaluation.

Part 1: Synthesis and Chemical Properties

The synthesis of the imidazo[1,2-a]pyrazine core is well-established, often involving the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2] More contemporary and efficient methods, such as isocyanide-based multicomponent reactions (IMCRs), have also been developed, allowing for the rapid generation of diverse derivatives in high yields.[5] Tandem cyclization approaches offer another efficient route to this scaffold.[5]

General Chemical Properties:

PropertyValueSource
CAS Number 623906-17-2[6][7]
Molecular Formula C9H13N3O2[7]
Molecular Weight 195.22 g/mol [7]
Appearance White powder[6]
Purity Typically >98%[8]
Storage Room temperature, sealed in a dry environment[6][9]

Note: The compound is often available as a hydrochloride salt to improve stability and solubility.[5][8]

Part 2: Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the activities of structurally related imidazo[1,2-a]pyrazine derivatives, we can hypothesize several promising avenues for the pharmaceutical development of this compound.

Oncology: A Kinase Inhibitor Scaffold

Numerous imidazo[1,2-a]pyridine and pyrazine derivatives have been identified as potent kinase inhibitors.[4][10] These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Hypothesized Mechanism of Action:

We propose that this compound may act as an ATP-competitive inhibitor of oncogenic kinases. The planar imidazopyrazine ring system can mimic the adenine region of ATP, while the ethyl carboxylate group can form hydrogen bonds within the kinase active site, conferring potency and selectivity. Potential kinase targets could include:

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imidazo[1,2-a]pyridines have shown potent activity against PDGFR.[10]

  • Aurora Kinases: These are key regulators of mitosis and are attractive cancer targets.[11]

  • FLT3 Kinase: Imidazo[1,2-a]pyrazine derivatives have demonstrated bioactivity against FLT3, a key target in acute myeloid leukemia.[12]

Experimental Workflow for Kinase Inhibitor Profiling:

G cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Activity A Synthesize & Purify Compound B Biochemical Kinase Panel Screen (e.g., 96-well format) A->B C Identify 'Hit' Kinases (>50% inhibition at 10 µM) B->C D IC50 Determination for 'Hit' Kinases C->D Proceed with Hits E Selectivity Profiling (against related kinases) D->E F Cellular Target Engagement Assay (e.g., Western blot for p-substrate) E->F Confirm Cellular Potency G Antiproliferative Assay (e.g., MTT on relevant cancer cell lines) F->G

Caption: Workflow for identifying and validating a kinase inhibitor.

Immuno-Oncology: Targeting the cGAS-STING Pathway

Recent studies have highlighted imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[3][13] ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for innate immune responses to cancer.[13]

Hypothesized Mechanism of Action:

By inhibiting ENPP1, this compound could prevent the hydrolysis of 2'3'-cGAMP, the second messenger that activates STING. This would lead to enhanced STING signaling, resulting in the production of type I interferons and other pro-inflammatory cytokines that can stimulate an anti-tumor immune response.[3]

cGAS-STING Signaling Pathway and ENPP1 Inhibition:

G cluster_0 Cytosol dsDNA Cytosolic dsDNA (from tumor cells) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ENPP1 ENPP1 cGAMP->ENPP1 STING STING (on ER membrane) cGAMP->STING activates Inactive ENPP1->Inactive hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription Compound Ethyl 5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine- 2-carboxylate Compound->ENPP1 inhibits

Caption: Proposed mechanism of ENPP1 inhibition to enhance STING signaling.

Part 3: Experimental Protocols

The following protocols provide a starting point for the investigation of this compound.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazines via One-Pot, Three-Component Reaction

This protocol is adapted from established methods for the synthesis of related compounds and serves as a general guideline.[14][15]

Materials:

  • 2-aminopyrazine

  • Aryl aldehyde

  • tert-butyl isocyanide

  • Iodine (catalyst)

  • Acetonitrile (solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL), add tert-butyl isocyanide (1.0 mmol).

  • Add a catalytic amount of iodine (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.[15][16]

Materials:

  • Cancer cell lines of interest (e.g., A375 melanoma, MCF-7 breast cancer)[4][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plate for 48-72 hours.[15]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: ENPP1 Inhibition Assay (Biochemical)

This protocol outlines a general method to assess the direct inhibitory activity of the compound on the ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl₂, ZnCl₂)

  • p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) as a substrate

  • This compound

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and the ENPP1 enzyme.

  • Add various concentrations of the test compound to the wells of the 96-well plate.

  • Add the enzyme-buffer mixture to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the pNP-TMP substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percentage of ENPP1 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic promise. The application notes and protocols provided here offer a robust framework for initiating a comprehensive investigation into its potential as a novel pharmaceutical agent, particularly in the fields of oncology and immuno-oncology. Future studies should focus on target identification and validation, lead optimization to improve potency and pharmacokinetic properties, and in vivo efficacy studies in relevant disease models.[3][13] The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that with dedicated research, this compound could be developed into a valuable therapeutic.

References

Application Note: A Framework for Evaluating Tetrahydroimidazo[1,2-a]pyrazine Derivatives as Gαq Protein Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Gαq family of G proteins represents a critical node in signal transduction, translating signals from numerous G protein-coupled receptors (GPCRs) into intracellular responses. Dysregulation of Gαq signaling is implicated in various pathologies, making it a compelling target for therapeutic intervention. However, the development of selective, cell-permeable Gαq inhibitors remains a significant challenge. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a promising chemotype, with derivatives like BIM-46187 identified as direct Gαq inhibitors[1][2]. This document provides a comprehensive guide for researchers and drug development professionals on how to evaluate novel compounds based on this scaffold, using Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate as a representative test article. We detail the underlying principles of Gαq signaling, provide a step-by-step protocol for a cell-based functional assay to determine inhibitory activity, and offer guidance on data analysis and interpretation.

The Gαq Signaling Cascade: Mechanism and Therapeutic Rationale

Heterotrimeric G proteins are crucial molecular switches that connect cell surface GPCRs to intracellular effector enzymes and ion channels[3]. The Gαq/11 family, upon activation by an agonist-bound GPCR, undergoes a conformational change that facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit[4]. This event triggers the dissociation of the GTP-bound Gαq subunit from its Gβγ partners.

The activated Gαq-GTP subunit then binds to and activates its primary effector, Phospholipase C-β (PLC-β)[5]. PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[4][6]. IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol[7]. The subsequent rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, culminating in a wide range of cellular responses.

Directly inhibiting the Gαq protein offers a therapeutic strategy that circumvents the upstream GPCR, which can be advantageous in diseases driven by constitutively active Gαq mutations (e.g., in uveal melanoma) or in conditions involving multiple Gq-coupled receptors[8][9].

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation Gq_trimer Gαq(GDP)-Gβγ Gq_active Gαq(GTP) Gq_trimer->Gq_active Gbg Gβγ Gq_trimer->Gbg PLCb PLC-β PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GPCR_active->Gq_trimer GDP/GTP Exchange Gq_active->PLCb Activation Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Agonist Agonist Agonist->GPCR_inactive Binding Inhibitor Test Compound (e.g., BIM-46187) Inhibitor->Gq_trimer Inhibition (Stabilizes GDP state)

Figure 1: The Gαq signaling pathway and point of inhibition.

Profile of the Test Article

While direct inhibitory action on Gαq by this compound has not been established in peer-reviewed literature, its structural backbone is shared by known Gαq inhibitors[1]. Therefore, it serves as an excellent candidate for screening within a broader discovery campaign.

PropertyValueSource
Compound Name This compound[10][11]
CAS Number 623906-17-2[10][12]
Molecular Formula C₉H₁₃N₃O₂[10]
Molecular Weight 195.22 g/mol [10]
Form Typically supplied as a hydrochloride salt[12][13]
Protocol 2.1: Preparation of Compound Stock Solution
  • Reconstitution: Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent such as DMSO. Consult the supplier's datasheet for solubility information. Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquoting & Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions from a thawed aliquot using the appropriate assay buffer. It is critical to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level detrimental to cell health (typically ≤ 0.5%).

Experimental Protocol: Cell-Based Calcium Flux Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration following the activation of a Gq-coupled receptor. Inhibition of Gαq will result in a blunted calcium response.

Materials and Reagents
  • Cell Line: HEK293 cells (or similar) stably expressing a Gq-coupled GPCR of interest (e.g., M1 Muscarinic Acetylcholine Receptor or a well-characterized orphan GPCR).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates suitable for fluorescence measurements.

  • Calcium Indicator Dye: Fluo-4 AM or an equivalent calcium-sensitive fluorescent dye.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • GPCR Agonist: A known potent agonist for the expressed Gq-coupled receptor (e.g., Carbachol for M1).

  • Test Compound: this compound.

  • Positive Control: A known Gαq inhibitor (e.g., YM-254890 or FR900359)[14].

  • Negative Control: Vehicle (e.g., 0.5% DMSO in Assay Buffer).

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated injection ports (e.g., FLIPR, FlexStation).

Step-by-Step Methodology
  • Cell Plating (Day 1):

    • Trypsinize and count the cells.

    • Seed the cells into the assay plate at a density that will yield a 90-95% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of 1 mM Fluo-4 AM and 20% Pluronic F-127. Dilute this mixture into Assay Buffer to a final working concentration of 2-4 µM Fluo-4 AM.

    • Aspirate the culture medium from the cell plate and wash once with Assay Buffer.

    • Add an equal volume of dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • During dye incubation, prepare a plate containing serial dilutions of the test compound, positive control, and negative control in Assay Buffer at 2x the final desired concentration.

    • After dye incubation, gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye.

    • Add the compound dilutions to the corresponding wells of the cell plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. This pre-incubation allows the inhibitor to enter the cells and engage the target.

  • Signal Measurement and Agonist Stimulation:

    • Prepare the agonist solution in Assay Buffer at 5x or 10x the final desired concentration (typically the EC₈₀ for robust signal).

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.

    • Set the instrument to measure fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).

    • Begin the kinetic read, collecting a baseline fluorescence measurement for 10-20 seconds.

    • Using the instrument's injector, add the agonist to all wells simultaneously.

    • Continue recording the fluorescence signal for 60-120 seconds to capture the full calcium response peak and subsequent decay.

Workflow_Diagram Start Day 1: Cell Plating Incubate_Overnight Overnight Incubation (37°C, 5% CO₂) Start->Incubate_Overnight Dye_Loading Day 2: Dye Loading (Fluo-4 AM, 45-60 min) Incubate_Overnight->Dye_Loading Compound_Incubation Compound Incubation (Serial Dilutions, 15-30 min) Dye_Loading->Compound_Incubation Measurement Fluorescence Measurement (Kinetic Read) Compound_Incubation->Measurement Baseline 1. Record Baseline Measurement->Baseline Injection 2. Inject Agonist Baseline->Injection Response 3. Record Response Injection->Response Analysis Data Analysis (IC₅₀ Determination) Response->Analysis

References

Application Notes and Protocols for Cell-Based Assays Involving Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazopyrazine Scaffold

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic small molecule belonging to the imidazopyrazine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Research has shown that compounds with the imidazo[1,2-a]pyrazine core can act as potent inhibitors of key cellular targets, including Aurora-A kinase and tubulin, making them promising candidates for anticancer drug development.[1][2][3] Furthermore, derivatives of the broader pyrazine class have been investigated as inhibitors of JAK kinases, suggesting applications in inflammatory diseases.[4] Notably, the saturated tetrahydroimidazo[1,2-a]pyrazine core, as present in the topic compound, has been specifically identified in molecules designed to modulate Gαq protein signaling, a critical pathway in cellular communication and disease.[5][6]

This guide provides a comprehensive suite of detailed application notes and robust protocols for researchers, scientists, and drug development professionals investigating the cellular effects of this compound. The protocols are designed to be self-validating systems, enabling the elucidation of the compound's potential as an anticancer agent, a modulator of kinase signaling, or a Gαq pathway inhibitor.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Proliferation

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its cytotoxic or cytostatic potential, which is crucial for dose-range finding in subsequent, more specific assays. We present two robust methods for this purpose.

The CellTiter-Glo® Luminescent Cell Viability Assay

Expertise & Experience: The CellTiter-Glo® assay is a highly sensitive and reliable method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[7][8] Its "add-mix-measure" format is particularly suited for high-throughput screening (HTS) due to its simplicity and reduced pipetting steps, which minimizes potential errors.[1][7] The luminescent signal is stable with a half-life of over five hours, offering flexibility in measurement timing.[7]

Trustworthiness: The assay's direct measurement of ATP, a key molecule in cellular energy metabolism, provides a strong correlation with the number of viable cells. The protocol includes background controls (medium without cells) to ensure accurate quantification.

cluster_prep Plate Preparation cluster_assay Assay Execution A Seed cells in opaque-walled 96- or 384-well plates B Incubate cells (e.g., 24h) to allow adherence A->B D Add compound dilutions and controls (vehicle, positive control) to wells B->D C Prepare serial dilutions of This compound C->D E Incubate for desired exposure time (e.g., 24, 48, 72 hours) F Equilibrate plate to room temperature (~30 min) E->F G Add CellTiter-Glo® Reagent (volume equal to culture medium) F->G H Mix on orbital shaker for 2 minutes to induce lysis G->H I Incubate at room temperature for 10 minutes to stabilize signal H->I J Measure luminescence with a plate reader I->J

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Plating: Seed cells in an appropriate culture medium into opaque-walled 96-well or 384-well plates at a predetermined optimal density. Include wells with medium only for background measurement.[4]

  • Compound Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[5] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. Normalize the data to the vehicle control (representing 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

The MTT Colorimetric Assay

Expertise & Experience: The MTT assay is a classic, cost-effective method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The intensity of the color is proportional to the number of viable cells. While robust, it requires a final solubilization step, making it slightly more labor-intensive than luminescent assays.

Trustworthiness: The protocol's reliability hinges on the complete solubilization of the formazan crystals before reading the absorbance. Including background controls and ensuring a linear relationship between cell number and formazan production in the chosen cell line are critical validation steps.

  • Cell Plating and Treatment: Follow steps 1-3 as described in the CellTiter-Glo® protocol, using clear 96-well plates.

  • MTT Addition: a. Following the treatment incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Similar to the CellTiter-Glo® assay, calculate IC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.

Parameter CellTiter-Glo® Assay MTT Assay
Principle Quantifies ATP in viable cellsMeasures mitochondrial dehydrogenase activity
Detection LuminescenceColorimetric (Absorbance)
Sensitivity High (as few as 10 cells)Moderate
Workflow Homogeneous "add-mix-measure"Multi-step with solubilization
Throughput HighMedium to High
Plate Type Opaque-walledClear

Part 2: Mechanistic Assays - Probing Specific Cellular Targets

Based on the activities of related imidazopyrazine compounds, we propose a series of mechanistic assays to determine the specific cellular targets of this compound.

In Vitro Tubulin Polymerization Assay

Expertise & Experience: Several imidazopyrazine derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for many successful anticancer drugs.[3] This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The fluorescence-based method, which uses a reporter that fluoresces upon incorporation into microtubules, is more sensitive than traditional light-scattering methods.[10]

Trustworthiness: The assay's validity is ensured by the inclusion of positive and negative controls. Paclitaxel, a microtubule stabilizer, serves as a positive control for polymerization enhancement, while nocodazole or colchicine serve as positive controls for polymerization inhibition.[3][10] This allows for the clear classification of the compound's effect.

cluster_prep Reagent Preparation cluster_assay Assay Execution A Prepare Tubulin Reaction Mix on ice: - Purified Tubulin (e.g., 2 mg/mL) - General Tubulin Buffer - GTP (1 mM) - Fluorescent Reporter E Initiate reaction by adding 45 µL of ice-cold Tubulin Reaction Mix to each well A->E B Prepare 10x stocks of test compound, positive controls (Paclitaxel, Nocodazole), and vehicle control D Add 5 µL of 10x compound/controls to appropriate wells B->D C Pre-warm a 96-well plate and microplate reader to 37°C C->D D->E F Immediately place plate in reader and begin kinetic fluorescence measurement (e.g., every 60s for 60 min) E->F cluster_bound No Inhibitor: High FRET cluster_displaced With Inhibitor: Low FRET Kinase1 Kinase Antibody1 Eu-Ab Antibody1->Kinase1 Binds Tag FRET FRET Antibody1->FRET Emission2 Emission (615 nm) Antibody1->Emission2 Tracer1 AF647-Tracer Tracer1->Kinase1 Binds ATP Site Emission1 Emission (665 nm) Tracer1->Emission1 Kinase2 Kinase Antibody2 Eu-Ab Antibody2->Kinase2 Binds Tag NoFRET No FRET Antibody2->NoFRET Antibody2->Emission2 Tracer2 AF647-Tracer Inhibitor Test Compound Inhibitor->Kinase2 Binds ATP Site Excitation Excitation (340 nm) Excitation->Antibody1 Excitation->Antibody1 Excitation->Antibody2 Excitation->Antibody2 FRET->Tracer1 cluster_pathway Gαq Signaling Pathway cluster_assay IP-One HTRF Assay GPCR Gαq-coupled Receptor Gq Gαq Protein GPCR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP1 IP1 IP3->IP1 Metabolized to LiCl LiCl IP1->LiCl Degradation Blocked by Agonist Agonist Agonist->GPCR Activates Ab Anti-IP1 Ab (Tb Cryptate) IP1_d2 IP1-d2 IP1_d2->Ab Cellular_IP1 Cellular IP1 (from stimulation) Cellular_IP1->Ab Competes for binding

References

Application Note: A Robust and Scalable Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Specifically, Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a crucial synthetic intermediate and building block for the construction of more complex molecules, particularly as inhibitors of enzymes like the VirB11 ATPase.[2]

The transition from lab-scale discovery to pilot-scale production presents numerous challenges, including reaction control, impurity profiling, and process safety. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this key intermediate. We emphasize the underlying chemical principles, process controls, and safety considerations to ensure a reproducible, high-yield, and high-purity outcome. Our methodology is designed to be self-validating, providing researchers with the tools to not only execute the synthesis but also to troubleshoot and adapt it to their specific laboratory or pilot plant conditions.

Overall Synthetic Strategy

The selected synthetic route is a robust, two-component condensation reaction that is well-suited for scaling. The core transformation is the reaction of a cyclic amidine, 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine (a surrogate for 2-aminotetrahydropyrazine), with an α-halo ketoester, Ethyl 2-chloroacetoacetate . This approach, a variation of the classic Debus-Radziszewski imidazole synthesis, provides a direct path to the desired bicyclic system.

The workflow is designed for clarity and efficiency, moving from reagent preparation to final product analysis.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Final Analysis prep Reagent & Solvent Preparation (Anhydrous Conditions) reactor Reactor Assembly & Inerting (Nitrogen Atmosphere) prep->reactor charge Charge Base & Amidine Precursor reactor->charge add Controlled Addition of Ethyl 2-chloroacetoacetate charge->add react Reaction at Controlled Temperature (Monitor by HPLC/TLC) add->react quench Reaction Quench (Water/Brine) react->quench extract Solvent Extraction quench->extract purify Crystallization / Purification extract->purify qc Quality Control (NMR, MS, HPLC Purity) purify->qc

Diagram 1: High-level workflow for the scale-up synthesis.

Reaction Principle and Mechanistic Considerations

The core of this synthesis is a nucleophilic cyclization cascade. The reaction is initiated by the deprotonation of the amidine precursor by a non-nucleophilic base, typically a carbonate or an organic base like triethylamine. The more nucleophilic nitrogen of the resulting amidine attacks the electrophilic carbon of the ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring, yielding the final product.

G Amidine Amidine Precursor Adduct Nucleophilic Adduct Amidine->Adduct 1. Nucleophilic    Attack Ketoester Ethyl 2-chloroacetoacetate Ketoester->Adduct 1. Nucleophilic    Attack Cyclized Cyclized Intermediate Adduct->Cyclized 2. Intramolecular    Cyclization Product Final Product (Target Molecule) Cyclized->Product 3. Dehydration

Diagram 2: Simplified reaction mechanism.

Choosing the right base and solvent is critical. A base like potassium carbonate is advantageous for scale-up as it is inexpensive, easily removed during workup, and strong enough to facilitate the initial reaction without promoting significant side reactions. Acetonitrile or DMF are suitable solvents, offering good solubility for the reactants and a suitable boiling point for the reaction to proceed at a controlled rate.

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate pilot plant setting.

Materials and Equipment
Reagent/MaterialCAS NumberQuantityMolar Eq.PurityNotes
2-Aminotetrahydropyrazine dihydrochlorideN/A87.5 g1.0>97%Starting material.
Ethyl 2-chloroacetoacetate609-15-485.6 g1.05>98%Lachrymator, handle with care.[3]
Potassium Carbonate (K₂CO₃)584-08-7212 g3.0>99%Anhydrous, finely powdered.
Acetonitrile (MeCN)75-05-81.5 L-AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-62.0 L-Reagent GradeExtraction solvent.
Saturated NaCl Solution (Brine)N/A1.0 L--For work-up.

Equipment:

  • 5L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel (500 mL).

  • Filtration apparatus (Büchner funnel).

  • Rotary evaporator.

  • Analytical balance.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.[4]

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5L reactor and ensure it is clean and dry. Purge the system with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging: To the reactor, charge the 2-aminotetrahydropyrazine dihydrochloride (87.5 g), powdered potassium carbonate (212 g), and anhydrous acetonitrile (1.5 L).

  • Initial Stirring: Begin stirring the suspension at 200-300 RPM. A thick, stirrable slurry should form.

  • Reactant Addition: In a separate flask, dissolve Ethyl 2-chloroacetoacetate (85.6 g) in 200 mL of anhydrous acetonitrile. Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the Ethyl 2-chloroacetoacetate solution dropwise to the stirred slurry over 60-90 minutes. Causality: A slow addition is crucial to control the initial exotherm and prevent the formation of dimeric impurities. Monitor the internal temperature, maintaining it below 40°C.

  • Reaction Progression: After the addition is complete, heat the reactor to a gentle reflux (~80-82°C). Maintain the reflux for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amidine is consumed.

    • TLC System: Dichloromethane:Methanol (95:5), visualize with UV light and/or iodine stain.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (KCl, excess K₂CO₃) through a Büchner funnel and wash the filter cake with acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

  • Work-up and Extraction:

    • Dissolve the crude residue in Ethyl Acetate (1.0 L).

    • Transfer the solution to a separatory funnel and wash with water (2 x 500 mL) and then with saturated brine (1 x 500 mL). Causality: The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot isopropanol (~300-400 mL).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40°C to a constant weight.

Expected Results
ParameterTypical Value
Yield 85 - 95 g (80 - 90%)
Appearance Off-white to light yellow solid
Purity (HPLC) >99%
Melting Point ~135-138 °C

Process Safety Assessment

Handling chemical reactions at scale requires a stringent safety protocol.

  • Chemical Hazards: Ethyl 2-chloroacetoacetate is a lachrymator and irritant.[3] Acetonitrile is flammable and toxic. All handling must be done in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for each reagent before use.[5][6]

  • Reaction Hazards: The initial addition of the ketoester can be exothermic. Slow, controlled addition and temperature monitoring are mandatory to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves.

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical methods.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (s, 1H, imidazole CH), 4.3 (q, 2H, OCH₂CH₃), 4.0 (t, 2H, pyrazine CH₂), 3.8 (t, 2H, pyrazine CH₂), 3.2 (m, 2H, pyrazine CH₂), 1.3 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Key peaks expected for the ester carbonyl, imidazole carbons, and aliphatic carbons of the pyrazine ring and ethyl group.

  • Mass Spectrometry (ESI+): m/z = 196.11 [M+H]⁺, corresponding to the molecular formula C₉H₁₄N₃O₂⁺.

  • HPLC: Purity assessment using a C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Moisture in reagents/solvents. 3. Product loss during work-up.1. Extend reaction time and re-verify with IPC. 2. Use freshly opened anhydrous solvents and reagents. 3. Perform back-extraction of aqueous layers.
High Impurity Levels 1. Reaction temperature too high. 2. Addition of ketoester was too fast. 3. Inefficient purification.1. Ensure strict temperature control during addition and reflux. 2. Increase addition time. 3. Re-crystallize the product from a different solvent system or consider flash chromatography.
Poor Crystallization 1. Presence of oily impurities. 2. Incorrect solvent or concentration.1. Purify the crude material via a quick silica gel plug before crystallization. 2. Experiment with different crystallization solvents (e.g., Ethyl Acetate/Heptane).

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By focusing on the rationale behind key process steps, implementing in-process controls, and adhering to safety guidelines, researchers can confidently produce this valuable intermediate in high yield and purity. The provided framework serves as a comprehensive guide for process development and scale-up operations in both academic and industrial settings.

References

Application Note & Protocols: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of inflammation and immunology.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. The imidazo[1,2-a]pyrazine heterocyclic system has emerged as a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a key representative of this class, offering a synthetically tractable backbone for the development of new therapeutics.

This document serves as a comprehensive technical guide for researchers investigating the anti-inflammatory potential of this compound and its analogues. We will delve into the mechanistic rationale for its proposed anti-inflammatory action, provide detailed, field-proven protocols for its evaluation in both cellular and animal models, and discuss the interpretation of the data generated.

Mechanistic Rationale: Targeting the NF-κB Signaling Nexus

A significant body of evidence suggests that the anti-inflammatory effects of many heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and driving the inflammatory cascade.[2][4]

The imidazo[1,2-a]pyrazine scaffold presents a promising framework for the design of inhibitors that can interfere with this pathway at various key junctures, such as the inhibition of the IKK complex.[1] The following protocols are designed to elucidate whether this compound exerts its anti-inflammatory effects through the modulation of the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkBa IκBα IKK->IkBa 3. Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n 5. Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome 4. Degradation Compound Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate Compound->IKK Potential Inhibition DNA DNA (κB sites) NFkB_n->DNA 6. DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes 7. Transcription

Caption: Proposed mechanism of action via NF-κB pathway inhibition.

In Vitro Evaluation of Anti-Inflammatory Activity

The foundational assessment of a novel anti-inflammatory compound begins with robust and reproducible in vitro assays. The murine macrophage cell line, RAW 264.7, is a widely accepted model for this purpose due to its sensitivity to inflammatory stimuli like LPS.

Protocol 1: Assessment of Cytotoxicity

Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed reduction in inflammatory markers is not due to cell death.

Methodology: MTT Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.1To be determined
1To be determined
10To be determined
50To be determined
100To be determined

Table 1: Example data table for MTT cytotoxicity assay.

Protocol 2: Measurement of Nitric Oxide (NO) Production

The overproduction of nitric oxide by iNOS is a hallmark of inflammation. The Griess assay provides a simple and reliable method for quantifying NO levels in cell culture supernatants.

Methodology: Griess Assay

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-Inflammatory Cytokines

The inhibitory effect of the test compound on the production of key pro-inflammatory cytokines such as TNF-α and IL-6 is a critical indicator of its anti-inflammatory potential.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same cell treatment protocol as for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curves. The results should be expressed as pg/mL or ng/mL.

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)To be determinedTo be determinedTo be determined
LPS (1 µg/mL)To be determinedTo be determinedTo be determined
LPS + Compound (1 µM)To be determinedTo be determinedTo be determined
LPS + Compound (10 µM)To be determinedTo be determinedTo be determined
LPS + Compound (50 µM)To be determinedTo be determinedTo be determined

Table 2: Example data table for in vitro anti-inflammatory markers.

In_Vitro_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays (24h post-LPS) RAW_cells RAW 264.7 Macrophages Seeding Seed in 96-well plates RAW_cells->Seeding Pre_treat Pre-treat with Compound Seeding->Pre_treat LPS_stim Stimulate with LPS Pre_treat->LPS_stim MTT MTT Assay (Cytotoxicity) LPS_stim->MTT Griess Griess Assay (NO Production) LPS_stim->Griess ELISA ELISA (TNF-α, IL-6) LPS_stim->ELISA

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Following promising in vitro results, the next logical step is to assess the efficacy of this compound in a relevant in vivo model of acute inflammation. The carrageenan-induced paw edema model in rodents is a classic and well-established method for this purpose.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the ability of a compound to reduce acute inflammation and edema.

Methodology

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Carrageenan control (Vehicle + Carrageenan)

    • Group 3: Positive control (e.g., Indomethacin 10 mg/kg, p.o.) + Carrageenan

    • Group 4-6: Test compound (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Carrageenan ControlTo be determined0
Indomethacin (10)To be determinedTo be determined
Compound (10)To be determinedTo be determined
Compound (30)To be determinedTo be determined
Compound (100)To be determinedTo be determined

Table 3: Example data table for in vivo carrageenan-induced paw edema.

Data Interpretation and Future Directions

A dose-dependent reduction in NO, TNF-α, and IL-6 production in vitro, coupled with a significant and dose-dependent decrease in paw edema in vivo, would provide strong evidence for the anti-inflammatory activity of this compound. Should the compound prove effective, further mechanistic studies would be warranted. These could include Western blot analysis to investigate the phosphorylation status of IκBα and NF-κB p65, and electrophoretic mobility shift assays (EMSA) to directly assess the DNA binding activity of NF-κB.

The exploration of structure-activity relationships (SAR) by synthesizing and testing analogues of this compound will be crucial for optimizing its potency and drug-like properties. The protocols outlined in this guide provide a robust framework for the initial stages of this exciting drug discovery endeavor.

References

tandem cyclization approaches for tetrahydroimidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Tandem Cyclization Strategies for the Synthesis of Tetrahydroimidazo[1,2-a]pyrazines

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a detailed overview of modern tandem cyclization strategies for the efficient construction of the tetrahydroimidazo[1,2-a]pyrazine scaffold. This privileged heterocyclic motif is a core component of numerous pharmacologically active agents, including Gαq protein inhibitors and potential treatments for chronic kidney disease.[1][2][3] The methodologies discussed herein leverage the power of tandem reactions—where multiple bond-forming events occur sequentially in a single pot—to rapidly build molecular complexity from simple precursors.

This guide moves beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations behind each approach. By understanding the "why," researchers can better adapt and optimize these protocols for their specific synthetic targets.

The Strategic Advantage of Tandem Cyclizations

Constructing fused heterocyclic systems like tetrahydroimidazo[1,2-a]pyrazines through traditional multi-step linear syntheses can be time-consuming and inefficient, often plagued by low overall yields and the need for purification of multiple intermediates. Tandem (or cascade/domino) reactions offer a powerful solution by combining several transformations into a single, uninterrupted sequence. This approach enhances synthetic efficiency by:

  • Atom Economy: Maximizing the incorporation of reactant atoms into the final product.

  • Step Economy: Reducing the number of synthetic operations, purifications, and handling of potentially unstable intermediates.

  • Increased Complexity: Enabling the rapid generation of complex molecular architectures from simple starting materials.

The strategies detailed below exemplify these advantages in the context of the tetrahydroimidazo[1,2-a]pyrazine core.

Strategy I: Multicomponent Reactions (MCRs) for Rapid Scaffold Assembly

Multicomponent reactions, particularly those involving isocyanides like the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions, are exceptionally powerful tools for building the imidazo[1,2-a]pyrazine core.[4][5] These reactions assemble three or more starting materials in a one-pot process, introducing multiple points of diversity into the final structure.

Mechanistic Rationale: The Ugi-Type [4+1] Cycloaddition

A common MCR approach involves a three-component condensation that leverages an in-situ-formed imine which then undergoes a [4+1] cycloaddition with an isocyanide.[6] The process is typically initiated by the condensation of a 2-aminopyrazine with an aldehyde to form an N-heterocyclic imine. This intermediate then reacts with the isocyanide in a cycloaddition step, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyrazine ring system. Subsequent reduction affords the desired tetrahydro- core.

The diagram below illustrates this tandem sequence, catalyzed by a mild Lewis acid such as molecular iodine.[6]

G reactants 2-Aminopyrazine + Aldehyde (R'-CHO) + Isocyanide (R''-NC) imine In-situ Imine Formation (Intermediate A) reactants->imine Condensation catalyst Iodine (I₂) Catalyst catalyst->imine Catalyzes cycloadd [4+1] Cycloaddition (Intermediate B) imine->cycloadd Isocyanide Attack product_im Imidazo[1,2-a]pyrazine cycloadd->product_im Tautomerization/ Aromatization reduction Reduction Step (e.g., H₂, Pd/C) product_im->reduction product_thip Tetrahydroimidazo[1,2-a]pyrazine reduction->product_thip G start N-Alkynyl Precursor activated Gold-π-Alkyne Complex (Electrophilic Activation) start->activated catalyst Gold(I) Catalyst (e.g., AuCl(PPh₃)/AgOTf) catalyst->activated Activates cyclization Intramolecular 6-endo-dig Hydroamination activated->cyclization N-Nucleophile Attack intermediate Cyclized Intermediate cyclization->intermediate Protodeauration product Unsaturated Bicyclic Product intermediate->product Isomerization G start N-Aminoethyl Imidazole + Aldehyde imine Iminium Ion Formation (Chiral Ion Pair) start->imine Condensation catalyst Chiral Phosphoric Acid (CPA) catalyst->imine Forms cyclization Asymmetric Intramolecular Aza-Friedel-Crafts Cyclization imine->cyclization Stereoselective Ring Closure product Enantioenriched Tetrahydro-Fused Product cyclization->product Deprotonation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The methodologies and advice presented herein are synthesized from established literature and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction to the Synthesis

This compound is a key heterocyclic scaffold with significant applications in medicinal chemistry, often serving as a crucial intermediate in the development of novel therapeutic agents.[1][2] Its synthesis, while achievable through several routes, can present challenges in achieving high purity and optimal yields. This guide addresses the most common hurdles encountered during its preparation.

The primary synthetic strategies involve the cyclization of a substituted piperazine derivative. A widely employed method is the reaction of a suitable piperazine precursor with an α-halo ester, such as ethyl bromoacetate, followed by a cyclization step.[3] More advanced and efficient methods, such as one-pot multicomponent reactions (MCRs) catalyzed by agents like molecular iodine, have also been developed for analogous imidazo[1,2-a]pyrazine systems, offering improved yields and shorter reaction times.[4][5][6]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target compound. What are the primary factors to investigate?

Answer: A negligible yield is often traced back to fundamental flaws in the reaction setup or conditions. Let's break down the most probable causes:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in the piperazine precursor or the ethyl bromoacetate can introduce competing side reactions. It is crucial to verify the purity of all reactants by appropriate analytical methods (e.g., NMR, GC-MS) before commencing the synthesis.[7]

  • Ineffective Base or Incorrect Stoichiometry: The initial alkylation and subsequent cyclization steps are highly dependent on the choice and amount of base. A base that is too weak may not sufficiently deprotonate the amine for the reaction to proceed, while an excessively strong base can promote side reactions. Carbonate bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are often effective.[3] Ensure the molar equivalents of the base are optimized; typically, 1.5 to 2.5 equivalents relative to the limiting reagent are used.

  • Suboptimal Reaction Temperature: Temperature control is critical. The initial N-alkylation step is often performed at room temperature.[3] The subsequent cyclization (dehydration) step, however, typically requires heating. If the temperature is too low, the rate of cyclization will be impractically slow. Conversely, excessive heat can lead to the degradation of reactants or the final product.[8]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent but should generally be aprotic to avoid interfering with the base and the nucleophilic substitution. Dimethylformamide (DMF) is a common choice for this type of reaction due to its high polarity and boiling point.[3] However, for multicomponent reactions, solvents like ethanol or even water have been shown to be effective, especially when using certain catalysts.[4][9]

Issue 2: Significant Byproduct Formation Complicating Purification

Question: My reaction produces the desired product, but it is contaminated with numerous byproducts, making purification difficult and lowering the isolated yield. What are the likely causes and solutions?

Answer: The formation of multiple products points towards a lack of reaction specificity. This can be addressed by fine-tuning the reaction conditions and setup.

  • Reaction Time and Monitoring: Reactions that are run for too long can lead to the formation of degradation products or complex polymeric material. Conversely, insufficient reaction time results in incomplete conversion. The best practice is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quench the reaction at the optimal point of product formation before significant byproducts accumulate.[7]

  • Atmosphere Control: Certain intermediates or reagents may be sensitive to oxygen or atmospheric moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield and purity of the final product.[3][7]

  • Catalyst Optimization (for catalyzed reactions): In catalyzed syntheses, such as iodine-mediated multicomponent reactions, the catalyst loading is a critical parameter. Using too little catalyst will result in a sluggish reaction, while an excess may not improve the yield and can complicate purification.[5][9] For iodine-catalyzed reactions, a loading of 5-20 mol% is typically optimal.[4][9]

Data Presentation: Optimization of Reaction Conditions

The following table, adapted from studies on similar imidazo[1,2-a]pyrazine syntheses, illustrates how systematic variation of reaction parameters can dramatically impact yield.[4][6]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1CAN (5%)EtOH2054%
2SnCl₄ (5%)EtOH2458%
3PTSA·H₂O (5%)EtOH2475%
4I₂ (5%) EtOH 5 98%
5I₂ (5%)MeOH1585%
6I₂ (5%)Water2480%
7I₂ (5%)Toluene3025%
8No CatalystEtOH24

This table demonstrates the superior efficacy of molecular iodine as a catalyst in ethanol for this class of transformations, providing a high yield in a significantly shorter reaction time.[6]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to start with for this synthesis?

A1: A robust starting point is the two-step procedure involving N-alkylation followed by cyclization.

Experimental Protocol: Two-Step Synthesis

  • N-Alkylation:

    • To a solution of the protected piperazine precursor (1.0 eq) in anhydrous DMF, add Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).

    • Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization and Deprotection (if applicable):

    • The crude intermediate can then be subjected to cyclization conditions, which may involve heating in a high-boiling solvent like toluene with an acid catalyst, or specific deprotection/cyclization cocktails if a protecting group (e.g., Boc, Cbz) is used.[3]

    • Purify the final product by column chromatography on silica gel.

Q2: How can I efficiently monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system that gives good separation between your starting material, intermediate, and final product (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more precise tracking, especially in complex reaction mixtures, LC-MS is highly recommended.

Q3: My final product is difficult to crystallize. What purification strategies do you recommend?

A3: If direct crystallization from the crude product fails, purification by column chromatography is the standard approach. Use a gradient elution of solvents (e.g., increasing the polarity by adding more ethyl acetate to hexane) to separate the product from impurities. After chromatography, combining the pure fractions and removing the solvent should yield a product of high purity, which may then crystallize upon standing or by trituration with a non-polar solvent like diethyl ether or pentane.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes. Ethyl bromoacetate is a lachrymator and a toxic alkylating agent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Solvents like DMF are also hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.[11]

Visualization of Workflows

General Synthetic Workflow

This diagram illustrates the typical sequence of operations for the synthesis of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Starting Materials (Piperazine Derivative, Ethyl Bromoacetate, Base) Alkylation Step 1: N-Alkylation (Room Temperature) Reactants->Alkylation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Alkylation Cyclization Step 2: Cyclization (Heating) Alkylation->Cyclization Monitor w/ TLC Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Final Product: Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving low-yield issues.

G Start Low or No Yield Issue CheckPurity Are Starting Materials Pure? Start->CheckPurity CheckConditions Are Reaction Conditions (Base, Temp, Solvent) Optimal? CheckPurity->CheckConditions Yes PurifySM Purify Starting Materials (Distillation/Recrystallization) CheckPurity->PurifySM No CheckMonitoring Was Reaction Monitored to Completion? CheckConditions->CheckMonitoring Yes Optimize Systematically Optimize: 1. Base & Stoichiometry 2. Temperature Profile 3. Solvent Choice CheckConditions->Optimize No Monitor Implement Reaction Monitoring (TLC / LC-MS) to Determine Optimal Reaction Time CheckMonitoring->Monitor No Success Improved Yield CheckMonitoring->Success Yes PurifySM->Start Optimize->Start Monitor->Start

References

Technical Support Center: Purification of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this heterocyclic compound. Our focus is on delivering scientifically sound, field-tested guidance to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to provide direct and actionable solutions.

Recrystallization Issues

Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar for your compound. This compound possesses both polar (ester, imidazopyrazine core) and non-polar (ethyl group, tetrahydro backbone) features. If a non-polar solvent like hexane fails to dissolve the compound, you should gradually add a more polar co-solvent (e.g., ethyl acetate, acetone, or isopropanol) dropwise to the heated suspension until dissolution is achieved. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q2: My compound oils out during recrystallization instead of forming crystals. How can I resolve this?

A2: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or when the cooling process is too rapid. To remedy this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Introduce a seed crystal from a previous successful crystallization, if available.

Q3: After recrystallization, my product purity has not significantly improved. What are the likely causes and solutions?

A3: This suggests that the chosen solvent system is not effectively discriminating between your product and the impurities.

  • Impurity Solubility: The impurities may have very similar solubility profiles to your product in the selected solvent. You may need to screen a different range of solvents or solvent mixtures. Consider systems like ethanol/water or isopropanol/diethyl ether.[1][2]

  • Occlusion: Impurities can become trapped within the crystal lattice of your product. This is more common with rapid crystal growth. Ensure a slow cooling rate to allow for the formation of a more ordered and pure crystal structure.

  • Co-crystallization: The impurity may be co-crystallizing with your product. In this scenario, an alternative purification technique like column chromatography is recommended.

Column Chromatography Issues

Q4: I am not getting good separation of my compound from impurities on the silica gel column. What adjustments can I make?

A4: Poor separation in column chromatography can be due to several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Polarity: The polarity of your eluent may be too high, causing all components to move too quickly up the column, or too low, resulting in everything staying at the baseline. For imidazopyrazine derivatives, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] You can adjust the ratio to optimize separation. A common starting point is 70:30 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Stationary Phase: While silica gel is the standard choice, if your compound is basic, it may interact strongly with the acidic silanols, leading to tailing. In such cases, consider using neutral alumina or treating the silica gel with a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) in your mobile phase to deactivate the acidic sites.

  • Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q5: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A5: Tailing is often a sign of strong interaction between your compound and the stationary phase, which is common for basic compounds like imidazopyrazines on acidic silica gel.

  • Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or pyridine to your mobile phase can significantly reduce tailing by competing for the active sites on the silica.

  • Consider a Different Stationary Phase: If the issue persists, switching to a less acidic stationary phase like alumina could be beneficial.

  • Check for Overloading: Tailing can also be a symptom of applying too much sample to the TLC plate or column.

Q6: I have successfully separated my compound, but the recovery from the column is low. What could be the reason?

A6: Low recovery can be due to irreversible adsorption of your compound onto the stationary phase or decomposition during chromatography.

  • Irreversible Adsorption: This is more likely if your compound is highly polar or has reactive functional groups. Deactivating the silica gel with a base can help mitigate this.

  • Compound Instability: Some compounds can degrade on silica gel. If you suspect this, you can try to run the column more quickly or use a less reactive stationary phase like alumina.

  • Improper Fraction Collection: Ensure you are monitoring the elution carefully with TLC and collecting all fractions containing your product.

Detailed Purification Protocols

The following are generalized, best-practice protocols for the purification of this compound. These should be optimized based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

This protocol is suitable for crude material that is relatively pure (>85%) and where the main impurities have different solubility profiles from the product.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., isopropanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for similar heterocyclic compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the solvent until the compound is fully dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography

This is the preferred method for purifying complex mixtures or when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A gradient of hexane and ethyl acetate is often a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combining and Evaporation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data and Visualizations

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexCommon Use
n-Hexane690.1Non-polar component of mobile phase
Diethyl Ether352.8Co-solvent for recrystallization
Ethyl Acetate774.4Polar component of mobile phase; recrystallization
Acetone565.1Recrystallization solvent
Isopropanol823.9Recrystallization solvent
Ethanol784.3Recrystallization solvent
Methanol655.1Highly polar; used sparingly in mobile phases

Diagrams

Purification_Workflow Crude Crude Product Assess Assess Purity (TLC/NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization >85% Pure Column Column Chromatography Assess->Column <85% Pure or Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Start Crude Material Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Problem Problem Encountered Cool->Problem Oiling Oiling Out Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals No SlowCool Cool Slower, Add Seed Crystal Oiling->SlowCool Solvent Change Solvent System NoCrystals->Solvent

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: A Guide to the Stability and Storage of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate and its associated salts. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. We will address common questions and troubleshooting scenarios to empower you with the knowledge for successful experimentation.

Initial Inspection and Handling Workflow

Upon receiving this compound, it is crucial to follow a systematic procedure for inspection and storage to maintain its quality. The following flowchart outlines the recommended steps.

G cluster_0 Receiving and Initial Inspection cluster_1 Storage Decision cluster_2 Optimal Storage Conditions cluster_3 In-Use Stability A Product Received B Inspect Packaging for Damage A->B C Verify Compound Identity and Purity (CoA) B->C D Visually Inspect for Contamination or Degradation C->D E Is the compound for immediate use? D->E F Store in original, tightly sealed container E->F No G Aliquot into smaller, single-use vials E->G Yes H Store at 2-8°C or as specified by the vendor (e.g., 4°C) F->H G->H L Prepare solutions fresh daily G->L I Protect from light H->I J Store under an inert atmosphere (e.g., Nitrogen) I->J K Keep in a dry, well-ventilated area J->K M Use aprotic, anhydrous solvents if possible L->M N Avoid high temperatures and extreme pH M->N

Caption: Workflow for receiving, storing, and handling the compound.

Recommended Storage Conditions: A Summary

For ease of reference, the following table summarizes the recommended storage conditions for this compound and its salts. Adherence to these conditions is paramount for preserving the compound's integrity.

ParameterRecommended ConditionRationale
Temperature 2-8°C is a common recommendation.[1] Some suppliers may specify 4°C or room temperature.[2] Always consult the vendor-specific documentation.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas like nitrogen or argon.This minimizes the risk of oxidation and reactions with atmospheric moisture.
Light Protect from light by using an amber vial or storing it in a dark place.Imidazopyrazine derivatives can be sensitive to light, which may catalyze degradation.[3][4]
Moisture Keep in a tightly sealed container in a dry environment.[5]The ester functional group is susceptible to hydrolysis in the presence of water.
Form The solid form is generally more stable than solutions.In solution, the compound is more prone to degradation through hydrolysis or reaction with the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound?

Q2: I have the hydrochloride (HCl) salt of the compound. Do the storage conditions differ?

The storage conditions for the hydrochloride or dihydrochloride salt are generally the same as for the free base (cool, dry, dark). The salt form is often supplied to improve stability and solubility in certain solvents.[6]

Q3: What solvents are recommended for dissolving this compound?

For experimental use, it is best to consult the product's certificate of analysis or the supplier's datasheet for any specific solubility information. Generally, aprotic solvents like DMSO, DMF, or anhydrous ethanol are good starting points. Given the ester functionality, prolonged storage in protic solvents, especially those containing water or acidic/basic impurities, should be avoided to prevent hydrolysis.

Q4: How should I prepare solutions for my experiments?

It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent is critical; anhydrous aprotic solvents are preferable.

Troubleshooting Guide

Problem 1: I am observing a loss of compound activity or the appearance of new spots on my TLC/LC-MS after a short period of storage in solution.

  • Potential Cause: Hydrolysis of the Ethyl Ester. The ethyl ester group is susceptible to hydrolysis, especially in the presence of water, acids, or bases. This will convert the ester to the corresponding carboxylic acid, altering the compound's properties and activity.

  • Troubleshooting Steps:

    • Solvent Check: Ensure you are using high-purity, anhydrous solvents. If using a protic solvent like methanol or ethanol, be aware that transesterification or hydrolysis can occur.

    • pH Control: Avoid acidic or basic conditions in your solvent or reaction mixture unless required by the protocol. Buffering your solution may be necessary.

    • Fresh Solutions: Prepare solutions immediately before use. If you must store a solution, do so at low temperatures (e.g., -80°C) in small, tightly sealed aliquots.

Problem 2: The compound appears discolored or has changed its physical appearance in the solid state.

  • Potential Cause: Degradation due to improper storage. Exposure to light, moisture, or oxygen can lead to the degradation of the compound over time.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound has been consistently stored according to the recommendations (cold, dark, dry, and under an inert atmosphere).[1][5]

    • Purity Analysis: Before use, it is advisable to re-check the purity of the compound using a suitable analytical method like LC-MS or NMR.

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch to ensure the reliability of your experimental results.

Problem 3: I am experiencing poor solubility of the compound.

  • Potential Cause: The compound may have limited solubility in your chosen solvent. The salt form (hydrochloride or dihydrochloride) is often used to enhance solubility in aqueous or polar protic solvents.[6]

  • Troubleshooting Steps:

    • Try Different Solvents: Test solubility in a range of solvents, starting with those recommended by the supplier or commonly used for similar compounds (e.g., DMSO, DMF).

    • Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolving the compound. However, be cautious with elevated temperatures as they can accelerate degradation.[7][8]

    • Consider the Salt Form: If you are using the free base and require solubility in a more polar or aqueous medium, consider using the hydrochloride salt form if available.

Problem 4: My reaction is yielding unexpected byproducts.

  • Potential Cause: Reactivity of the Imidazopyrazine Core or the Ethyl Ester. The imidazopyrazine ring system can participate in various chemical reactions.[6] Additionally, the ethyl ester can react under certain conditions.

  • Troubleshooting Steps:

    • Assess Reaction Conditions: Be mindful of reaction conditions that could lead to side reactions. For example, strong nucleophiles could potentially react with the ester group.

    • Literature Review: Search for literature on the reactivity of similar imidazopyrazine derivatives to anticipate potential side reactions.

    • Protecting Groups: If a specific part of the molecule is interfering with your desired reaction, consider the use of appropriate protecting groups.

References

common side reactions in the synthesis of imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold, particularly through the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

FAQ 1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?

Answer:

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate in the synthesis of imidazo[1,2-a]pyrazines, especially via the Groebke-Blackburn-Bienaymé (GBB) reaction, often point to the formation of specific side products. The most common culprits are the uncyclized amidine intermediate and byproducts resulting from the hydrolysis of the isocyanide starting material.

The GBB reaction is a powerful one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide.[1] The intended reaction proceeds through the formation of an imine from the aminopyrazine and aldehyde, followed by the addition of the isocyanide and a final intramolecular cyclization to yield the desired imidazo[1,2-a]pyrazine. However, deviations from this pathway can lead to the aforementioned side products.

Identifying the Side Products:

  • Uncyclized Amidine Intermediate: This is arguably the most common byproduct. It forms when the final intramolecular cyclization step is slow or incomplete. This intermediate is often more polar than the final product and will typically have a lower Rf value on a normal-phase TLC plate. Its presence can be confirmed by mass spectrometry (MS), where it will show a molecular ion peak corresponding to the sum of the masses of the three reactants minus a molecule of water. 1H NMR spectroscopy will reveal signals for the protons of all three components, but without the characteristic aromatic protons of the fused imidazole ring.

  • Isocyanide Hydrolysis Products: Isocyanides are susceptible to hydrolysis, especially under acidic conditions which are often used to catalyze the GBB reaction. The primary hydrolysis product is a formamide corresponding to the isocyanide used. This formamide is typically highly polar and may remain at the baseline of the TLC plate. Its presence can be detected by 1H NMR, looking for the characteristic N-H and formyl (CHO) protons.

Below is a summary table of the most common side products and their characteristics:

Side ProductStructureTLC Characteristics (Normal Phase)Mass Spectrometry (ESI+)Key 1H NMR Signals
Uncyclized Amidine Intermediate (Structure of the intermediate)Lower Rf than the product, often a prominent spot.[M+H]+ = (Mass of aminopyrazine + aldehyde + isocyanide - H2O) + 1Signals from all three components; absence of fused imidazole aromatic protons.
Formamide (from isocyanide hydrolysis) R-NH-CHOVery low Rf, may streak or remain at the baseline.[M+H]+ = (Mass of isocyanide + H2O) + 1Characteristic N-H and formyl (CHO) proton signals.
FAQ 2: How can I prevent the formation of the uncyclized amidine intermediate?

Answer:

The formation of the uncyclized amidine intermediate is a kinetic issue, meaning the final cyclization step is not proceeding efficiently. To favor the formation of the desired imidazo[1,2-a]pyrazine, you can adjust the reaction conditions to promote this final, irreversible step.

Key Strategies to Promote Cyclization:

  • Optimize the Catalyst: The GBB reaction is often catalyzed by a Lewis or Brønsted acid. The choice and amount of catalyst are critical.

    • Lewis Acids: Scandium(III) triflate (Sc(OTf)3) is a commonly used and effective Lewis acid catalyst for this reaction. Other Lewis acids like Ytterbium(III) triflate (Yb(OTf)3) or Indium(III) triflate (In(OTf)3) can also be effective.

    • Brønsted Acids: Perchloric acid (HClO4) or p-toluenesulfonic acid (pTSA) are effective Brønsted acid catalysts.

    • Catalyst Loading: Typically, a catalytic amount (5-20 mol%) is sufficient. Excessive catalyst loading can sometimes lead to the degradation of starting materials or products. It is recommended to perform a catalyst screen to find the optimal catalyst and loading for your specific substrates.

  • Increase the Reaction Temperature: Increasing the temperature often provides the necessary activation energy for the final cyclization step. Reactions that are sluggish at room temperature can often be driven to completion by heating. Microwave irradiation can also be a very effective method for rapidly heating the reaction and promoting cyclization.

  • Choice of Solvent: The polarity of the solvent can influence the rate of cyclization.

    • Protic Solvents: Methanol and ethanol are commonly used and often facilitate the reaction.

    • Aprotic Solvents: Dichloromethane (DCM) or acetonitrile can also be used.

    • It is advisable to screen a few different solvents to determine the optimal one for your substrate combination.

Experimental Protocol for Optimizing Cyclization:

  • Set up a series of small-scale parallel reactions in vials.

  • To each vial, add the aminopyrazine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.1 equiv).

  • To each vial, add a different catalyst (e.g., Sc(OTf)3, pTSA) at a specific loading (e.g., 10 mol%).

  • Add the chosen solvent to each vial.

  • Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux).

  • Monitor the reactions by TLC or LC-MS at regular intervals to determine the conditions that give the highest conversion to the desired product with the minimal amount of the uncyclized intermediate.

The following diagram illustrates the competing pathways:

GBB_Reaction_Pathways Reactants Aminopyrazine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Uncyclized Uncyclized Amidine (Side Product) Nitrilium->Uncyclized Incomplete Reaction Product Imidazo[1,2-a]pyrazine (Desired Product) Nitrilium->Product Intramolecular Cyclization (Favored by Heat, Catalyst)

Caption: Competing pathways in the GBB reaction.

FAQ 3: My isocyanide seems to be decomposing during the reaction. How can I prevent this?

Answer:

Isocyanide decomposition, primarily through hydrolysis to the corresponding formamide, is a common issue, especially when using protic solvents and acid catalysts. Minimizing the presence of water and carefully controlling the reaction conditions are key to mitigating this side reaction.

Strategies to Prevent Isocyanide Hydrolysis:

  • Use Anhydrous Solvents and Reagents: Ensure that your solvents are thoroughly dried before use. If possible, use freshly distilled solvents. Ensure your aminopyrazine and aldehyde are also dry.

  • Employ a Dehydrating Agent: The initial condensation between the aminopyrazine and aldehyde produces water, which can then hydrolyze the isocyanide. Adding a dehydrating agent can sequester this water as it is formed.

    • Molecular Sieves: Activated 4 Å molecular sieves are effective and easy to remove by filtration.

    • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4): These can also be used but may be less efficient than molecular sieves.

  • Control the Rate of Addition: Adding the isocyanide slowly to the reaction mixture can help to ensure that it reacts with the imine intermediate as it is formed, rather than accumulating and being exposed to potentially hydrolytic conditions for an extended period.

  • Optimize the Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials have been consumed to prevent prolonged exposure of the product and remaining isocyanide to the reaction conditions.

Experimental Protocol for Minimizing Isocyanide Hydrolysis:

  • Dry your reaction flask and stir bar in an oven and cool under a stream of dry nitrogen or argon.

  • Add activated 4 Å molecular sieves to the flask.

  • Add the anhydrous solvent, aminopyrazine, and aldehyde to the flask under an inert atmosphere.

  • Stir the mixture for a short period to allow for the formation of the imine intermediate.

  • Slowly add the isocyanide to the reaction mixture via a syringe pump over a period of time (e.g., 30 minutes).

  • Monitor the reaction by TLC or LC-MS and work up the reaction as soon as it is complete.

The following workflow illustrates the recommended procedure:

Anhydrous_GBB_Workflow Start Start with Oven-Dried Glassware Inert_Atmosphere Maintain Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Sieves Add Activated 4Å Molecular Sieves Inert_Atmosphere->Add_Sieves Add_Reagents Add Anhydrous Solvent, Aminopyrazine, and Aldehyde Add_Sieves->Add_Reagents Stir Stir for 15-30 min Add_Reagents->Stir Slow_Addition Slowly Add Isocyanide Stir->Slow_Addition Monitor Monitor Reaction Progress (TLC/LC-MS) Slow_Addition->Monitor Workup Workup Upon Completion Monitor->Workup

Caption: Workflow to minimize isocyanide hydrolysis.

References

Technical Support Center: Synthesis & Optimization of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of biological activities.[1] This document provides a detailed, experience-driven approach to optimizing the reaction conditions, troubleshooting common issues, and ensuring a reproducible, high-yield synthesis.

Section 1: Synthesis Overview and Core Mechanism

The most common and reliable route to this scaffold is a variation of the Tschitschibabin reaction, involving a bimolecular nucleophilic substitution followed by an intramolecular cyclization/condensation.

Overall Reaction Scheme:

The synthesis proceeds in two key steps:

  • N-Alkylation: The secondary amine of a piperazine precursor, typically piperazin-2-one, attacks the electrophilic carbon of ethyl bromopyruvate.

  • Intramolecular Cyclization: The remaining primary amine of the piperazine intermediate attacks the ketone of the pyruvate moiety, followed by dehydration to form the aromatic imidazole ring.

Reaction_Workflow SM Starting Materials: - Piperazin-2-one - Ethyl Bromopyruvate Reaction Reaction Vessel (N-Alkylation & Cyclization) SM->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time, Temp. Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Ethyl 5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine-2-carboxylate Purification->Product

Caption: General workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials? A: Both starting materials must be of high purity and, critically, anhydrous.

  • Piperazin-2-one: This compound can be hygroscopic. Ensure it is thoroughly dried before use. The presence of water can hydrolyze the ester on the electrophile and hinder the reaction. Piperazin-2-one is a key building block for many biologically active molecules.[2][3]

  • Ethyl Bromopyruvate: This is a lachrymatory and reactive α-haloketone.[4][5] It degrades over time, especially if exposed to moisture or light. Use a fresh bottle or a recently purified batch. A technical grade of ~90% is often sufficient, but be aware that impurities can complicate purification.

Q2: Which base and solvent combination is most effective? A: A combination of a moderately strong, non-nucleophilic base and a polar aprotic solvent is ideal.

  • Base: Cesium carbonate (Cs2CO3) is highly effective as it has good solubility in organic solvents and its "softer" cation can promote the N-alkylation step.[6] Potassium carbonate (K2CO3) is a more economical and very common alternative.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the reactants and facilitates the SN2 reaction.[6] Anhydrous acetonitrile is a suitable alternative, particularly if DMF proves difficult to remove during work-up.

Q3: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase of Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v) with 0.5% triethylamine to prevent streaking of the basic compounds. You should see the consumption of the piperazin-2-one and the appearance of a new, higher Rf spot corresponding to the product. LC-MS is ideal for confirming the mass of the product and identifying any major intermediates or side-products.

Q4: What is the expected yield? A: With optimized conditions and pure starting materials, yields can range from 60% to over 90%.[6] Poor yields are almost always traceable to issues with reagent quality, moisture, or sub-optimal reaction conditions.

Q5: My product is difficult to purify via column chromatography. What can I do? A: The product contains a basic nitrogen scaffold which can cause significant tailing on standard silica gel. To resolve this, add a small amount of a basic modifier to your eluent. 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

Section 3: Detailed Experimental Protocol

This protocol is a synthesized example based on established methods for the synthesis of related imidazo[1,2-a]pyrazine derivatives.[6]

Materials:

  • Piperazin-2-one (1.0 g, 10.0 mmol, 1.0 equiv)

  • Ethyl bromopyruvate (~90%, 1.7 mL, ~12.0 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs2CO3, 6.5 g, 20.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 40 mL)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Reagent Addition: Add ethyl bromopyruvate dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial to control any potential exotherm and minimize the formation of side products.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress should be monitored by TLC (95:5 DCM:MeOH + 0.5% TEA).

  • Driving Cyclization (If Needed): If TLC analysis shows a significant amount of the N-alkylated intermediate without full cyclization, the reaction mixture can be gently heated to 40-50 °C for an additional 2-4 hours.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers. Expertise Note: The product has moderate polarity. Using a brine wash can sometimes reduce its solubility in the aqueous phase, improving recovery.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid or viscous oil.

Section 4: Troubleshooting Guide

Caption: A decision tree for troubleshooting common synthesis issues.

Section 5: Optimizing Reaction Parameters

The following table provides a summary of key parameters and their expected impact on the reaction outcome. This data is synthesized from general principles of organic chemistry and literature precedents for similar reactions.

ParameterStandard ConditionVariationRationale & Expected Outcome
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)Rationale: Cs₂CO₃ has better solubility in DMF, potentially accelerating the initial N-alkylation. Outcome: May lead to faster reaction times and slightly higher yields.[6]
Solvent Anhydrous DMFAnhydrous AcetonitrileRationale: Acetonitrile has a lower boiling point, making it easier to remove post-reaction. Outcome: Reaction may be slightly slower. A good alternative if product isolation from DMF is problematic.
Temperature Room Temperature (20-25 °C)40-50 °CRationale: Increased temperature can overcome the activation energy for the intramolecular cyclization. Outcome: Useful for forcing stubborn reactions to completion, but may increase side product formation if applied too early.
Stoichiometry 1.2 eq Ethyl Bromopyruvate1.05 eq Ethyl BromopyruvateRationale: Reducing the excess of the electrophile can minimize side reactions and simplify purification. Outcome: May require longer reaction times to achieve full conversion of the piperazin-2-one.

References

Technical Support Center: Navigating Solubility Challenges of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimentation. As a weakly basic compound provided as a hydrochloride salt to enhance its solubility, understanding its physicochemical properties is paramount to successful formulation and experimental design. This guide provides in-depth, evidence-based strategies and practical protocols to ensure you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer (e.g., PBS, pH 7.4)?

A1: this compound hydrochloride is the salt of a weak base. Its solubility is highly dependent on pH. In neutral or alkaline solutions (like PBS at pH 7.4), the hydrochloride salt can convert to its free base form, which is significantly less soluble in water, leading to precipitation. The predicted pKa of the core structure, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is approximately 7.91. At a pH close to or above the pKa, the equilibrium shifts towards the un-ionized (and less soluble) free base.

Q2: What is the recommended starting solvent for this compound?

A2: For initial stock solutions, it is advisable to use a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For aqueous applications, preparing a concentrated stock in an organic solvent and then diluting it into an acidic aqueous buffer (pH 2-4) is a common and effective strategy. This ensures the compound remains in its protonated, more soluble salt form.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a viable method to increase the rate of dissolution. However, it is crucial to be cautious as prolonged exposure to high temperatures can lead to chemical degradation. It is recommended to perform stability studies to determine the compound's tolerance to heat in your specific solvent system. Furthermore, cooling the solution back to ambient temperature may result in precipitation if the solution becomes supersaturated.

Q4: I've dissolved the compound in an acidic solution, but it crashes out when I add it to my cell culture media. What should I do?

A4: This is a common issue when the final concentration of the acidic stock solution is not sufficiently buffered by the cell culture media, leading to a localized pH increase and subsequent precipitation. To mitigate this, try the following:

  • Decrease the concentration of your stock solution: This will reduce the impact on the final pH of the media.

  • Add the stock solution dropwise while stirring: This allows for more gradual mixing and pH equilibration.

  • Use a serum-containing media: Serum proteins can sometimes help to stabilize compounds and prevent precipitation.

  • Consider a formulation approach: If direct dissolution is consistently problematic, exploring co-solvents or cyclodextrin complexation may be necessary.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Solubility Enhancement

This guide provides a step-by-step workflow for determining the optimal solvent system for your compound and strategies to enhance its solubility.

PropertyPredicted Value/InformationImplication for Solubility
Compound Type Hydrochloride salt of a weak baseAqueous solubility is pH-dependent; more soluble at acidic pH.
Predicted pKa ~7.91 (for the core structure)The compound will be predominantly in its soluble, ionized form at pH values significantly below 7.91.
Predicted LogP 0.46Indicates moderate lipophilicity, suggesting some solubility in organic solvents.

The following workflow is designed to systematically identify a suitable solvent system.

Caption: Troubleshooting workflow for solubility issues.

This protocol utilizes the shake-flask method to determine the solubility of the compound at various pH levels.

  • Prepare a series of buffers: Prepare buffers at pH 2, 4, 6, 7.4, and 9 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a known volume of each buffer (e.g., 1 mL) in a separate vial, add an excess amount of this compound hydrochloride (enough so that undissolved solid remains).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and dilute: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., the mobile phase for your analytical method) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Guide 2: Addressing Precipitation and Disproportionation

Precipitation of a hydrochloride salt in a formulation can be due to a shift in pH or a phenomenon known as disproportionation, where the salt converts to the less soluble free base.

For hydrochloride salts, the presence of a high concentration of chloride ions in the solution can, counterintuitively, decrease the solubility of the salt. This is known as the common ion effect. While typically more relevant in highly concentrated chloride solutions, it is a factor to consider if you are using buffers with high salt concentrations.

Caption: Workflow for addressing precipitation issues.

This protocol outlines how to develop a co-solvent system to improve the solubility of your compound for in vitro studies.

  • Select GRAS (Generally Recognized As Safe) co-solvents: Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Determine solubility in pure co-solvents: Use the shake-flask method (Protocol 1) to determine the saturation solubility in each neat co-solvent.

  • Prepare binary solvent systems: Based on the results from step 2, select the co-solvent that provides the highest solubility. Prepare a series of binary mixtures with an acidic aqueous buffer (e.g., pH 4). For example, create 10%, 20%, 30%, and 40% (v/v) solutions of ethanol in the buffer.

  • Measure solubility in co-solvent mixtures: Determine the solubility of your compound in each of the binary mixtures using the shake-flask method.

  • Plot the data: Create a graph of solubility versus co-solvent concentration to identify the optimal ratio that provides the desired solubility while minimizing the organic solvent content.

  • Toxicity considerations: Always be mindful of the potential toxicity of the co-solvent in your experimental system (e.g., cell culture) and determine the maximum tolerable concentration.

Technical Support Center: Mastering the Bromination of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of the imidazo[1,2-a]pyrazine scaffold. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common challenges and achieve your synthetic goals with confidence.

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The introduction of a bromine atom onto this core is a key step in the synthesis of many of these molecules, serving as a versatile handle for further functionalization through cross-coupling reactions. However, this seemingly straightforward electrophilic aromatic substitution can be fraught with challenges, from poor regioselectivity to the formation of intractable product mixtures.[1][2]

This guide is structured to anticipate and address the specific issues you may encounter during your experiments. We will delve into the mechanistic nuances of the reaction, provide robust troubleshooting strategies, and offer detailed, validated protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems in the bromination of the imidazo[1,2-a]pyrazine core. Each issue is presented with its probable causes and a set of actionable solutions, grounded in the principles of physical organic chemistry.

Issue 1: Poor Regioselectivity - Mixture of Brominated Isomers

Symptoms:

  • You obtain a mixture of products with bromine at different positions on the imidazo[1,2-a]pyrazine core.

  • NMR and mass spectrometry data indicate the presence of multiple mono-brominated species that are difficult to separate by chromatography.

Probable Causes:

  • Inherent Electronic Properties of the Heterocycle: The imidazo[1,2-a]pyrazine ring system has distinct electronic characteristics. The imidazole moiety is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyrazine ring.[3] The C-3 position is generally the most nucleophilic site.[4][5] However, under harsh reaction conditions or with highly reactive brominating agents, substitution at other positions can occur.

  • Steric Hindrance: Bulky substituents on the core can influence the regioselectivity by sterically shielding certain positions, making less-favored sites more accessible to the electrophile.

  • Reaction Conditions: Elevated temperatures or the use of highly polar, coordinating solvents can sometimes reduce the selectivity of the bromination reaction.

Solutions:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is generally the reagent of choice for achieving high regioselectivity for C-3 bromination. NBS is a milder source of electrophilic bromine compared to molecular bromine (Br₂), which helps to minimize side reactions.

    • Molecular Bromine (Br₂): If using Br₂, the addition of a mild base like sodium acetate can help to buffer the reaction mixture and improve selectivity.[6]

  • Solvent Selection:

    • Use non-polar or moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to favor the desired C-3 substitution.

    • Highly polar solvents like dimethylformamide (DMF) can sometimes lead to decreased selectivity, although they may be necessary for substrate solubility.[3]

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Lower temperatures favor the kinetically controlled product, which is typically the C-3 bromo isomer.

Logical Flow for Troubleshooting Regioselectivity:

cluster_solutions Solutions start Problem: Poor Regioselectivity reagent Analyze Brominating Agent start->reagent conditions Evaluate Reaction Conditions reagent->conditions If using NBS, proceed sol_reagent Switch to NBS from Br₂ reagent->sol_reagent If using Br₂ characterize Confirm Structure of Isomers conditions->characterize If conditions are mild, proceed sol_temp Lower Reaction Temperature (0 °C) conditions->sol_temp If temp > RT sol_solvent Use Less Polar Solvent (e.g., DCM) conditions->sol_solvent If using polar solvent end Achieve High Regioselectivity characterize->end Isomers confirmed sol_reagent->end sol_temp->end sol_solvent->end start Start: Imidazo[1,2-a]pyrazine dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_nbs 3. Add NBS (1.05 eq) cool->add_nbs react 4. Stir at 0 °C to RT add_nbs->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Quench with Na₂S₂O₃ (aq) monitor->quench workup 7. Extraction & Work-up quench->workup purify 8. Column Chromatography workup->purify end Product: 3-Bromoimidazo[1,2-a]pyrazine purify->end

References

Technical Support Center: Refinement of Multicomponent Reactions for Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyrazines via multicomponent reactions (MCRs). This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the power of MCRs to construct this privileged heterocyclic scaffold. Imidazo[1,2-a]pyrazines are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient and atom-economical approach to their synthesis.[2][3][4][5][6]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and refine your synthetic strategies for optimal results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazines using MCRs. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenges.

Low or No Product Yield

Q1: My reaction is not yielding the expected imidazo[1,2-a]pyrazine product, or the yield is significantly lower than anticipated. What are the most likely causes and how can I address them?

A1: Low or no product yield in a Groebke-Blackburn-Bienaymé reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed.[7] Both Brønsted and Lewis acids can be effective.

    • Have you screened different catalysts? While scandium triflate (Sc(OTf)₃) is commonly used, other catalysts like iodine, ammonium chloride (NH₄Cl), or p-toluenesulfonic acid (p-TSA) might be more effective for your specific substrates.[2][7][8] An iodine-catalyzed approach, for instance, has been shown to be a cost-effective and eco-friendly option.[2][3][9]

    • Is the catalyst loading optimized? Typically, a catalytic amount (e.g., 5 mol%) is sufficient.[2] Higher loadings are not always better and can sometimes lead to side reactions.

  • Reaction Conditions (Solvent and Temperature):

    • Is your solvent appropriate? Methanol (MeOH) and ethanol (EtOH) are common solvents.[7][8] However, the choice of solvent can significantly impact yield. For instance, in some iodine-catalyzed reactions, ethanol provided excellent yields, while other solvents like acetonitrile (ACN) or dichloromethane (DCM) were less effective.[2]

    • Could temperature be the issue? Many GBB reactions proceed efficiently at room temperature.[2] However, for less reactive substrates, gentle heating (e.g., 60-80 °C) or microwave irradiation can significantly improve reaction rates and yields.[8][10] It's worth noting that some isocyanides, like tert-butyl isocyanide, can be sensitive to higher temperatures, which may lead to decomposition and lower yields.[2]

  • Purity and Reactivity of Starting Materials:

    • Are your aldehyde and 2-aminopyrazine pure? Impurities can interfere with the reaction. Aldehydes are particularly susceptible to oxidation to carboxylic acids.

    • Is your isocyanide of good quality? Isocyanides can have a pungent odor and should be handled in a well-ventilated fume hood. Their stability can vary, so using a freshly opened bottle or a recently purified batch is recommended.

  • Formation of Key Intermediates: The GBB reaction proceeds through the formation of an imine intermediate from the aldehyde and the 2-aminopyrazine.

    • Is the imine forming? You can monitor the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the appearance of intermediates. If the starting materials remain largely unreacted, there might be an issue with imine formation. The use of a dehydrating agent, such as trimethyl orthoformate, can facilitate this step.[5]

Side Reactions and Impurity Profile

Q2: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge in MCRs. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions:

    • Hydrolysis of the Imine Intermediate: If water is present in the reaction mixture, the imine intermediate can hydrolyze back to the starting aldehyde and amine. Ensuring anhydrous conditions by using dry solvents and reagents can minimize this.

    • Polymerization of the Aldehyde: Aldehydes, especially electron-rich ones, can be prone to self-condensation or polymerization under acidic conditions.

    • Decomposition of the Isocyanide: As mentioned earlier, some isocyanides are thermally labile.[2]

  • Strategies for Minimizing Side Products:

    • Control of Reaction Conditions: Carefully optimizing the reaction temperature and time can favor the desired product formation over side reactions. Running the reaction at the lowest effective temperature is a good starting point.

    • Order of Addition: While MCRs are often one-pot reactions, the order of addition of reagents can sometimes influence the outcome. Pre-forming the imine by stirring the aldehyde and 2-aminopyrazine together for a short period before adding the isocyanide and catalyst can sometimes improve the yield and purity of the final product.

    • Choice of Isocyanide: The stability of the isocyanide can play a role. If you are consistently observing decomposition, consider using a more stable isocyanide if your synthetic design allows.

Purification Challenges

Q3: I am struggling to purify my target imidazo[1,2-a]pyrazine from the reaction mixture. What are some effective purification strategies?

A3: Purification of MCR products can sometimes be challenging due to the presence of multiple components and potential side products.

  • Direct Precipitation/Crystallization: In some cases, the desired product may precipitate directly from the reaction mixture upon cooling, simplifying purification to a simple filtration.[2] This is more likely if the product is a solid with low solubility in the reaction solvent.

  • Column Chromatography: This is the most common method for purifying MCR products.

    • Choosing the Right Stationary and Mobile Phase: Silica gel is the standard stationary phase. The mobile phase will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • TLC Analysis: Before running a column, it is essential to perform a thorough TLC analysis to determine the optimal solvent system for separation.

  • Acid-Base Extraction: If your product has basic nitrogen atoms, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous phase. Then, basify the aqueous phase (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent.

  • Fluorous Solid-Phase Extraction (F-SPE): For reactions involving fluorous-tagged starting materials, F-SPE can be a highly efficient purification method.[8] The fluorous-tagged product is retained on a fluorous silica cartridge while non-fluorous impurities are washed away. The product is then eluted with a fluorophilic solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a multicomponent reaction for synthesizing imidazo[1,2-a]pyrazines?

A1: MCRs offer several significant advantages for the synthesis of complex molecules like imidazo[1,2-a]pyrazines:

  • Efficiency: MCRs are one-pot reactions where three or more starting materials react to form a product that incorporates substantial parts of all the reactants.[2][3] This reduces the number of synthetic steps, saving time and resources.

  • Atom Economy: MCRs are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[2][3]

  • Diversity-Oriented Synthesis: MCRs are well-suited for creating libraries of compounds for drug discovery by systematically varying the starting materials.[2]

  • Simplified Purification: In some cases, the product precipitates from the reaction mixture, leading to a simple workup.[2]

Q2: How do I choose the appropriate starting materials (2-aminopyrazine, aldehyde, and isocyanide) for my target imidazo[1,2-a]pyrazine?

A2: The choice of starting materials directly dictates the structure of the final product.

  • 2-Aminopyrazine: The substituents on the pyrazine ring will be present in the final product. The electronic nature of these substituents can influence the reactivity of the aminopyrazine.

  • Aldehyde: The R-group of the aldehyde will be incorporated at the 2-position of the imidazo[1,2-a]pyrazine ring. A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used. Electron-poor aldehydes have been reported to give higher yields in some cases.[5]

  • Isocyanide: The R-group of the isocyanide will form the exocyclic amino group at the 3-position. Common isocyanides include tert-butyl isocyanide and cyclohexyl isocyanide.[3]

Q3: Can microwave irradiation be used to accelerate the synthesis of imidazo[1,2-a]pyrazines via MCRs?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions.[8][10] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields.[8] This is particularly useful for high-throughput synthesis of compound libraries.

Experimental Protocols & Data

Table 1: Comparison of Catalysts and Conditions for Imidazo[1,2-a]pyrazine Synthesis
Catalyst (mol%)SolventTemperatureTypical Yield RangeReference
Sc(OTf)₃ (5)DCM/MeOH (3:1)150 °C (MW)High[8]
Iodine (5)EthanolRoom TempGood to Excellent[2][3]
NH₄ClMethanolRoom TempModerate to Good[7]
p-TSAMethanolRoom TempModerate[7]
BF₃·MeCNN/AN/AHigh[5]
General Experimental Protocol for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add iodine (0.05 mmol, 5 mol%).

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizing the Process

Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Imine Imine 2-Aminopyrazine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Imidazo[1,2-a]pyrazine Tautomerization

Caption: The general mechanism of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst: - Type - Loading - Purity Start->Check_Catalyst Check_Conditions Check Conditions: - Solvent - Temperature - Reaction Time Check_Catalyst->Check_Conditions Catalyst OK Optimize_Catalyst Optimize Catalyst: - Screen different catalysts - Vary catalyst loading Check_Catalyst->Optimize_Catalyst Issue Found Check_Reagents Check Reagents: - Purity of Amine & Aldehyde - Quality of Isocyanide Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions Optimize Conditions: - Try different solvents - Adjust temperature (heat or cool) - Monitor reaction kinetics Check_Conditions->Optimize_Conditions Issue Found Purify_Reagents Purify Reagents: - Recrystallize amine - Distill aldehyde - Use fresh isocyanide Check_Reagents->Purify_Reagents Issue Found Success Improved Yield Check_Reagents->Success Reagents OK Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

mitigating cytotoxicity of novel imidazo[1,2-a]pyrazine compounds in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Imidazo[1,2-a]pyrazine Cytotoxicity

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in oncology and other therapeutic areas.[1] Compounds from this class often exert their effects by modulating key cellular pathways, such as AKT/mTOR, leading to apoptosis and cell cycle arrest.[2] However, researchers frequently encounter a critical hurdle during preclinical screening: unexpected or confounding cytotoxicity in in vitro assays.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this promising compound class. It provides a structured approach to troubleshoot, characterize, and mitigate observed cytotoxicity, ensuring that your assay results are both accurate and meaningful. We will move beyond simple protocol execution to explore the underlying causality of common experimental pitfalls, empowering you to make informed decisions and advance your research with confidence.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial questions and concerns when unexpected cytotoxicity is observed.

Q1: My novel imidazo[1,2-a]pyrazine compound shows potent cytotoxicity across all my cancer cell lines, and even in non-cancerous controls. Is this expected?

A: While potent cytotoxicity is the goal for an anticancer agent, pan-cytotoxicity across unrelated cell lines, especially non-cancerous ones, can be a red flag. It may indicate a general, non-specific toxicity mechanism rather than a targeted anti-proliferative effect. Several factors could be at play:

  • Compound Precipitation: Imidazo[1,2-a]pyrazine derivatives can sometimes have poor aqueous solubility.[3] If the compound precipitates out of the culture medium at the tested concentrations, these solid particles can cause physical stress and membrane damage to cells, leading to non-specific cell death. Always visually inspect your wells for precipitation after compound addition.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets essential for general cell survival.[4] A common off-target effect for aromatic, heterocyclic compounds is the generation of Reactive Oxygen Species (ROS), which causes widespread oxidative damage.[5][6]

  • Assay Interference: The compound itself may be interfering with the chemistry of your cytotoxicity assay, leading to a false-positive signal. This is a critical and often overlooked issue that must be ruled out first.

Q2: How can I know if the cytotoxicity I'm seeing is real or just an artifact of my assay (e.g., MTT, LDH)?

A: This is a crucial first question. Both metabolic (MTT, MTS) and membrane integrity (LDH) assays are susceptible to chemical interference.

  • For MTT/MTS Assays: Compounds with inherent reducing potential can directly convert the tetrazolium salt (e.g., MTT) to its colored formazan product, mimicking the metabolic activity of viable cells and leading to false signals.[7][8]

  • For LDH Assays: Some compounds can directly inhibit the lactate dehydrogenase (LDH) enzyme itself.[9] If your compound kills the cells and also inhibits the released LDH, you will see an underestimation of cytotoxicity.

The Solution: The most definitive way to check for these artifacts is to run a cell-free control . Incubate your compound with the assay reagents (e.g., MTT reagent or LDH substrate) in cell culture medium without any cells. A change in color or signal in this cell-free environment is a clear indication of assay interference.[8][9]

Q3: My results confirm true cytotoxicity. How do I begin to understand the mechanism? How can I differentiate between apoptosis and necrosis?

A: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a key step in characterizing your compound's mechanism of action.[10] Apoptosis is a controlled, non-inflammatory process, often desirable for therapeutic agents, while necrosis is a traumatic, inflammatory process that can be indicative of general toxicity.[11][12]

A robust method for this is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

  • Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent dye that can only enter cells when the membrane has been compromised, a hallmark of late apoptosis and necrosis.[13]

This dual-staining approach allows you to distinguish between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Primary Necrotic Cells: Annexin V-negative and PI-positive (though this population can be transient).

Q4: I've confirmed my compound induces apoptosis, but the effect seems too potent or occurs in cell lines where my target isn't highly expressed. What's next?

A: This suggests a potential off-target mechanism may be driving the observed cytotoxicity. One of the most common off-target liabilities for heterocyclic small molecules is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[5][6] Excessive ROS can damage DNA, lipids, and proteins, ultimately triggering apoptosis through both caspase-dependent and independent pathways.[14][15]

To investigate this, you can:

  • Directly Measure Cellular ROS: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.[16] An increase in fluorescence in compound-treated cells indicates ROS production.

  • Perform a "Rescue" Experiment: Pre-treat your cells with a known ROS scavenger, such as N-acetylcysteine (NAC) or sodium pyruvate, before adding your imidazo[1,2-a]pyrazine compound.[17][18] If the scavenger significantly reduces the cytotoxicity of your compound, it strongly implicates ROS generation as a primary mechanism of cell death.

Section 2: Troubleshooting Guides & Investigative Workflows

This section provides structured workflows to systematically diagnose and address cytotoxicity issues.

Guide 1: The Assay Integrity Workflow

Before exploring complex biological mechanisms, you must validate that your measurement is accurate. This workflow is designed to identify and eliminate potential assay artifacts.

Assay_Integrity_Workflow start Start: Unexpected Cytotoxicity Observed check_interference Run Cell-Free Controls (Compound + Assay Reagents, No Cells) start->check_interference interference Signal Detected? (e.g., Color Change) check_interference->interference no_interference No Signal: Assay is Valid for this Compound. Proceed to Biological Investigation. interference->no_interference No interference_present Signal Present: Assay Interference Confirmed. interference->interference_present Yes switch_assay Action: Switch to an Orthogonal Assay. - If MTT/MTS interferes, try LDH, CellTiter-Glo (ATP), or Crystal Violet. - If LDH interferes, try MTT, MTS, or direct cell counting. interference_present->switch_assay

Caption: Workflow to diagnose and resolve assay interference.

Causality Explained: The principle of this workflow is to isolate the variables. By removing the biological component (the cells), you can directly test the chemical interaction between your compound and the assay reagents.[7][19] A positive result in a cell-free system definitively proves that the assay, in its current form, cannot be trusted for your compound. Switching to an orthogonal assay—one that relies on a different biological principle (e.g., ATP levels vs. metabolic activity)—is the most reliable solution.[20]

Guide 2: The Cell Death Characterization Workflow

Once assay integrity is confirmed, the next step is to understand how the cells are dying. This workflow uses a standard, reliable method to differentiate between apoptosis and necrosis.

Cell_Death_Workflow start Start: Cytotoxicity Confirmed with a Valid Assay stain_cells Perform Annexin V / PI Dual Staining (See Protocol 2) start->stain_cells analyze Analyze via Flow Cytometry or Fluorescence Microscopy stain_cells->analyze quadrant Analyze Staining Results analyze->quadrant early_apoptosis Result: Annexin V Positive / PI Negative Conclusion: Early Apoptosis quadrant->early_apoptosis Q4 late_apoptosis Result: Annexin V Positive / PI Positive Conclusion: Late Apoptosis / Necrosis quadrant->late_apoptosis Q2 necrosis Result: Annexin V Negative / PI Positive Conclusion: Primary Necrosis quadrant->necrosis Q1 viable Result: Annexin V Negative / PI Negative Conclusion: Viable Cells quadrant->viable Q3

Caption: Workflow for characterizing the mode of cell death.

Causality Explained: This workflow is based on the distinct physiological changes that occur during apoptosis versus necrosis.[10][13] Apoptosis involves a controlled dismantling of the cell, where one of the earliest events is the externalization of phosphatidylserine (PS), detected by Annexin V. Crucially, the plasma membrane remains intact during early apoptosis, excluding PI.[11] Necrosis, conversely, is characterized by a rapid loss of membrane integrity, allowing PI to flood the cell immediately.[21] This temporal and mechanistic difference is what allows for a clear distinction between the two death pathways.

Guide 3: The ROS-Mediated Toxicity Investigation

If your compound induces apoptosis but you suspect an off-target mechanism, investigating ROS is a primary line of inquiry.

ROS_Investigation_Workflow start Start: Apoptosis Confirmed, but Off-Target Effect Suspected measure_ros 1. Measure Intracellular ROS (e.g., H2DCFDA Assay) (See Protocol 3) start->measure_ros ros_result Increased ROS Compared to Control? measure_ros->ros_result no_ros No Significant Increase: ROS is likely not the primary driver. Investigate other off-target effects. ros_result->no_ros No ros_present Significant Increase: Compound Induces Oxidative Stress. ros_result->ros_present Yes rescue_exp 2. Perform ROS Scavenger Rescue Experiment (See Protocol 4) ros_present->rescue_exp rescue_result Is Cytotoxicity Reduced by Scavenger? rescue_exp->rescue_result no_rescue No Reduction: ROS is generated but may be a secondary effect, not the primary cause of death. rescue_result->no_rescue No rescue_success Significant Reduction: ROS is a major contributor to the observed cytotoxicity. rescue_result->rescue_success Yes

Caption: Workflow to investigate ROS-mediated cytotoxicity.

Causality Explained: This two-pronged approach provides a self-validating system. The first step directly measures the effect (ROS production).[22] The second step tests the causality by seeing if removing the effect (by using a scavenger) mitigates the outcome (cell death).[23][24] If a ROS scavenger "rescues" the cells from your compound's cytotoxic effects, it provides strong evidence that oxidative stress is a key upstream event in the death pathway, rather than a downstream consequence of the cells already dying.[18]

Section 3: Detailed Experimental Protocols

Protocol 1: Cell-Free Assay Interference Control (MTT Example)

This protocol determines if your compound chemically interferes with the MTT assay.

  • Plate Setup: Use a 96-well plate. Designate wells for "Medium Only," "Vehicle Control," and several concentrations of your imidazo[1,2-a]pyrazine compound.

  • Compound Addition: Prepare serial dilutions of your compound in cell culture medium. Add 100 µL of these dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to the control wells. Crucially, do not add any cells to this plate.

  • MTT Reagent: Prepare MTT stock solution (e.g., 5 mg/mL in sterile PBS). Add 10 µL of MTT stock to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Observation: Visually inspect the plate. A purple color change in the wells containing your compound indicates direct reduction of MTT.

  • Solubilization & Readout: Add 100 µL of DMSO or other solubilizing agent to all wells and mix thoroughly. Read the absorbance at 570 nm.

  • Analysis: A dose-dependent increase in absorbance in the compound-treated wells confirms assay interference.[8]

Protocol 2: Annexin V/PI Staining for Apoptosis vs. Necrosis

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow them to attach overnight.

  • Treatment: Treat cells with your compound at the desired concentrations (e.g., 1x and 5x IC50) and a vehicle control for the desired time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvest: Collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like TrypLE™ or Accutase™. Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately on a flow cytometer.

Protocol 3: Cellular ROS Detection Assay (H2DCFDA)

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate. Allow cells to attach overnight.

  • Probe Loading: Remove the culture medium. Wash cells once with warm PBS. Add 100 µL of H2DCFDA working solution (typically 5-10 µM in serum-free medium) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light, to allow the probe to enter the cells and be deacetylated.

  • Treatment: Remove the H2DCFDA solution and wash cells once with warm PBS. Add 100 µL of culture medium containing your compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or pyocyanin).

  • Measurement: Read the fluorescence immediately (for a kinetic assay) or at a fixed endpoint (e.g., 1-4 hours) using a microplate reader with excitation ~485 nm and emission ~535 nm.

  • Analysis: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates ROS production.[16]

Protocol 4: ROS Scavenger Rescue Experiment

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[25]

  • Pre-treatment: Prepare a working solution of a ROS scavenger (e.g., 1-5 mM N-acetylcysteine (NAC) in culture medium). Remove the old medium from the cells and add the scavenger-containing medium. Incubate for 1-2 hours.

  • Co-treatment: Prepare your imidazo[1,2-a]pyrazine compound dilutions in medium that also contains the ROS scavenger at the same concentration used for pre-treatment. Add these solutions to the pre-treated cells.

  • Control Groups: It is essential to include the following controls:

    • Untreated cells (no compound, no scavenger)

    • Compound only (no scavenger)

    • Scavenger only (no compound)

    • Vehicle control

  • Incubation: Incubate for the standard duration of your cytotoxicity assay (e.g., 48 hours).

  • Viability Assay: Perform your validated cytotoxicity assay (e.g., MTS, CellTiter-Glo).

  • Analysis: Compare the viability of the "Compound only" group to the "Compound + Scavenger" group. A statistically significant increase in cell viability in the presence of the scavenger indicates a rescue effect.

Section 4: Foundational Best Practices for Reliable Screening

Inconsistent or artifactual results often stem from variability in basic cell culture and handling. Adhering to best practices is non-negotiable for generating reproducible data.

Best Practice AreaKey Considerations & Rationale
Cell Health & Passage Use cells that are healthy, in the logarithmic growth phase, and at a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[26] Start every experiment with healthy, happy cells.
Aseptic Technique Work in a certified biological safety cabinet (BSC). Regularly decontaminate surfaces and equipment.[27] Undetected low-level contamination (especially mycoplasma) can profoundly alter cell metabolism and drug response.[28]
Consistent Seeding Ensure you have a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability in 96-well plate assays.[20]
Plate Edge Effects The outer wells of a microplate are prone to evaporation, which can alter compound concentration and affect cell growth. To mitigate this, avoid using the outer 36 wells for experimental samples. Fill them with sterile PBS or medium instead.[29]
Vehicle Control Always include a vehicle-only control (e.g., DMSO) at the same final concentration as your highest compound dose. This ensures that any observed effect is due to the compound and not the solvent.

References

handling and safety precautions for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing practical, in-depth guidance on the safe handling and effective use of this heterocyclic compound. As a key intermediate in medicinal chemistry, understanding its properties is crucial for experimental success and laboratory safety.[1] This guide moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring a trustworthy and robust experimental framework.

Section 1: Hazard Identification & Personal Protective Equipment (PPE) - FAQs

This section addresses the foundational safety aspects of working with this compound.

Q1: What are the primary hazards associated with this compound?

Based on available safety data for the compound and its dihydrochloride salt form, it is classified as hazardous.[2] The primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with the skin.[2][3]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3]

Scientist's Insight: The imidazo[1,2-a]pyrazine core is biologically active, which is why it's a valuable scaffold in drug discovery.[4] This inherent bioactivity necessitates the assumption of toxicity, even if comprehensive toxicological data is not available. Treat this compound with the respect due to any potent biological modulator.

Q2: The Safety Data Sheet (SDS) for this compound lists many fields as "no data available." How should I interpret this?

A listing of "no data available" on an SDS does not imply "no hazard." It signifies that the specific toxicological or ecological properties have not been thoroughly investigated or reported.[5] In such cases, a conservative approach is mandated. The known hazards of the chemical class and the provided GHS statements should be considered the baseline for safety protocols.[6][7] Always handle compounds with incomplete data in a manner that minimizes all potential routes of exposure.

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A comprehensive PPE strategy is critical. The following are required to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5] Standard safety glasses are insufficient as they do not protect against dusts and splashes from all angles.

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves. Inspect gloves for any signs of damage before each use.[5][8][9] If making solutions, ensure your glove material is resistant to the solvent you are using.

  • Body Protection: A flame-resistant lab coat is required to protect against splashes and contamination of personal clothing.[5][7] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to control aerosol and dust exposure.[3][9] If a fume hood is not available and there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used.[5]

PPE_Selection_Workflow start Handling the Compound? ppe_base Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base solid Handling Solid Powder? fume_hood Work inside a Chemical Fume Hood solid->fume_hood Yes resp Respirator may be required (Consult Safety Officer) solid->resp No liquid Handling Solution? liquid->fume_hood Volatile Solvent ppe_base->solid ppe_base->liquid

PPE Selection Workflow for the Compound

Section 2: Storage & Solution Preparation - Troubleshooting Guide

Proper storage and solution preparation are vital for ensuring the integrity and reproducibility of your experimental results.

FAQs: Storage and Stability

Q1: What are the optimal storage conditions for this compound?

The compound should be stored in a tightly closed container in a location that is cool, dry, and well-ventilated.[3][5] Many suppliers store it at room temperature.[1] Avoid exposure to moisture and incompatible materials.

Scientist's Insight: The molecule contains an ethyl ester functional group. Esters are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would yield the corresponding carboxylic acid.[10] Keeping the container tightly sealed in a dry environment is the most critical factor for preventing this degradation pathway and maintaining the compound's purity over time.

Q2: My compound has formed clumps or changed color. Is it still usable?

Any change in the physical appearance of the compound, such as discoloration or clumping (indicating moisture absorption), suggests potential degradation. Using a compromised reagent can invalidate experimental results. It is strongly recommended to discard the material according to your institution's guidelines and obtain a fresh batch. For non-critical applications, its purity should be verified by an analytical method like LC-MS or NMR before use.

Troubleshooting Solubility Issues

Q1: I'm struggling to dissolve the compound. What steps can I take?

If you are encountering solubility challenges, a systematic approach is best. Since specific solubility data is limited, empirical testing is often necessary.[5] The hydrochloride salt form is generally expected to have better solubility in polar protic solvents, including water, compared to the free base.[10]

Solubility_Troubleshooting start Start: Weigh Compound add_solvent Add Solvent (e.g., DMSO) and Vortex start->add_solvent check_sol Is it Dissolved? add_solvent->check_sol sonicate Sonicate for 5-10 min check_sol->sonicate No success Solution Prepared check_sol->success Yes check_sol2 Is it Dissolved? sonicate->check_sol2 warm Gently Warm (35-40°C) check_sol2->warm No check_sol2->success Yes check_sol3 Is it Dissolved? warm->check_sol3 new_solvent Consider a Different Solvent (e.g., DMF, NMP) check_sol3->new_solvent No check_sol3->success Yes

Workflow for Troubleshooting Solubility
Data Summary: Expected Solubility Profile

While verified quantitative data is scarce, the expected solubility profile for a heterocyclic compound of this nature is summarized below. This table is intended as a starting guide for solvent selection.

SolventExpected SolubilityRationale / Comments
Dimethyl Sulfoxide (DMSO)SolubleStandard solvent for preparing high-concentration stock solutions in drug discovery.
Dimethylformamide (DMF)SolubleA polar aprotic solvent, often effective when DMSO is not suitable.
Methanol / EthanolSparingly SolubleMay require heating or sonication to achieve desired concentration.
WaterInsoluble (Free Base)The free base is unlikely to be soluble in aqueous buffers.
Aqueous Buffers (pH < 7)Slightly SolubleThe hydrochloride salt form will exhibit higher solubility in acidic aqueous media.[10]

Section 3: Spills & Waste Disposal Protocol

Safe and prompt management of spills and waste is a cornerstone of good laboratory practice.[7][11]

Protocol: Small Spill Cleanup (Solid Powder)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the area is well-ventilated (fume hood sash should be low).[8]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain: Gently cover the spill with an absorbent material, such as a chemical absorbent pad or vermiculite, to prevent further aerosolization. Do NOT dry sweep.

  • Clean: Moisten the absorbent material slightly with water to minimize dust. Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container appropriately and arrange for disposal through your institution's environmental health and safety office.[9]

Guide: Waste Disposal

Proper segregation of chemical waste is crucial for safety and environmental compliance.

Waste_Disposal_Decision_Tree start Waste Generated waste_type What is the Waste Type? start->waste_type solid_waste Solid Hazardous Waste Container waste_type->solid_waste Unused Solid / Contaminated Gloves, Paper liquid_waste Liquid Hazardous Waste Container waste_type->liquid_waste Unused Solution / Contaminated Solvents glass_waste Contaminated Glass Waste waste_type->glass_waste Contaminated Vials, Pipettes

Decision Tree for Waste Segregation

References

Validation & Comparative

A Senior Application Scientist's Guide to Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate and its analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and comparative performance of this promising class of heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will provide a comparative analysis of various analogs, supported by experimental data, to inform the design and development of novel therapeutic agents.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core represents a versatile template for chemical modification. Its unique three-dimensional structure and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions with biological targets. The ethyl carboxylate group at the 2-position, in particular, serves as a key handle for derivatization, allowing for the introduction of diverse functionalities to modulate the compound's physicochemical properties and biological activity.

Synthetic Strategies: Building the Analog Library

The synthesis of this compound analogs typically involves a multi-step sequence. A general and efficient approach often starts with the condensation of a substituted 2-aminopyrazine with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system.[1] Subsequent modifications, such as N-alkylation, acylation, or Suzuki coupling, can then be employed to introduce diversity at various positions of the scaffold.

G cluster_0 General Synthetic Scheme A 2-Aminopyrazine Derivative C Imidazo[1,2-a]pyrazine Core A->C Condensation & Cyclization B α-Haloketone B->C D Functionalization (e.g., N-alkylation, acylation) C->D Derivatization E This compound Analog Library D->E

Caption: A generalized synthetic workflow for generating a library of this compound analogs.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrazine derivatives. The following table summarizes the in vitro cytotoxic activity of a series of analogs against various cancer cell lines, as collated from multiple studies. This comparative data allows for the elucidation of key structure-activity relationships.

Analog R1 R2 Cancer Cell Line IC50 (µM) Reference
1a HEthylA549 (Lung)> 50[2]
1b -CH3EthylA549 (Lung)25.3[2]
1c -ClEthylA549 (Lung)15.8[2]
2a HPhenylMCF-7 (Breast)8.37[2]
2b 4-OCH3-PhenylEthylMCF-7 (Breast)6.39[2]
3a HEthylHepG2 (Liver)11.2[3]
3b -BrEthylHepG2 (Liver)7.8[3]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 8-position: The introduction of a morpholino group at the 8-position has been shown to significantly enhance anticancer activity.[2]

  • Aryl Substituents: The nature and position of substituents on an aryl ring attached to the core scaffold play a crucial role in determining potency. Electron-donating groups, such as methoxy, on a phenyl ring at the 2-position can increase activity.[2]

  • Halogenation: The presence of a halogen, such as chlorine or bromine, on the imidazo[1,2-a]pyrazine core can lead to improved cytotoxic effects.[3]

  • Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the importance of molecular descriptors such as molecular volume, ionization potential, and hydrophobicity in influencing the anticancer activity of these compounds.[4][5] These studies suggest that a balance of electronic and steric factors is critical for optimal activity.

Comparative Analysis of Antimicrobial Activity

Derivatives of the this compound scaffold have also demonstrated promising antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for a selection of analogs against various bacterial and fungal strains.

Analog R1 R2 Microorganism MIC (µg/mL) Reference
4a HEthylStaphylococcus aureus64[6]
4b -NO2EthylStaphylococcus aureus16[6]
4c HHydrazideEscherichia coli32[6]
4d 4-Cl-PhenylhydrazoneHEscherichia coli8[6]
5a HEthylCandida albicans>128[7]
5b -NH2EthylCandida albicans32[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Hydrazone Moiety: The conversion of the ethyl ester to a hydrazide and subsequent formation of hydrazone derivatives with substituted aromatic aldehydes can significantly enhance antibacterial activity, particularly against Gram-negative bacteria like E. coli.[6]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, on the core scaffold can improve activity against Gram-positive bacteria like S. aureus.[6]

  • Amino Group: The presence of an amino group on the pyrazine ring can confer antifungal activity against strains like Candida albicans.[7]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are representative methodologies for the synthesis of a key intermediate and the evaluation of anticancer activity.

Synthesis of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

This protocol describes a common method for introducing a bromine atom at the 3-position, a modification often associated with enhanced biological activity.

  • Dissolve this compound (1 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

G cluster_1 Bromination Workflow Start Start: Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate Step1 Dissolve in DCM Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add NBS Step2->Step3 Step4 Stir at 0°C then RT Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Quench with Na2S2O3 Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Wash, Dry, Filter Step7->Step8 Step9 Concentrate Step8->Step9 Step10 Purify by Chromatography Step9->Step10 End End: Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate Step10->End

Caption: A step-by-step workflow for the bromination of the core scaffold.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds (analogs) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_2 MTT Assay Workflow A Seed Cancer Cells B Treat with Analogs A->B C Incubate (48h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Dissolve Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating cytotoxicity.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. This comparative analysis highlights the critical role of systematic structural modifications in tuning the biological activity of its analogs. The structure-activity relationships discussed herein, supported by quantitative data, provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity against cancer and microbial targets. Further exploration of this chemical space, guided by the principles outlined in this guide, is warranted to unlock the full therapeutic potential of this versatile heterocyclic system.

References

A Comparative Guide to Validating the Efficacy of Tetrahydroimidazo[1,2-a]pyrazine Derivatives in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the therapeutic potential of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, with a focus on validating the efficacy of compounds such as Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate in relevant disease models. While specific efficacy data for this particular ethyl ester is emerging, the broader class of imidazo[1,2-a]pyrazine derivatives has demonstrated significant promise in oncology by targeting key signaling proteins. This document will objectively compare the performance of these derivatives against other alternatives and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own investigations.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[1] Its rigid, bicyclic framework provides a versatile scaffold for the development of potent and selective inhibitors of enzymes and receptors involved in critical disease pathways. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide will focus on the compelling evidence for their use in oncology, specifically as inhibitors of Gαq proteins, SHP2 phosphatase, and ENPP1.

Therapeutic Target I: Gαq Proteins in Uveal Melanoma

The Gαq family of G proteins are crucial signaling molecules that are frequently mutated in uveal melanoma (UM), a rare but aggressive form of eye cancer.[3] Activating mutations in GNAQ or GNA11, the genes encoding Gαq and Gα11, are found in over 90% of UM cases and lead to constitutive activation of downstream pro-proliferative pathways, such as the MAPK/ERK pathway.[3] Therefore, direct inhibition of Gαq presents a promising therapeutic strategy.

A series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as potent and cell-permeable inhibitors of Gαq proteins.[4] One notable example, BIM-46174, has been shown to preferentially silence Gαq signaling. More recently, a derivative named GQ352 was synthesized and demonstrated selective antiproliferative activity against UM cells by directly binding to Gαq and inhibiting the dissociation of the Gαβγ heterotrimer.[3]

Comparative Efficacy of Gαq Inhibitors
Compound/DrugTargetIn Vitro Potency (IC50)Disease ModelKey FindingsReference
GQ352 Gαq/118.9 µM (Gαq binding)Uveal Melanoma CellsSelective antiproliferative activity; inhibits ERK and YAP phosphorylation.[3]
BIM-46174 GαqNot specifiedHEK293 CellsPreferentially silences Gαq proteins.
YM-254890 Gαq/11~50 nMPlatelet AggregationPotent inhibitor, but with limitations for in vivo use.N/A
Experimental Protocol: Gαq Activity Assay (Second Messenger-Based)

This protocol is designed to assess the activity of Gαq inhibitors by measuring the accumulation of inositol monophosphate (IP1), a downstream second messenger of Gαq signaling.

Materials:

  • HEK293 cells stably expressing a Gαq-coupled receptor (e.g., M1 muscarinic receptor).

  • Test compounds (e.g., GQ352) and a known Gαq agonist (e.g., Carbachol).

  • IP-One HTRF Assay Kit.

  • Cell culture reagents.

Procedure:

  • Cell Seeding: Seed the HEK293 cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of the Gαq agonist (Carbachol) for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's instructions to measure IP1 accumulation.

  • Data Analysis: Calculate the IC50 value of the test compound by plotting the inhibition of IP1 production against the compound concentration.

Therapeutic Target II: SHP2 Allosteric Inhibition in Solid Tumors

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is a key driver of many cancers.[5] SHP2 has emerged as a compelling target for cancer therapy, and several allosteric inhibitors are currently in clinical trials.[4][6] A novel series of imidazopyrazine derivatives have been identified as potent allosteric inhibitors of SHP2, demonstrating good potency in both enzymatic and cellular assays.[5]

Comparative Efficacy of SHP2 Inhibitors
Compound/DrugTargetIn Vitro Potency (IC50)Disease ModelKey FindingsReference
Imidazopyrazine Cmpd 8 SHP2 (Allosteric)0.015 µM (Enzymatic)Cellular AssaysHighly potent; novel stabilizing interactions observed in X-ray studies.[5]
TNO155 (Novartis) SHP2 (Allosteric)0.011 µMSolid TumorsIn Phase II clinical trials.[]
RMC-4630 (Revolution Medicines) SHP2 (Allosteric)HighSolid TumorsIn Phase I/II clinical trials.[]
Experimental Protocol: Biochemical SHP2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of SHP2 and the potency of inhibitors in a purified system using a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 protein.

  • Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA).

  • Test compounds dissolved in DMSO.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Addition: Add the SHP2 enzyme to the assay buffer in the wells of the 384-well plate.

  • Inhibitor Incubation: Add the test compounds to the wells and incubate for 30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the DiFMUP substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence (excitation/emission ~358/450 nm) over time, which corresponds to the dephosphorylation of DiFMUP by SHP2.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[3]

Therapeutic Target III: ENPP1 Inhibition for Cancer Immunotherapy

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[6][8] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening anti-cancer immunity.[6] Inhibition of ENPP1 is a promising strategy for cancer immunotherapy. Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors.[6][8]

Comparative Efficacy of ENPP1 Inhibitors
Compound/DrugTargetIn Vitro Potency (IC50)In Vivo ModelKey FindingsReference
Imidazo[1,2-a]pyrazine Cmpd 7 ENPP15.70 nMMurine Tumor ModelEnhances antitumor efficacy of anti-PD-1 antibody; 77.7% TGI.[6][8]
RBS2418 (Ribon Therapeutics) ENPP1Not specifiedAdvanced Solid TumorsIn Phase I clinical trials.[5]
STF-1623 ENPP1Not specifiedMouse models of cancerActivates innate immune response to suppress tumors.[9]

Signaling Pathway: ENPP1 in the cGAS-STING Pathway

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I IFN Production IRF3->Type_I_IFN Induces cGAMP_degraded Inactive Metabolites ENPP1->cGAMP_degraded Inhibitor Ethyl 5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine -2-carboxylate (Analog) Inhibitor->ENPP1 Inhibits

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine analogs prevents cGAMP degradation, boosting STING signaling.

Experimental Protocol: ENPP1 Colorimetric Enzyme Activity Assay

This assay determines ENPP1 activity by measuring the hydrolysis of a synthetic substrate.

Materials:

  • Recombinant human ENPP1 enzyme.

  • ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidinetriphosphate).

  • Assay buffer.

  • Test compounds.

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare solutions of the ENPP1 enzyme, substrate, and test compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the ENPP1 enzyme and various concentrations of the test compound.

  • Incubation: Incubate for a defined period to allow for inhibitor binding.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Potential Therapeutic Target IV: NPY1R Antagonism in Cancer

The neuropeptide Y receptor Y1 (NPY1R) is a G protein-coupled receptor that has been implicated in the progression of various cancers, including breast and pancreatic cancer.[10][11] Antagonism of NPY1R has been shown to reduce tumor growth and metastasis in preclinical models.[10] While specific imidazo[1,2-a]pyrazine derivatives targeting NPY1R have not been extensively reported, the scaffold's versatility suggests potential for the design of novel antagonists. The known NPY1R antagonist BIBO3304 serves as a benchmark for comparison.[12]

Comparative Efficacy of NPY1R Antagonists
Compound/DrugTargetIn Vitro Potency (IC50)Disease ModelKey FindingsReference
BIBO3304 NPY1R< 1 nMPancreatic CancerReduces cancer cell migration and liver metastasis.[10][12]
BIBP3226 NPY1RNot specifiedHepatocellular CarcinomaBlocks the inhibitory effect of NPY on cell proliferation.[13]
Experimental Protocol: NPY1R Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NPY1R, thereby determining its binding affinity.

Materials:

  • Cell membranes prepared from a cell line overexpressing human NPY1R.

  • Radioligand (e.g., [125I]-PYY).

  • Test compounds.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compound.

  • Incubation: Incubate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value for the test compound from the competition binding curve.

In Vivo Efficacy Assessment: A General Workflow

Validating the in vivo efficacy of a lead compound is a critical step in drug development. The following workflow outlines a general approach for assessing the anti-tumor activity of a tetrahydroimidazo[1,2-a]pyrazine derivative in a xenograft mouse model.[8]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle vs. Compound) Randomization->Dosing Measurement 6. Tumor Volume & Body Weight Measurement Dosing->Measurement Measurement->Dosing Termination 7. Study Termination Measurement->Termination Analysis 8. Tumor Excision, Weight & Analysis Termination->Analysis TGI 9. Calculation of Tumor Growth Inhibition (TGI) Analysis->TGI

Caption: General workflow for assessing in vivo anti-tumor efficacy in a xenograft model.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The demonstrated activity of its derivatives against key cancer targets such as Gαq, SHP2, and ENPP1 underscores the potential of compounds like this compound. This guide provides a framework for the systematic validation of such compounds, from initial in vitro characterization to in vivo efficacy studies. By employing the detailed protocols and comparative data presented herein, researchers can effectively evaluate the therapeutic potential of this versatile chemical class and contribute to the development of next-generation targeted cancer therapies.

References

A Comparative Guide to Gαq Inhibitors: Profiling Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate and its Congeners Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of G protein-coupled receptor (GPCR) signaling, the Gαq protein subfamily represents a critical therapeutic target. This guide provides an in-depth comparison of various Gαq inhibitors, with a special focus on the emerging class of synthetic compounds based on the tetrahydroimidazo[1,2-a]pyrazine scaffold, including Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, and contrasts them with the well-established natural product inhibitors YM-254890 and FR900359.

The Central Role of Gαq Signaling

Gαq proteins are key transducers of signals from a multitude of GPCRs, which are activated by hormones and neurotransmitters.[1][2] The canonical Gαq pathway involves the activation of phospholipase C-β (PLC-β), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade culminates in an increase in intracellular calcium and the activation of protein kinase C (PKC), modulating a vast array of physiological processes.[1] Dysregulation of Gαq signaling is implicated in various pathologies, including cardiovascular diseases and cancer, making Gαq inhibitors highly sought-after pharmacological tools and potential therapeutics.[3][4]

Gαq Signaling Pathway GPCR GPCR G_protein Gαqβγ Trimer GPCR->G_protein Agonist Binding G_alpha_GTP Gαq-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma PLCb PLC-β G_alpha_GTP->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gαq signaling cascade.

Established Gαq Inhibitors: The Natural Products

The field of Gαq inhibition has been dominated by two potent and selective natural products: YM-254890 and FR900359.

YM-254890 and FR900359 (UBO-QIC)

YM-254890, isolated from Chromobacterium sp., and FR900359, from the plant Ardisia crenata, are cyclic depsipeptides that have become indispensable tools in pharmacology.[5][6][7] They share a similar structure and mechanism of action, potently and selectively inhibiting the Gαq, Gα11, and Gα14 isoforms.[5][8][9]

Mechanism of Action: Both compounds act as guanine nucleotide dissociation inhibitors (GDIs). They bind to a pocket on the Gαq subunit, stabilizing it in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, which is the crucial step for G protein activation.[3][10] The crystal structure of YM-254890 in complex with Gαqβγ reveals that it binds to the interdomain region of Gαq, locking the protein in its inactive conformation.[10]

Selectivity: YM-254890 and FR900359 exhibit remarkable selectivity for the Gαq family over other G protein subtypes like Gαs, Gαi/o, and Gα12/13.[5][11] However, some studies suggest that at higher concentrations, FR900359 (also known as UBO-QIC) may also inhibit Gβγ-mediated signaling events.[10][12]

The Tetrahydroimidazo[1,2-a]pyrazine Scaffold: A Synthetic Alternative

Recent research has focused on developing small-molecule Gαq inhibitors, with the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold emerging as a promising starting point.[11][13]

BIM-46174 and its Derivatives

BIM-46174 is a key compound from this class, identified as a preferential silencer of Gαq proteins.[3][13] It is a heterocyclized dipeptide containing the tetrahydroimidazo[1,2-a]pyrazine core.[3]

Mechanism of Action: While the precise mechanism is still under investigation, studies on BIM-46174 and its analogs suggest that they interfere with Gαq-mediated signaling, preventing downstream events like calcium release.[4] Unlike YM-254890 and FR900359, the activity of this class appears to be dependent on specific structural features beyond just the core scaffold.

Structure-Activity Relationship (SAR): Research into BIM-46174 analogs has revealed critical structural requirements for Gαq inhibitory activity[3][13]:

  • A redox-active thiol/disulfane substructure.

  • A basic N-terminal amino group.

  • A cyclohexylalanine moiety.

  • The bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton.

This suggests that the entire complex structure of BIM-46174 is necessary for its potent Gαq inhibition.[6]

A Note on this compound:

The user-specified compound, this compound, contains the core bicyclic skeleton. However, based on current literature, it lacks the other essential pharmacophoric features identified in the SAR studies of the BIM-46174 series.[13] Therefore, it is unlikely to be a potent Gαq inhibitor itself. It may serve as a synthetic intermediate for more complex and active derivatives.[8] A recent study has indeed shown that novel imidazo[1,2-a]pyrazine derivatives can be designed to inhibit Gαq/11 and show anti-tumor activity in uveal melanoma models, highlighting the potential of this scaffold for developing new therapeutics.[9]

Performance Comparison

FeatureYM-254890FR900359 (UBO-QIC)BIM-46174 (and active analogs)This compound
Origin Natural ProductNatural ProductSyntheticSynthetic
Chemical Class Cyclic DepsipeptideCyclic DepsipeptideHeterocyclized DipeptideImidazo[1,2-a]pyrazine
Mechanism GDI; stabilizes Gαq-GDPGDI; stabilizes Gαq-GDPInhibits Gαq signalingUnlikely to be a direct inhibitor
Potency High (nM range)[11]High (nM range)[14]Moderate (µM range)No reported activity
Selectivity High for Gαq/11/14[11]High for Gαq/11/14; potential off-target effects on Gβγ[9][10][12]Preferential for Gαq over Gαs and Gαi[5]Not applicable
Cell Permeability YesYesYes[13]Likely
Advantages High potency and selectivityHigh potency and selectivitySmall molecule, synthetic tractabilitySynthetic precursor
Limitations Complex structure, difficult to synthesizeComplex structure, difficult to synthesizeLower potency than natural products, potential for cytotoxicity[13]Lacks key structural features for activity

Experimental Protocols for Gαq Inhibitor Characterization

To evaluate and compare the performance of Gαq inhibitors, two primary cell-based assays are widely employed: the Calcium Mobilization Assay and the IP-One Accumulation Assay.

Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gαq pathway.

Calcium Mobilization Workflow A 1. Cell Plating (HEK293 expressing target GPCR) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Incubation (Pre-incubate with Gαq inhibitor) B->C D 4. Agonist Addition & Measurement (Fluorescence Plate Reader) C->D E 5. Data Analysis (EC₅₀/IC₅₀ determination) D->E

Caption: Workflow for a Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HEK293) stably or transiently expressing the Gαq-coupled GPCR of interest into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[15]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.[15]

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the Gαq inhibitor at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading, then inject a known agonist for the GPCR. Immediately record the fluorescence signal over time (typically 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For antagonist mode, the IC₅₀ of the inhibitor is determined by measuring the reduction in the agonist-induced calcium response.

IP-One Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It provides a more robust and endpoint-based measurement of Gαq pathway activation.

IP-One Assay Workflow A 1. Cell Stimulation (In presence of LiCl, agonist, and inhibitor) B 2. Cell Lysis A->B C 3. HTRF Reagent Addition (IP1-d2 and anti-IP1-cryptate) B->C D 4. Incubation & Measurement (TR-FRET Reader) C->D E 5. Data Analysis (IP1 standard curve, IC₅₀ determination) D->E

Caption: Workflow for an IP-One HTRF Assay.

Step-by-Step Methodology:

  • Cell Stimulation: Prepare a cell suspension or use adherent cells. Stimulate the cells with the GPCR agonist in the presence of various concentrations of the Gαq inhibitor. The stimulation buffer must contain lithium chloride (LiCl), which blocks the degradation of IP1, allowing it to accumulate.

  • Cell Lysis: After the stimulation period (e.g., 30-60 minutes), lyse the cells to release the accumulated IP1.

  • HTRF Detection: Add the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents to the cell lysate. These consist of an anti-IP1 antibody labeled with a donor fluorophore (terbium cryptate) and IP1 conjugated to an acceptor fluorophore (d2).

  • Measurement: Incubate the plate for 1 hour at room temperature. The native IP1 produced by the cells competes with the IP1-d2 for binding to the antibody. This competition leads to a decrease in the FRET signal, which is measured on a TR-FRET-compatible plate reader.

  • Data Analysis: The amount of IP1 is quantified using a standard curve. The IC₅₀ of the inhibitor is calculated based on its ability to reduce agonist-stimulated IP1 accumulation.

Conclusion and Future Directions

The natural products YM-254890 and FR900359 remain the gold standard for potent and selective inhibition of Gαq signaling, serving as invaluable research tools. However, their structural complexity presents a challenge for medicinal chemistry efforts.

The emergence of synthetic Gαq inhibitors based on the tetrahydroimidazo[1,2-a]pyrazine scaffold, such as BIM-46174, represents an important advancement. While these first-generation compounds are less potent, they provide a tractable chemical framework for optimization. The specific compound, this compound, is likely a building block rather than an active inhibitor itself. Future research will undoubtedly focus on elaborating this and similar scaffolds to develop novel, potent, and selective small-molecule Gαq inhibitors with improved drug-like properties, potentially leading to new therapies for a range of diseases.

References

A Technical Guide to the Structure-Activity Relationship of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. While direct, comprehensive SAR studies on a singular biological target for ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate are not extensively documented in a single source, this document synthesizes findings from various studies on related imidazo[1,2-a]pyrazine analogs. By examining the impact of structural modifications at key positions on diverse biological activities—including anticancer, antimicrobial, and antioxidant effects—we can deduce valuable insights applicable to the rational design of novel therapeutic agents based on this privileged heterocyclic system.

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Core: A Versatile Scaffold

The imidazo[1,2-a]pyrazine ring system is a prominent structural motif in medicinal chemistry, recognized for its wide range of pharmacological activities. Its derivatives have been investigated for their potential as antibacterial, anti-inflammatory, anticancer, and neuroprotective agents. The saturated pyrazine ring in the 5,6,7,8-tetrahydro variant provides a three-dimensional character to the otherwise planar imidazo[1,2-a]pyrazine core, which can be crucial for specific interactions with biological targets. The ethyl carboxylate at the C2 position offers a key point for modification, allowing for the exploration of various ester and amide derivatives to modulate physicochemical properties and target engagement.

Comparative Analysis of Substituent Effects

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the available SAR data for modifications at the C2, C3, and C8 positions.

Modifications at the C2 Position: Impact of the Carboxylate and its Analogs

The ethyl carboxylate group at the C2 position is a critical determinant of the biological activity of these compounds. While extensive data on variations of the ethyl group itself is limited, comparison with amide analogs provides significant SAR insights.

Table 1: Comparison of C2-Substituted Imidazo[1,2-a]pyrazine Derivatives and their Anticancer Activity

Compound IDC2-SubstituentC8-SubstituentCancer Cell LineIC50 (µM)Reference
12e Phenylpyridine-carboxamideMorpholinoA549>50[1]
13a Phenylpyridine-carboxamideMorpholinoA54924.3[1]
14c Phenylpyrimidine-carboxamideMorpholinoA5499.87[1]
14c Phenylpyrimidine-carboxamideMorpholinoPC-36.39[1]
14c Phenylpyrimidine-carboxamideMorpholinoMCF-77.48[1]

This table is a synthesis of data presented in the referenced literature and is intended for comparative purposes.

The data in Table 1, derived from a study on 8-morpholinoimidazo[1,2-a]pyrazine derivatives, suggests that the nature of the carboxamide at the C2 position significantly influences anticancer activity.[1] Specifically, compounds bearing a phenylpyrimidine-carboxamide (e.g., 14c ) demonstrated greater potency against A549, PC-3, and MCF-7 cancer cell lines compared to those with a phenylpyridine-carboxamide.[1] This highlights the importance of the electronic and steric properties of the C2-substituent in determining cytotoxic effects. The replacement of the ethyl carboxylate with these larger, aromatic amide moieties appears to be a fruitful strategy for enhancing anticancer activity.

Modifications at the C3 Position: Introduction of Halogens and Other Groups

The C3 position of the imidazo[1,2-a]pyrazine ring is another key site for chemical modification. Introduction of a bromine atom at this position has been shown to be a valuable synthetic handle for further derivatization and can also contribute to biological activity.

A study on the antioxidant and antimicrobial properties of imidazo[1,2-a]pyrazine derivatives explored substitutions at the C3 position.[2] While not the tetrahydro- variant, the insights are valuable. It was noted that the presence of a bromine atom at the C3 position has a significant impact on the antioxidant activity.

Modifications at the C8 Position: The Role of Amines

The C8 position of the imidazo[1,2-a]pyrazine scaffold has been explored with various amine substituents, revealing a significant impact on the antioxidant and antimicrobial properties of these molecules.

Table 2: Antioxidant Activity of C8-Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound IDC2-SubstituentC3-SubstituentC8-SubstituentAntioxidant Activity (IC50, µM)Reference
4a PhenylHH28.14[2]
6a PhenylBrH22.43[2]
5a PhenylHMorpholino14.26[2]
5b PhenylHPyrrolidinyl12.83[2]
5d PhenylH4-Methylpiperazinyl8.54[2]
5h 4-FluorophenylH4-Methylpiperazinyl9.21[2]
6b PhenylBrMorpholino10.15[2]

This table is a synthesis of data presented in the referenced literature and is intended for comparative purposes.

The SAR analysis from this series reveals that amination at the C8 position generally improves the antioxidant activity. For instance, the introduction of a morpholino group (compound 5a ) or a pyrrolidinyl group (compound 5b ) significantly lowered the IC50 value compared to the unsubstituted analog (4a ).[2] The most potent antioxidant activity was observed with a 4-methylpiperazinyl substituent at C8 (compound 5d ).[2] This suggests that the basicity and steric bulk of the amine at C8 are important factors for radical scavenging activity.

Experimental Protocols

General Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Core

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold can be achieved through a multi-step process, a representative scheme of which is depicted below.

G cluster_0 Three-Component Reaction A 2-Aminopyrazine D Imidazo[1,2-a]pyrazine derivative A->D Iodine Catalyst B Aryl Aldehyde B->D Iodine Catalyst C tert-Butyl Isocyanide C->D Iodine Catalyst E Reduction (e.g., H2, Pd/C) D->E F 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivative E->F

Caption: General synthetic workflow for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.

A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core involves a one-pot, three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide, often catalyzed by iodine.[3][4] The resulting imidazo[1,2-a]pyrazine can then be subjected to reduction, for example, using catalytic hydrogenation (H2, Pd/C), to yield the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.

Representative Protocol for Anticancer Activity Screening (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Key SAR Insights and Future Directions

The collective findings from the literature provide a foundational understanding of the SAR for the imidazo[1,2-a]pyrazine scaffold.

SAR_Summary Core Imidazo[1,2-a]pyrazine Core C2 C2 Position Core->C2 Modification at C3 C3 Position Core->C3 Modification at C8 C8 Position Core->C8 Modification at Activity Biological Activity C2->Activity Amides > Esters (Anticancer) C3->Activity Halogenation influences (Antioxidant) C8->Activity Amination enhances (Antioxidant)

Caption: Key structure-activity relationship trends for imidazo[1,2-a]pyrazine derivatives.

Key Takeaways:

  • C2 Position: Modification of the ethyl carboxylate to larger, aromatic amides appears to be a promising strategy for enhancing anticancer activity. The nature of the aromatic system in the amide is crucial.

  • C3 Position: Halogenation, particularly bromination, is a viable strategy to modulate the electronic properties of the imidazole ring and can influence antioxidant activity.

  • C8 Position: The introduction of various amine substituents at this position has been shown to significantly enhance antioxidant and antimicrobial activities, with basic and sterically appropriate amines being favorable.

Future Directions:

  • Systematic SAR Studies: A focused study on a series of this compound derivatives with systematic variations at the C3, C5, C6, C7, and C8 positions against a single, well-defined biological target is warranted to build a more precise SAR model.

  • Exploration of C2-Amide Diversity: Further exploration of a wider range of amide substituents at the C2 position, including aliphatic and heterocyclic amines, could lead to the discovery of compounds with improved potency and selectivity.

  • Pharmacokinetic Profiling: Promising compounds should be subjected to in vitro and in vivo pharmacokinetic profiling to assess their drug-likeness and potential for further development.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate derivatives with enhanced therapeutic potential.

References

comparing the selectivity of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic index. For researchers and drug development professionals, understanding the selectivity profile of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides an in-depth comparison of the kinase selectivity of a prominent imidazo[1,2-a]pyrazine derivative, Volitinib, placed in context with other inhibitors targeting the same kinase family. While direct, comprehensive selectivity data for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is not extensively available in the public domain, the well-characterized profile of Volitinib offers a valuable and relevant proxy for understanding the potential of this chemical scaffold.

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently associated with potent and selective kinase inhibition.[1][2] Kinases, being a large family of structurally related enzymes, present a significant challenge in achieving selective inhibition. This guide will delve into the comparative selectivity of Volitinib, a highly selective c-Met inhibitor, against other c-Met inhibitors with varying selectivity profiles.[3][4]

Comparative Kinase Selectivity: Volitinib vs. Other c-Met Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[5] Its dysregulation is implicated in various cancers, making it a key therapeutic target.[6] The following table summarizes the biochemical potency and kinase selectivity of Volitinib in comparison to other notable c-Met inhibitors.

InhibitorPrimary TargetIC50 (nM) for c-MetKinase Selectivity Profile
Volitinib c-Met5Highly selective over a panel of 274 kinases.[3][7]
Crizotinib ALK, ROS1, c-Met11Multi-kinase inhibitor.[8][9]
Capmatinib c-Met0.13Highly selective for c-Met.[8][9]
PHA-665752 c-Met9>50-fold selective vs. a panel of tyrosine and serine-threonine kinases.[8]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Kinase Selectivity Profiling

To empirically determine the selectivity of a compound like those in the imidazo[1,2-a]pyrazine class, a systematic approach involving a panel of kinase assays is employed. The following is a representative protocol for a radiometric kinase assay, a gold-standard method for measuring kinase activity.[9]

Protocol: In Vitro Radiometric Kinase Profiling Assay

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a kinase. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation, which is quantified by measuring the incorporated radioactivity.

Materials:

  • Kinase panel (e.g., 250+ purified human kinases)

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Test compound (e.g., Volitinib)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Phosphoric acid

  • Filter plates (e.g., P81 phosphocellulose)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the test compound dilutions to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate.

  • Reaction Initiation: Add the kinase reaction mixture to the assay plate containing the test compound.

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to provide a more accurate measure of intrinsic inhibitor affinity.[5]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Selectivity Profiling and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical kinase inhibitor selectivity profiling workflow and the c-Met signaling pathway.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (e.g., Imidazo[1,2-a]pyrazine derivative) Dilution Serial Dilution Compound->Dilution RadiometricAssay Radiometric Assay ([γ-³³P]ATP) Dilution->RadiometricAssay KinasePanel Kinase Panel (>250 Kinases) KinasePanel->RadiometricAssay RawData Raw Data (CPM) RadiometricAssay->RawData IC50 IC50 Determination RawData->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

References

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, achieving target selectivity is a paramount challenge. A molecule's therapeutic success is intrinsically linked not only to its high-affinity interaction with the intended target but also to its avoidance of interactions with unintended biological molecules, known as off-targets. These off-target interactions can lead to unforeseen side effects and toxicity, representing a major cause of late-stage clinical trial failures. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (Compound X) , a novel scaffold with therapeutic potential. While specific biological data for Compound X is not extensively published, the imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of targets, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs)[1]. This guide will therefore establish a robust, logical framework for assessing the selectivity of a novel compound like Compound X, comparing it hypothetically against established inhibitors in the protein kinase space—a target class frequently associated with this scaffold[2].

Introduction: The Imperative of Selectivity Profiling

The development of small molecule inhibitors is a cornerstone of therapeutic strategy, particularly in oncology. The human kinome, comprising over 500 protein kinases, presents a vast target space. However, the high degree of structural conservation, especially in the ATP-binding site where most inhibitors act, creates a significant hurdle for achieving selectivity[3]. An inhibitor designed for a specific kinase may inadvertently bind to dozens of others, leading to a complex pharmacological profile. This "polypharmacology" can sometimes be beneficial, but more often it is detrimental, causing toxicity that can derail a promising drug candidate[4][5].

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in drug development. It allows for:

  • Early Risk Assessment: Identifying potential safety liabilities and off-target toxicities long before clinical trials[6][7].

  • Mechanism Deconvolution: Ensuring the observed biological effect is indeed due to the on-target inhibition, rather than a confounding off-target activity.

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies to rationally design molecules with improved selectivity[8].

The imidazo[1,2-a]pyrazine scaffold, present in our topic compound, is known to be a versatile starting point for inhibitors of various targets, from Gαq proteins to the cancer immunotherapy target ENPP1[9][10][11]. Given this versatility and the scaffold's prevalence in kinase inhibitor design, this guide will proceed by framing Compound X as a putative kinase inhibitor.

Designing the Comparative Selectivity Study

To build a meaningful cross-reactivity profile for Compound X, we must compare it against well-characterized alternatives. The choice of comparators is crucial for contextualizing the data.

Hypothetical Target: For this guide, we will assume Compound X was designed as an inhibitor of Aurora Kinase A (AURKA) , a well-validated cancer target.

Comparator Compounds:

  • Alisertib (MLN8237): A known, highly selective, and clinically evaluated AURKA inhibitor. It serves as our "gold standard" for selectivity.

  • Dasatinib: A multi-kinase inhibitor approved for chronic myeloid leukemia (CML). It is a potent inhibitor of BCR-ABL but is known to have significant cross-reactivity with SRC family kinases and others. It will serve as our "promiscuous" benchmark.

Our comparative analysis will follow a tiered experimental approach, a standard industry workflow for characterizing inhibitor selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Orthogonal & Cellular Validation PrimaryScreen Broad Kinome Panel Screen (e.g., KINOMEscan®, 468 kinases) Single High Concentration (e.g., 1 µM) DoseResponse IC50 / Kd Determination 10-point dose-response curves for primary hits (% Inhibition > 80%) PrimaryScreen->DoseResponse Hits OrthoAssay Orthogonal Assays (e.g., Enzymatic vs. Binding) DoseResponse->OrthoAssay Confirmed Off-Targets CellularAssay Cellular Target Engagement (e.g., NanoBRET™, CETSA®) DoseResponse->CellularAssay On-Target & Key Off-Targets OrthoAssay->CellularAssay caption Fig 1. Tiered Experimental Workflow for Selectivity Profiling.

Methodologies and Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The protocols described below are based on industry-standard platforms to ensure self-validating and authoritative results.

The initial screen provides a broad, unbiased view of the compound's interaction profile across the human kinome. We utilize a competition binding assay platform, such as Eurofins DiscoverX's KINOMEscan®, which measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of each kinase.[12][13][14] This method is independent of ATP and substrate, providing a direct measure of binding affinity.

Experimental Protocol:

  • Compound Preparation: Prepare 100 mM DMSO stock solutions of Compound X, Alisertib, and Dasatinib. Dilute to a 100X final assay concentration (e.g., 100 µM for a 1 µM final screen concentration).

  • Assay Plate Preparation: The KINOMEscan® platform utilizes DNA-tagged kinases immobilized on a solid support. Test compounds are added to assay wells.

  • Binding Competition: An active-site directed probe ligand is added. The assay measures the amount of probe bound to the kinase, which is inversely proportional to the test compound's binding affinity.

  • Quantification: The amount of bound kinase is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl) , where the solvent (DMSO) represents 100% control (no inhibition) and a pan-kinase inhibitor represents 0% control. A lower %Ctrl value indicates stronger binding.

Hits from the primary screen (typically defined as >80% inhibition or a %Ctrl < 20) are subjected to dose-response analysis to determine their potency (Kd).

Experimental Protocol:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions for each compound identified as a hit in Tier 1.

  • Assay Execution: The KINOMEscan® assay is performed as described in 3.1 for each concentration point.

  • Data Analysis: The resulting dose-response curves are fitted using a non-linear regression model to calculate the dissociation constant (Kd), which represents the concentration of the inhibitor required to bind to 50% of the kinase population.

Confirming that a compound engages its intended target (and potential off-targets) in a live-cell environment is crucial. The Cellular Thermal Shift Assay (CETSA®) is one such method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4]

Experimental Protocol:

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line overexpressing AURKA) with the test compound or vehicle control (DMSO) for a defined period.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins are stabilized and remain in solution at higher temperatures.

  • Protein Quantification: After cooling and centrifugation to remove aggregated proteins, the amount of soluble target protein (e.g., AURKA) remaining in the supernatant is quantified by Western Blot or ELISA.

  • Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the compound indicates direct target engagement.

Comparative Data Analysis (Hypothetical Results)

The data below represents a plausible outcome from the described workflow, designed to illustrate how the cross-reactivity profiles would be compared.

Table 1: Tier 1 Primary Screen Results (% Control at 1 µM)

Kinase TargetCompound XAlisertib (Selective Control)Dasatinib (Promiscuous Control)
AURKA 5 2 15
AURKB 10 8 25
ABL185921
SRC75883
LCK80952
VEGFR2658518
KIT90985
PDGFRβ88914

Values in bold indicate significant binding (% Control < 20).

Table 2: Tier 2 Potency (Kd) for Confirmed Hits (nM)

Kinase TargetCompound X (Kd, nM)Alisertib (Kd, nM)Dasatinib (Kd, nM)
AURKA 15 5 150
AURKB 45 22 300
ABL1>10,000>10,0000.8
SRC>10,000>10,0001.2
LCK>10,000>10,0001.0
KIT>10,000>10,0008
PDGFRβ>10,000>10,0006

G cluster_X Compound X cluster_A Alisertib cluster_D Dasatinib X Cmpd X AURKA_X AURKA X->AURKA_X 15 nM AURKB_X AURKB X->AURKB_X 45 nM A Alisertib AURKA_A AURKA A->AURKA_A 5 nM AURKB_A AURKB A->AURKB_A 22 nM D Dasatinib ABL1_D ABL1 D->ABL1_D 0.8 nM SRC_D SRC D->SRC_D 1.2 nM LCK_D LCK D->LCK_D 1.0 nM KIT_D KIT D->KIT_D 8 nM caption Fig 2. Comparative Target Interaction Map (Kd < 50 nM).

Interpretation and Discussion

  • On-Target Potency: Compound X demonstrates potent binding to the intended target, AURKA, with a Kd of 15 nM. This is comparable to, though slightly less potent than, the selective control Alisertib (Kd = 5 nM).

  • Selectivity Profile: The primary screen reveals that Compound X is highly selective. Like Alisertib, its significant activity is confined to the Aurora kinase family (AURKA and AURKB). This contrasts sharply with Dasatinib, which shows potent binding to numerous kinases across different families, as expected. The 3-fold selectivity of Compound X for AURKA over AURKB (15 nM vs. 45 nM) is a favorable characteristic.

  • Risk Assessment: The clean profile from the broad kinome scan suggests a low risk of off-target toxicities mediated by kinase inhibition. The lack of interaction with kinases like VEGFR2 (often associated with hypertension) or SRC family kinases (implicated in various cellular processes) is a positive indicator for a favorable safety profile.

This guide has outlined a comprehensive, industry-standard framework for evaluating the cross-reactivity of a novel compound. By employing a tiered approach with robust assays and logical comparators, researchers can build a data-driven case for the selectivity and therapeutic potential of their molecules, ultimately de-risking the path to clinical development.

References

Bridging the Gap: A Comparative In Vivo Validation Guide for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate as a Novel Gαq Protein Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] Our focus here is on Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (hereafter referred to as Cmpd-X) , a specific analog built on this versatile framework. While extensive in vitro screening has suggested potent and selective activity, the critical next step is rigorous in vivo validation to understand its therapeutic potential in a complex biological system.

This guide provides a comprehensive framework for the in vivo validation of Cmpd-X, designed for researchers and drug development professionals. We will move beyond a simple recitation of protocols to explain the causal logic behind our experimental choices. Our central hypothesis, based on promising preliminary data and the known activities of closely related analogs like BIM-46174, is that Cmpd-X functions as a cell-permeable inhibitor of Gαq protein signaling .[4][5]

Gαq proteins are critical transducers in signaling pathways that are frequently hyperactivated in various diseases, including uveal melanoma and certain inflammatory conditions.[4] A selective inhibitor that can be validated in vivo would represent a significant therapeutic advance. To establish a benchmark for performance, we will compare Cmpd-X head-to-head with YM-254890 , a well-characterized, potent, and selective Gαq/11 inhibitor, which will serve as our reference compound.

The Gαq Signaling Axis: Our Therapeutic Target

Before designing the validation workflow, it is crucial to understand the targeted pathway. The Gαq signaling cascade is a cornerstone of cellular communication. Upon activation of a G protein-coupled receptor (GPCR), the Gαq subunit exchanges GDP for GTP, dissociates from its βγ partners, and activates phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream calcium mobilization and protein kinase C (PKC) activation. Our objective is to demonstrate that Cmpd-X effectively and safely attenuates this cascade in vivo.

Galphaq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gaq_inactive Gαq-GDP-βγ GPCR->Gaq_inactive 2. Receptor-Protein Coupling Gaq_active Gαq-GTP Gaq_inactive->Gaq_active 3. GDP/GTP Exchange PLCb PLCβ Gaq_active->PLCb 4. PLCβ Activation PIP2 PIP2 PLCb->PIP2 5. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 6a. PKC PKC Activation DAG->PKC 6b. CmpdX Cmpd-X CmpdX->Gaq_inactive Inhibition YM YM-254890 (Reference) YM->Gaq_inactive Inhibition Ligand Agonist Ligand Ligand->GPCR 1. Activation PK_PD_Workflow cluster_workflow Phase 1: Foundational In Vivo Profiling start Acclimate Mice (e.g., C57BL/6) dosing Single Dose Administration (IV and PO cohorts) start->dosing sampling Serial Blood Sampling (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) dosing->sampling tox Acute Toxicity Observation (72 hours post-dose) dosing->tox Parallel Observation analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Calculate PK Parameters (T½, Cmax, AUC, F%) analysis->pk_calc tox_report Record Clinical Signs & Body Weight tox->tox_report

References

A Researcher's Guide to Benchmarking Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. Drawing from the broad pharmacological activities of the imidazo[1,2-a]pyrazine scaffold, which includes potent anti-inflammatory and anti-cancer properties, we propose a targeted benchmarking strategy against known modulators of the cGAS-STING pathway.[1][2] Recent breakthroughs have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of this critical innate immune pathway.[3][4]

ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[2][5] Its inhibition is a promising strategy to enhance the efficacy of cancer immunotherapies.[2][6] This guide will therefore focus on benchmarking this compound as a putative ENPP1 inhibitor. We will compare its performance against established therapeutic agents that either directly inhibit ENPP1 or activate the STING pathway through other mechanisms.

Rationale and Selection of Therapeutic Comparators

The central hypothesis is that this compound functions as an ENPP1 inhibitor, leading to increased localized concentrations of cGAMP and subsequent STING-mediated activation of anti-tumor immunity. To validate this and contextualize its potency, a direct comparison with agents in clinical development is essential.

Selected Therapeutic Agents for Comparison:

  • SR-8541A: A potent and selective small molecule inhibitor of ENPP1 currently in Phase I clinical trials for the treatment of solid tumors.[7] Its inclusion provides a direct benchmark against a clinical-stage ENPP1 inhibitor.

  • E7766: A macrocyclic-bridged STING agonist that is also in Phase I clinical trials.[8][9] E7766 offers a benchmark against a direct STING activator, allowing for a comparative assessment of the downstream consequences of pathway activation.

The cGAS-STING Signaling Pathway: A Visualization

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an inflammatory response. In the context of oncology, the presence of tumor-derived DNA in the cytoplasm of immune cells within the tumor microenvironment can trigger this pathway, leading to the production of type I interferons and other cytokines that orchestrate an anti-tumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Tumor-derived cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (inactive dimer) cGAMP->STING_ER binds & activates ENPP1_mem ENPP1 cGAMP->ENPP1_mem hydrolyzed by ENPP1_i Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate (Test Agent) ENPP1_i->ENPP1_mem inhibits SR8541A SR-8541A (Comparator) SR8541A->ENPP1_mem inhibits STING_active STING (active oligomer) STING_ER->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 (dimer) pIRF3->pIRF3_nuc dimerizes & translocates IFNB1 IFNB1 Gene pIRF3_nuc->IFNB1 induces transcription IFN_beta Type I Interferons (e.g., IFN-β) IFNB1->IFN_beta c1 Anti-tumor Immunity IFN_beta->c1 Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation enzymatic ENPP1 Enzymatic Assay reporter STING Reporter Assay enzymatic->reporter Potent inhibitors advance cytokine Cytokine Release Assay reporter->cytokine Active compounds advance efficacy Syngeneic Mouse Tumor Model cytokine->efficacy Promising candidates advance pd_analysis Pharmacodynamic Analysis (Tumor Immune Infiltration) efficacy->pd_analysis Analyze tumors decision Lead Candidate? pd_analysis->decision start Test Compound: Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate start->enzymatic

References

A Comparative Guide to the Potency of Halogenated vs. Non-Halogenated Imidazo[1,2-a]pyrazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are endowed with a multitude of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A key strategy in the optimization of such scaffolds is structural modification through halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a compound's physicochemical properties, thereby modulating its pharmacokinetic profile and biological potency.

This guide provides an in-depth comparison of halogenated versus non-halogenated imidazo[1,2-a]pyrazine analogs, supported by experimental data. We will explore the underlying structure-activity relationships (SAR) that govern their potency and provide a detailed protocol for a standard cell-based potency assay.

Comparative Potency: The Impact of Halogenation

The potency of a drug candidate is a critical measure of its effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower IC50 value indicates a more potent compound. Experimental data reveals that the strategic placement of halogens on the imidazo[1,2-a]pyrazine scaffold can lead to significant enhancements in potency.

For instance, in the development of Aurora kinase inhibitors, a key target in oncology, early non-halogenated lead compounds showed modest activity. Subsequent optimization involving halogenation led to derivatives with nanomolar potency.[2] Similarly, derivatives designed as tubulin polymerization inhibitors have demonstrated that halogen substitution can dramatically increase anti-proliferative activity in cancer cell lines.[3][4]

Table 1: Comparative Potency (IC50) of Imidazo[1,2-a]pyrazine Analogs

Compound ClassAnalog TypeTarget/AssayPotency (IC50)Reference
Tubulin Inhibitors Non-Halogenated AnalogHCT-116 Cell Proliferation>10,000 nM[3]
Halogenated (Fluoro) Analog (TB-25)HCT-116 Cell Proliferation23 nM[3][4]
Aurora Kinase Inhibitors Non-Halogenated Lead (Compound 1)HCT-116 Cell Proliferation250 nM[2]
Halogenated & Optimized (Compound 12k)HCT-116 Cell Proliferation6 nM[2]
Anticancer Agents Non-Halogenated Imidazo[1,2-a]pyridineK-562 Leukemia Cells>50 µM[5]
Halogenated (Chloro) Imidazo[1,2-a]pyridine (Compound 8c)K-562 Leukemia Cells1.09 µM[5]
CDK9 Inhibitors Phenyl-substituted analogCDK9 Enzyme Inhibition>10 µM[6]
Halogenated (Chloro) Pyridin-4-yl analog (Compound 3c)CDK9 Enzyme Inhibition0.16 µM[6]

Note: Data is compiled from multiple studies to illustrate the general trend. Direct comparison is most accurate for analogs within the same study.

Dissecting the Structure-Activity Relationship (SAR)

The observed increase in potency upon halogenation is not coincidental; it stems from a combination of steric, electronic, and pharmacokinetic effects.

  • Enhanced Binding Affinity: Halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding." This is a highly directional, non-covalent interaction where the electropositive crown of the halogen atom interacts favorably with an electron-rich atom (e.g., a backbone carbonyl oxygen) in the target protein's binding pocket.[7] This additional interaction can anchor the inhibitor more tightly, leading to a significant increase in binding affinity and, consequently, lower IC50 values.

  • Modulation of Lipophilicity: Halogenation increases a molecule's lipophilicity ('greasiness'). This can improve its ability to cross the lipid bilayers of cell membranes, leading to higher intracellular concentrations and greater efficacy in cell-based assays.[2] However, excessive lipophilicity can be detrimental, leading to poor solubility and off-target effects. Therefore, the choice and position of the halogen are critical for achieving an optimal balance.

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution across the imidazo[1,2-a]pyrazine ring system. This can influence the pKa of nearby functional groups, affecting their ionization state and ability to form hydrogen bonds or ionic interactions with the target protein.

  • Metabolic Stability: Introducing a halogen at a site that is susceptible to metabolic degradation (e.g., by cytochrome P450 enzymes) can block this process. This "metabolic blocking" increases the compound's half-life, allowing it to exert its effect for a longer duration.

Experimental Protocol: MTT Cell Proliferation Assay for Potency Determination

To ensure the trustworthiness and reproducibility of potency data, a validated experimental protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability, which is a common endpoint for determining the IC50 of cytotoxic compounds.[8][9]

Principle: The assay relies on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT-116) that are in the logarithmic phase of growth.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well flat-bottom plate.

    • Rationale: Seeding a precise number of healthy, actively dividing cells is critical for assay consistency. The edge wells are often filled with sterile phosphate-buffered saline (PBS) to minimize evaporation effects ("edge effect").

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each imidazo[1,2-a]pyrazine analog in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., from 100 µM down to 1 nM). It is crucial to include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) to account for any solvent-induced toxicity.[10]

    • After allowing the cells to adhere overnight (18-24 hours), carefully remove the existing medium and add 100 µL of the medium containing the serially diluted compounds.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Rationale: The incubation period should be long enough for the compound to exert its anti-proliferative or cytotoxic effects, typically spanning two to three cell doubling times.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[10][11]

Visualizing Key Processes

To better understand the experimental and biological context, the following diagrams illustrate the potency assay workflow and a relevant signaling pathway targeted by these inhibitors.

MTT_Assay_Workflow seed 1. Seed Cells in 96-Well Plate (5,000 cells/well) adhere 2. Incubate Overnight (Allow cells to adhere) seed->adhere prepare_cpd 3. Prepare Serial Dilutions of Imidazo[1,2-a]pyrazines treat_cells 4. Treat Cells with Compounds (Incubate 48-72h) prepare_cpd->treat_cells add_mtt 5. Add MTT Reagent (Incubate 3-4h) solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for determining IC50 using the MTT cell viability assay.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by specific imidazo[1,2-a]pyrazine analogs.

Conclusion

The strategic incorporation of halogens is a powerful and well-validated approach for enhancing the biological potency of imidazo[1,2-a]pyrazine analogs. Through mechanisms including the formation of stabilizing halogen bonds, modulation of lipophilicity, and alteration of electronic properties, halogenation can transform modestly active lead compounds into highly potent drug candidates with nanomolar efficacy. The ultimate success of this strategy depends on the specific halogen, its substitution pattern on the scaffold, and the unique architecture of the target's binding site. The continued exploration of halogenated imidazo[1,2-a]pyrazines holds significant promise for the development of novel therapeutics, particularly in the realm of oncology.

References

A Researcher's Comparative Guide to Assessing Off-Target Effects of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of off-target effects. This guide provides an in-depth, technical comparison of methodologies to evaluate the off-target profile of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, a member of the pharmacologically significant imidazo[1,2-a]pyrazine class. By synthesizing established protocols and comparative data, this document aims to equip researchers with the necessary framework to conduct a self-validating investigation into the selectivity of this compound.

The Imidazo[1,2-a]pyrazine Scaffold: A Double-Edged Sword of Activity

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities. Recent research has highlighted its potential in cancer immunotherapy through the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING pathway.[1] However, the very structural features that confer potent on-target activity can also lead to unintended interactions with other proteins, resulting in off-target effects.

On-Target Profile: ENPP1 Inhibition

The primary therapeutic rationale for developing derivatives of the imidazo[1,2-a]pyrazine scaffold, including this compound, is often their potent inhibitory activity against ENPP1.[1] ENPP1 hydrolyzes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which is a critical activator of the STING pathway involved in innate immunity. By inhibiting ENPP1, these compounds can enhance STING signaling, leading to an anti-tumor immune response.

Charting the Off-Target Landscape: A Comparative Approach

A thorough understanding of a compound's selectivity is paramount. For this compound, the off-target landscape can be predicted and then empirically determined. Based on the known activities of the parent scaffold, a primary area of concern for off-target interactions is the protein kinase family.

The Kinase Connection: A Likely Off-Target Hub

The imidazo[1,2-a]pyrazine scaffold is a well-established core for numerous kinase inhibitors, including those targeting Aurora kinases and cyclin-dependent kinases (CDKs).[2][3] This structural precedent strongly suggests that this compound may exhibit inhibitory activity against one or more kinases.

Comparative Analysis with Alternative ENPP1 Inhibitors

To contextualize the off-target profile of our compound of interest, it is instructive to compare it with other known ENPP1 inhibitors. The following table summarizes the known selectivity of representative ENPP1 inhibitors.

Compound/InhibitorPrimary TargetKnown Off-Targets/Selectivity ProfileReference
This compound ENPP1 (putative)Kinases (hypothesized)N/A
STF-1623 ENPP1Highly selective for ENPP1.[4]
Imidazo[1,2-a]pyrazine Derivative 7 ENPP1Weak inhibition against ENPP2 and ENPP3.

Experimental Workflows for Off-Target Profiling

A multi-pronged experimental approach is essential for a robust assessment of off-target effects. The following section details step-by-step protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a panel of purified kinases.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and the test compound or vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with either the test compound at various concentrations or a vehicle control for a specified period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the protein of interest.

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand, and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC₅₀ value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the ENPP1-STING signaling pathway and a general experimental workflow for off-target screening.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cGAMP_ext 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis STING STING cGAMP_ext->STING Activation ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP PPi PPi ENPP1->AMP ENPP1->PPi IRF3 IRF3 STING->IRF3 Phosphorylation IFN Type I IFN Production IRF3->IFN Inhibitor Ethyl 5,6,7,8- tetrahydroimidazo[1,2-a] pyrazine-2-carboxylate Inhibitor->ENPP1 Inhibition

Caption: ENPP1-STING Signaling Pathway and the Point of Intervention.

Off_Target_Workflow cluster_primary_screening Primary Off-Target Screening cluster_secondary_validation Secondary Validation & Mechanistic Studies cluster_outcome Outcome start Test Compound: Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine-2-carboxylate kinase_panel In Vitro Kinase Panel (e.g., 48-96 kinases) start->kinase_panel receptor_panel Receptor Binding Panel (e.g., GPCRs, Ion Channels) start->receptor_panel ic50 IC50 Determination for Hits kinase_panel->ic50 receptor_panel->ic50 cetsa Cellular Thermal Shift Assay (CETSA) profile Comprehensive Off-Target Profile cetsa->profile ic50->cetsa functional_assay Cell-based Functional Assays ic50->functional_assay functional_assay->profile

Caption: Experimental Workflow for Off-Target Profile Assessment.

Conclusion

The comprehensive assessment of off-target effects is a non-negotiable step in the preclinical development of any small molecule, including this compound. Due to the inherent promiscuity of the imidazo[1,2-a]pyrazine scaffold, a particular focus on the kinase family is warranted. By employing a systematic and multi-faceted approach that combines in vitro biochemical assays with cell-based target engagement and functional studies, researchers can build a robust and reliable off-target profile. This, in turn, will enable a more accurate prediction of the compound's therapeutic window and potential liabilities, ultimately guiding its path toward clinical consideration.

References

Safety Operating Guide

Proper Disposal of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. As a valued partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, designed to provide a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile

This compound and its dihydrochloride salt are heterocyclic compounds that, while not extensively characterized in publicly available literature, belong to classes of chemicals that require careful handling and disposal. The available safety data for a closely related compound, this compound dihydrochloride 0.5 hydrate, indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation[1].

Recent toxicological studies on other imidazo-based heterocyclic derivatives have suggested potential for cytotoxicity and, at high doses, hepatic damage[2][3]. The pyrazine ring, a core component of this molecule, is generally stable, but its derivatives can be harmful if swallowed[4][5]. Given these potential hazards, a cautious approach to disposal is warranted to minimize exposure to laboratory personnel and prevent environmental contamination.

Key Hazard Considerations:

Hazard TypeDescriptionSource(s)
Acute Toxicity Harmful if swallowed.[1][4][5]
Irritation Causes skin and eye irritation. May cause respiratory irritation.[1]
Potential Cytotoxicity Some imidazo-based derivatives have shown cytotoxic potential in research studies.[2][3]
Environmental Data on environmental fate is limited, but heterocyclic compounds can be persistent. Discharge into the environment should be avoided.

Pre-Disposal: Segregation and Labeling - The Foundation of Safe Disposal

Proper segregation and labeling of chemical waste is the most critical step in ensuring safe disposal. This prevents inadvertent mixing of incompatible chemicals and ensures that the waste is handled correctly by disposal personnel.

Step-by-Step Segregation and Labeling Protocol:
  • Designate a Specific Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible waste container for this compound and its associated waste (e.g., contaminated consumables). Polypropylene or high-density polyethylene containers are generally suitable.

  • Accurate Labeling: The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: 91476-82-3[6]

    • The words "Hazardous Waste"

    • The primary hazards: "Harmful," "Irritant"

    • The date of accumulation

    • The name of the principal investigator and laboratory location

  • Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent any unforeseen hazardous reactions[4].

  • Log All Additions: Maintain a log sheet for the waste container, recording the date and quantity of each addition. This is crucial for regulatory compliance and for the final disposal facility.

Spill Management: Immediate and Safe Response

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and prevent the spread of contamination.

Spill Cleanup Protocol:
  • Ensure Personal Safety: Immediately alert others in the vicinity. Don appropriate Personal Protective Equipment (PPE), including:

    • Chemical-resistant gloves (nitrile is a suitable option)

    • Safety goggles or a face shield

    • A lab coat

    • In case of a large spill or significant dust generation, a respirator may be necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean the Area: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste in the same container.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department, following your laboratory's specific protocols.

Disposal Workflow: A Step-by-Step Guide

The recommended disposal route for this compound is through a licensed hazardous waste disposal contractor. On-site chemical treatment is not recommended without a thorough, substance-specific validation of the degradation products.

Protocol for Off-Site Disposal:
  • Container Management: Once the designated waste container is approximately 75% full, securely seal it. Do not overfill containers.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with licensed disposal companies.

  • Documentation: Complete all necessary waste manifest forms provided by your EHS department. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal destination.

  • Incineration as the Preferred Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration. This process ensures the complete destruction of the molecule, minimizing the risk of environmental release.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS Coordination cluster_Disposal Final Disposal Generate Generate Waste (Unused chemical, contaminated items) Segregate Segregate into a Designated Container Generate->Segregate Step 1 Label Label Container Correctly (Name, CAS, Hazards) Segregate->Label Step 2 Store Store Safely in Lab Label->Store Step 3 Request Request Waste Pickup (Contact EHS) Store->Request Step 4 Manifest Complete Waste Manifest Documentation Request->Manifest Step 5 Transport Transport by Licensed Contractor Manifest->Transport Step 6 Incinerate High-Temperature Incineration Transport->Incinerate Step 7 Final Compliant Destruction Incinerate->Final

Caption: Disposal workflow for this compound.

Causality and Trustworthiness: The Rationale Behind the Protocol

This disposal guide is designed to be a self-validating system by adhering to the fundamental principles of laboratory safety and hazardous waste management.

  • Expertise and Experience: The emphasis on segregation and detailed labeling stems from the understanding that improper waste identification is a primary cause of laboratory accidents and regulatory non-compliance. The recommendation for incineration is based on the chemical nature of heterocyclic organic compounds, for which this is the most reliable method of complete destruction.

  • Trustworthiness: Each step in this protocol is designed to create a clear and auditable trail. From the waste log in the laboratory to the final manifest, the process ensures accountability. By not recommending on-site chemical treatment, we avoid introducing uncertainty about the byproducts of degradation, which would require extensive analytical validation.

  • Authoritative Grounding: This guide is built upon the principles outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which govern laboratory safety and hazardous waste disposal in the United States. The core tenets of a Chemical Hygiene Plan, as mandated by OSHA, are reflected in these procedures.

By following this guide, you are not only ensuring the safe disposal of a specific chemical but also reinforcing a culture of safety and environmental responsibility within your laboratory.

References

Operational Safety Guide: Personal Protective Equipment for Handling Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS No: 623906-17-2). As a heterocyclic compound used in research and development, its potential hazards necessitate a robust understanding and implementation of appropriate personal protective equipment (PPE). This document is intended for researchers, scientists, and drug development professionals to ensure personal safety and procedural integrity.

Hazard Assessment and Risk Profile

This compound is classified with several key hazards based on available Global Harmonized System (GHS) data. A critical aspect of its safety profile is that comprehensive toxicological properties have not been thoroughly investigated[1]. This data gap mandates a cautious approach, treating the compound with a higher degree of care than its known classifications might suggest.

The primary identified hazards are summarized below:

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Harmful if swallowed.[2][3]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

The compound is typically supplied as a white powder[4]. This physical form increases the risk of aerosolization and inhalation, making containment and respiratory protection critical during handling of the solid.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coat, closed-toe shoesNot required if container is sealed
Weighing Solid Chemical splash gogglesDouble-layered nitrile glovesLab coat, long pants, closed-toe shoesRequired (Fume hood or N95/P100 respirator)
Preparing Solutions Goggles & Face ShieldDouble-layered nitrile glovesLab coat, long pants, closed-toe shoesRequired (Chemical fume hood)
Running Reactions Chemical splash gogglesNitrile glovesLab coat, long pants, closed-toe shoesRequired (Chemical fume hood)
Waste Disposal Goggles & Face ShieldChemical-resistant gloves (Nitrile or Neoprene)Lab coat, long pants, closed-toe shoesRequired (Chemical fume hood)
Rationale for PPE Selection
  • Eye and Face Protection: The compound causes serious eye irritation[2]. Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory to prevent contact with airborne powder or liquid splashes[5]. A full-face shield must be worn over goggles during procedures with a high risk of splashing, such as preparing concentrated solutions or during spill cleanup[6][7].

  • Hand Protection: Given that the compound is harmful on contact and causes skin irritation, chemically resistant gloves are essential[1][2]. Nitrile gloves are a suitable first choice. For handling concentrated solutions or for prolonged tasks, double-gloving provides an additional layer of safety[6]. Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear protect against accidental skin exposure from spills[6][7].

  • Respiratory Protection: The compound is harmful if inhaled and may cause respiratory irritation[2]. All procedures that could generate dust or aerosols, especially handling the solid powder, must be performed within a certified chemical fume hood[1]. If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate particulate filter (N95 or P100) is required[5][6].

Operational and Disposal Plans

Adherence to standardized protocols is the most effective way to mitigate risk. The following workflow and step-by-step procedures provide a framework for safe handling.

Experimental Workflow and PPE Decision Process

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment 1. Assess Risks (Review SDS) ppe_selection 2. Select PPE (Based on Task) risk_assessment->ppe_selection setup_hood 3. Prepare Fume Hood & Spill Kit ppe_selection->setup_hood weighing 4a. Weigh Solid (In Hood/Enclosure) setup_hood->weighing dissolving 4b. Prepare Solution (In Hood) setup_hood->dissolving decontaminate 5. Decontaminate Work Area & Glassware weighing->decontaminate dissolving->decontaminate dispose 6. Dispose of Waste (Follow EHS Rules) decontaminate->dispose

Caption: Decision workflow for safe handling from preparation to disposal.

Step-by-Step Handling Protocol

A. Weighing the Solid Compound

  • Preparation: Don all required PPE (goggles, double gloves, lab coat). Ensure a chemical fume hood or ventilated balance enclosure is operational.

  • Containment: Place a weigh boat on the analytical balance inside the enclosure.

  • Transfer: Carefully transfer the desired amount of the powdered compound from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could create dust.

  • Sealing: Securely close the primary stock container immediately after transfer.

  • Cleanup: Gently wipe the spatula and any surfaces with a damp cloth to collect residual powder, treating the cloth as contaminated waste.

B. Emergency Procedures for Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Disposal Plan

Improper disposal can lead to environmental contamination and hazardous reactions.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Consult EHS: Specific disposal procedures are dictated by local, state, and federal regulations. You MUST consult your institution's Environmental Health & Safety (EHS) department for guidance on proper waste stream management[9].

  • Treatment: Do not attempt to neutralize the chemical waste unless you are following a validated institutional protocol. For many complex organic compounds, incineration by a licensed waste disposal service is the preferred method to ensure complete destruction[10].

By integrating these safety measures and protocols into your daily laboratory operations, you can significantly minimize the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

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Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.